(1-oxophthalazin-2(1H)-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)6-12-10(15)8-4-2-1-3-7(8)5-11-12/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRUGARSVAZFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359642 | |
| Record name | (1-oxophthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90689-39-7 | |
| Record name | 1-Oxo-2(1H)-phthalazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90689-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-oxophthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-OXO-2(1H)-PHTHALAZINYL)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-oxophthalazin-2(1H)-yl)acetic acid chemical properties and structure
An In-Depth Technical Guide to (1-oxophthalazin-2(1H)-yl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a pivotal heterocyclic compound featuring the phthalazinone scaffold, a structure of significant interest in medicinal chemistry. Its unique arrangement, combining a rigid, planar fused-ring system with a reactive carboxylic acid handle, establishes it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, validated synthetic protocols, and its role as a key intermediate in the development of targeted therapeutics, particularly in oncology. We will explore the rationale behind its synthetic pathways and its derivatization into pharmacologically active agents, offering field-proven insights for researchers in drug development.
The Phthalazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The phthalazinone core is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple, diverse biological targets. Derivatives of this fused azaheterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1] The structural rigidity of the bicyclic system provides a defined orientation for appended functional groups, facilitating specific interactions with enzyme active sites and receptors.
This compound (CAS 90689-39-7) embodies this principle. It serves not as an end-product therapeutic itself, but as a crucial starting material or intermediate.[2] The nitrogen atom at the 2-position of the phthalazinone ring is readily alkylated, and the attached acetic acid moiety provides a synthetically accessible point for modification, most commonly through amide bond formation. This allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR) in drug design programs.
Molecular Profile and Physicochemical Properties
Structural Elucidation
The formal IUPAC name for this compound is 2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid.[3] Its structure consists of a benzene ring fused to a pyridazinone ring, forming the phthalazinone core. The key functional groups that dictate its chemical behavior are:
-
A Lactam Moiety: The cyclic amide within the pyridazinone ring is stable and contributes to the planarity of the core.
-
An N-Substituted Acetic Acid: The carboxylic acid group (-COOH) is a critical feature. It is a hydrogen bond donor and acceptor, influencing solubility in polar solvents. More importantly, it is the primary reactive site for derivatization, enabling the coupling of amino acids, peptides, or other pharmacophores.[2]
Physicochemical Data
A summary of the key computed and experimental properties of this compound is presented below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 90689-39-7 | [4][5] |
| Molecular Formula | C₁₀H₈N₂O₃ | [3][4] |
| Molecular Weight | 204.18 g/mol | [3][4] |
| Monoisotopic Mass | 204.0535 Da | [3][6] |
| XLogP3 | 0.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis and Derivatization Strategies
Core Synthesis Pathway: N-Alkylation
The most direct and widely adopted method for synthesizing this compound is the N-alkylation of the parent heterocycle, 2H-phthalazin-1-one, with a halo-acetic acid ester, followed by saponification.
Causality Behind Experimental Choices:
-
Starting Material: 2H-phthalazin-1-one is commercially available and provides the core scaffold.
-
Reagent: Ethyl chloroacetate is a common and effective electrophile. The ester form is used to prevent the free carboxylic acid from interfering with the base-mediated reaction.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is employed. Its function is to deprotonate the nitrogen atom of the phthalazinone's lactam group, generating a nucleophilic anion that readily attacks the electrophilic carbon of ethyl chloroacetate. Anhydrous conditions are preferred to prevent premature hydrolysis of the ester.
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering.
-
Final Step: Hydrolysis of the resulting ethyl ester intermediate to the desired carboxylic acid is typically achieved under basic conditions (e.g., with NaOH or KOH) followed by acidic workup to protonate the carboxylate salt.
Workflow Visualization: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2H-Phthalazin-1-one
This protocol describes a representative procedure for lab-scale synthesis.
Materials:
-
2H-Phthalazin-1-one
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
N-Alkylation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2H-phthalazin-1-one (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to create a slurry.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl ester intermediate. This intermediate can be purified by recrystallization or column chromatography if necessary.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ethyl (1-oxophthalazin-2(1H)-yl)acetate in a mixture of ethanol and 1M aqueous NaOH solution.
-
Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
A precipitate of the desired this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Self-Validation: The integrity of the final product must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure and purity. The melting point should also be determined and compared to literature values.
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile scaffold for constructing libraries of drug candidates. The carboxylic acid is an ideal anchor point for coupling reactions.
Case Study: Synthesis of Peptide Conjugates for Anticancer Screening
A key application is the synthesis of conjugates with amino acids and peptides.[2] These modifications can enhance cell permeability, introduce new binding interactions, or target specific biological pathways. For instance, coupling with L-amino acid derivatives has been explored to generate novel antitumor agents.
Coupling Chemistry Rationale:
-
Activation of Carboxylic Acid: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine group of an amino acid. Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
-
Amide Bond Formation: The activated acid readily reacts with the free amine of an amino acid methyl ester (or other protected amino acid) to form a stable amide bond.
Workflow Visualization: Amide Coupling with an Amino Acid
Caption: Derivatization workflow for creating potential anticancer agents.
Biological Activity of Derivatives
Derivatives built upon the this compound scaffold have shown significant promise. For example, more complex phthalazinone structures are known to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.[7] Other derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cell lines, potentially through interactions with pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[8]
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its robust and accessible synthesis, combined with a chemically versatile carboxylic acid handle, makes it an invaluable starting point for the design and development of novel therapeutics. The proven track record of the phthalazinone scaffold in generating pharmacologically active molecules ensures that this compound will continue to be relevant in the ongoing search for new drugs to combat a range of diseases, most notably cancer. Future work will likely focus on its incorporation into more complex drug delivery systems, antibody-drug conjugates, and PROTACs, further leveraging its utility as a stable and reliable linker-scaffold.
References
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7 [chemicalbook.com]
- 6. PubChemLite - (1-oxo-2(1h)-phthalazinyl)acetic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of (1-oxophthalazin-2(1H)-yl)acetic acid (Ponalrestat)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Polyol Pathway in Hyperglycemic Damage
(1-oxophthalazin-2(1H)-yl)acetic acid, more commonly known as Ponalrestat (also marketed as Statil), is a potent and highly specific inhibitor of the enzyme aldose reductase (ALR2).[1] Phthalazinone derivatives, the chemical class to which Ponalrestat belongs, have been a subject of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] Ponalrestat emerged from research focused on mitigating the long-term, debilitating complications of diabetes mellitus, such as neuropathy, retinopathy, and nephropathy.[1][4][5]
The central hypothesis underpinning the therapeutic development of Ponalrestat is the "polyol pathway" theory of diabetic complications. In hyperglycemic states, the normal cellular pathways for glucose metabolism become saturated. Consequently, excess glucose is shunted into the polyol pathway.[4][6] The first and rate-limiting enzyme in this pathway, aldose reductase (ALR2), catalyzes the reduction of glucose to sorbitol, a sugar alcohol.[7][8] This seemingly simple conversion initiates a cascade of cellular stress, making ALR2 a critical target for therapeutic intervention. This guide provides a detailed examination of Ponalrestat's mechanism of action, the biochemical consequences of its enzymatic inhibition, and the experimental protocols required to validate its activity.
Core Mechanism of Action: Noncompetitive Inhibition of Aldose Reductase (ALR2)
The primary therapeutic action of Ponalrestat is its direct inhibition of aldose reductase 2 (ALR2). Extensive kinetic studies have elucidated that Ponalrestat functions as a pure noncompetitive inhibitor with respect to the enzyme's primary substrate, glucose.[1][9]
This is a critical distinction from competitive inhibitors. In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site where glucose binds.[10] This means Ponalrestat does not compete with glucose for binding to the enzyme.[1] Its binding occurs with equal affinity to both the free enzyme (E) and the enzyme-substrate (ES) complex, forming inactive enzyme-inhibitor (EI) and enzyme-substrate-inhibitor (ESI) complexes.[10]
The direct consequence of this mechanism is a reduction in the maximum reaction velocity (Vmax) of the enzyme, as a fraction of the enzyme population is rendered catalytically inactive. However, the Michaelis constant (Km)—a measure of the substrate concentration at which the reaction rate is half of Vmax—remains unchanged.[11][12] This indicates that Ponalrestat's binding does not affect the affinity of the enzyme for its substrate, glucose.[11] The noncompetitive nature ensures that Ponalrestat's inhibitory efficacy is not diminished by the high glucose concentrations characteristic of hyperglycemic states, a crucial feature for its intended therapeutic application.[1]
Ponalrestat exhibits remarkable potency and selectivity. It is a potent inhibitor of ALR2 with an inhibition constant (Ki) reported to be approximately 7.7 nM .[1][13] Furthermore, it displays a high degree of selectivity, inhibiting ALR2 at concentrations thousands of times lower than those required to inhibit the closely related enzyme aldehyde reductase (ALR1).[1][13] This selectivity is vital for minimizing off-target effects.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Noncompetitive inhibition of ALR2 by Ponalrestat.
The Pathophysiological Cascade of the Polyol Pathway
Inhibition of ALR2 by Ponalrestat is designed to interrupt a cascade of damaging cellular events triggered by hyperglycemia. The overactivation of the polyol pathway contributes to diabetic complications through two primary mechanisms:
-
Sorbitol-Induced Osmotic Stress: Sorbitol, the product of the ALR2 reaction, does not readily diffuse across cell membranes and is only slowly metabolized to fructose by the enzyme sorbitol dehydrogenase.[5][6] Its intracellular accumulation, particularly in insulin-independent tissues like nerves, retina, and kidneys, creates a hyperosmotic environment.[4][6] This draws water into the cells, leading to osmotic stress, cell swelling, and ultimately, cellular damage and dysfunction.[6]
-
NADPH Depletion and Oxidative Stress: The reduction of glucose to sorbitol by ALR2 consumes the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[5][14] NADPH is the principal reducing equivalent required by the enzyme glutathione reductase to regenerate reduced glutathione (GSH), a cornerstone of the cell's antioxidant defense system.[14] By consuming NADPH, the overactive polyol pathway depletes the cellular pool of GSH, impairing the cell's ability to neutralize reactive oxygen species (ROS). This exacerbates oxidative stress, a key driver of cellular damage in diabetes.[14]
Ponalrestat, by blocking the initial step of this pathway, aims to prevent both sorbitol accumulation and NADPH depletion, thereby protecting tissues from hyperglycemic injury.
dot graph { layout=dot; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} Caption: The role of Ponalrestat in the Polyol Pathway.
Quantitative Data Summary
The efficacy and selectivity of Ponalrestat have been quantified through rigorous in vitro enzymatic assays.
| Parameter | Target Enzyme | Value | Inhibition Type | Source |
| Ki | Aldose Reductase 2 (ALR2) | ~7.7 nM | Noncompetitive | [1][13] |
| Ki | Aldehyde Reductase 1 (ALR1) | ~60 µM | Mixed Noncompetitive | [1][13] |
| Selectivity | ALR1 Ki / ALR2 Ki | ~7,800-fold | - | [1][13] |
Experimental Validation Protocols
The characterization of Ponalrestat's mechanism of action relies on robust and reproducible in vitro and cell-based assays. The following protocols provide a framework for assessing aldose reductase inhibitors.
Protocol 1: In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
This protocol is a self-validating system for determining the inhibitory potential of a compound against ALR2 by measuring the consumption of the cofactor NADPH.
Principle: Aldose reductase activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to enzyme activity. An inhibitor will slow this rate.
Materials & Reagents:
-
Enzyme Source: Partially purified aldose reductase from bovine or rat lens.
-
Assay Buffer: 0.067 M Phosphate Buffer, pH 6.2.
-
Cofactor: NADPH solution (freshly prepared), 0.1 mM final concentration.
-
Substrate: DL-glyceraldehyde solution, 10 mM final concentration.
-
Test Compound: Ponalrestat (or other test inhibitor) dissolved in DMSO, with serial dilutions prepared.
-
Positive Control: Epalrestat or Quercetin.
-
Equipment: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all solutions. Ensure the NADPH solution is fresh and kept on ice, protected from light. The final concentration of DMSO in the reaction should not exceed 1% to avoid solvent effects.
-
Reaction Setup: In a 1.0 mL quartz cuvette, prepare the following mixtures:
-
Blank: 800 µL Assay Buffer + 100 µL NADPH solution. (No enzyme or substrate).
-
Control (100% Activity): 790 µL Assay Buffer + 100 µL Enzyme solution + 100 µL NADPH solution + 10 µL DMSO (vehicle).
-
Test: 790 µL Assay Buffer + 100 µL Enzyme solution + 100 µL NADPH solution + 10 µL Ponalrestat solution (at various concentrations).
-
-
Pre-incubation: Mix the contents of the Control and Test cuvettes gently and pre-incubate at room temperature (or 37°C) for 5 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 100 µL of the DL-glyceraldehyde substrate solution to the Control and Test cuvettes. Mix immediately by inverting the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 3-5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance curve for both the control and test samples.
-
Calculate the percentage of inhibition for each concentration of Ponalrestat using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Causality and Trustworthiness: This protocol includes a blank to zero the spectrophotometer and a vehicle control (DMSO) to ensure that the solvent used to dissolve the inhibitor does not affect enzyme activity. Using a known inhibitor like Epalrestat as a positive control validates that the assay system is working correctly. Running multiple concentrations of the test compound allows for the generation of a dose-response curve, providing a robust determination of the IC50.
Protocol 2: Cell-Based Sorbitol Accumulation Assay
This protocol validates the mechanism of action in a more physiologically relevant system by measuring the direct downstream consequence of ALR2 activity.
Principle: Cells with an active polyol pathway (e.g., human lens epithelial cells, human proximal tubule cells) are cultured in a high-glucose medium to stimulate ALR2 activity. The intracellular accumulation of sorbitol is then measured. An effective inhibitor like Ponalrestat will significantly reduce this accumulation.[15][16]
Materials & Reagents:
-
Cell Line: Human Lens Epithelial (HLE) cells or Human Proximal Tubule (HPT) cells.[15][16]
-
Culture Medium: Standard cell culture medium (e.g., MEM).
-
Glucose Solutions: Normal glucose (5.5 mM) and high glucose (e.g., 27.5-75 mM) medium.[15][16]
-
Test Compound: Ponalrestat.
-
Positive Control: Sorbinil (another known ALR2 inhibitor).[16]
-
Lysis Buffer: Perchloric acid (ice-cold).
-
Quantification Kit: Commercial D-sorbitol colorimetric or fluorometric assay kit.
-
Equipment: Cell culture incubator, microplate reader, centrifuge.
Step-by-Step Methodology:
-
Cell Culture: Plate cells and grow to ~80% confluency in normal glucose (5.5 mM) medium.
-
Treatment:
-
Aspirate the normal glucose medium.
-
Add fresh medium with different conditions:
-
Normal Glucose (5.5 mM) - Negative Control
-
High Glucose (e.g., 50 mM) - Positive Control for accumulation
-
High Glucose (50 mM) + Ponalrestat (various concentrations)
-
High Glucose (50 mM) + Sorbinil - Positive Inhibition Control
-
-
-
Incubation: Incubate the cells for 24-48 hours to allow for sorbitol accumulation.
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold perchloric acid and scraping.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet proteins.
-
Collect the supernatant and neutralize it with KOH.
-
-
Sorbitol Quantification: Measure the sorbitol concentration in the neutralized supernatant using a commercial assay kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the sorbitol concentration to the total protein content of the cell lysate (measured from the pellet or a parallel plate using a Bradford or BCA assay).
-
Data Analysis: Compare the normalized sorbitol levels between the different treatment groups. A statistically significant reduction in sorbitol in the Ponalrestat-treated groups compared to the high-glucose-only group confirms its intracellular activity.
Causality and Trustworthiness: This cell-based model directly links high glucose levels to the accumulation of the specific metabolite, sorbitol. The use of a normal-glucose control establishes the baseline, while the high-glucose control demonstrates the pathological effect. Inhibition by Ponalrestat can be directly compared to another known inhibitor (Sorbinil), validating the compound's on-target effect within a cellular context. Normalizing to total protein accounts for any differences in cell number between wells.
Conclusion
This compound (Ponalrestat) is a well-characterized, potent, and specific noncompetitive inhibitor of aldose reductase (ALR2). Its mechanism of action is centered on blocking the rate-limiting step of the polyol pathway. This inhibition prevents the accumulation of intracellular sorbitol and the depletion of the critical cofactor NADPH, thereby mitigating the osmotic and oxidative stress induced by hyperglycemia. While clinical trials have shown mixed results for Ponalrestat in treating diabetic neuropathy, its clear mechanism of action and preclinical efficacy have made it a foundational tool for understanding the role of the polyol pathway in diabetic complications and a benchmark for the development of next-generation aldose reductase inhibitors.[4][17][18]
References
- 1. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. content.abcam.com [content.abcam.com]
- 4. Effect of the aldose reductase inhibitor, ponalrestat, on diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Elicitation of sorbitol accumulation in cultured human proximal tubule cells by elevated glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is Nerve Electrophysiology a Robust Primary Endpoint in Clinical Trials of Treatments for Diabetic Peripheral Neuropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Status of Current Clinical Trials in Diabetic Polyneuropathy | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
The Biological Activity of (1-oxophthalazin-2(1H)-yl)acetic Acid and its Derivatives: A Focus on Aldose Reductase Inhibition
An In-Depth Technical Guide
Executive Summary
(1-Oxophthalazin-2(1H)-yl)acetic acid represents a core chemical scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have been extensively explored, revealing a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth analysis of the primary biological activity associated with this molecular framework: the inhibition of aldose reductase (AR), a key enzyme in the polyol pathway. Over-activation of this pathway under hyperglycemic conditions is a critical factor in the pathogenesis of long-term diabetic complications, including retinopathy, neuropathy, and nephropathy.[2][3][4] This document will elucidate the mechanism of action, present detailed experimental protocols for evaluating inhibitory activity, discuss relevant in vivo models, and briefly touch upon other emerging biological potentials of this versatile scaffold.
The this compound Scaffold
The compound, chemically identified as 2-(1-oxophthalazin-2(1H)-yl)acetic acid, is a heterocyclic molecule featuring a phthalazinone core linked to an acetic acid moiety.[5][6][7]
The phthalazinone core is considered a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets, leading to diverse pharmacological effects such as anticancer, anti-inflammatory, and antihypertensive activities.[1] The acetic acid side chain is a common feature in many aldose reductase inhibitors (ARIs), contributing to the molecule's ability to bind effectively to the enzyme's active site.[8]
The Central Role of Aldose Reductase in Diabetic Complications
To appreciate the therapeutic potential of this compound, it is crucial to understand its molecular target, aldose reductase, and the metabolic pathway it governs.
The Polyol Pathway: A Detour with Consequences
Under normal glucose conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in the hyperglycemic state characteristic of diabetes mellitus, this primary pathway becomes saturated. The excess glucose is shunted into an alternative route: the polyol pathway.[3][9]
This two-step metabolic process involves:
-
Aldose Reductase (AR): The first and rate-limiting enzyme, AR (ALR2), reduces glucose to sorbitol, consuming NADPH as a cofactor.[4][9]
-
Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by SDH, using NAD⁺ as a cofactor.
The critical issue arises from the intracellular accumulation of sorbitol. Sorbitol is a polyol that does not readily diffuse across cell membranes. Its buildup in insulin-insensitive tissues—such as the lens, retina, peripheral nerves, and kidneys—creates a hyperosmotic environment, leading to an influx of water and significant osmotic stress.[10] This stress, combined with the depletion of NADPH (which is vital for regenerating the master antioxidant glutathione) and the accumulation of fructose (a precursor for advanced glycation end-products, AGEs), culminates in cellular damage, oxidative stress, and chronic inflammation, driving the progression of diabetic complications.[2][8]
Caption: The Polyol Pathway in Hyperglycemia.
Mechanism of Action: Aldose Reductase Inhibition
This compound and its structural analogs act as competitive inhibitors of aldose reductase.[8] By binding to the enzyme, they prevent the conversion of glucose to sorbitol, thereby blocking the first and rate-limiting step of the polyol pathway. This action is the cornerstone of their therapeutic potential.
The benefits of this inhibition are multi-faceted:
-
Prevents Sorbitol Accumulation: The most direct effect is the prevention of intracellular sorbitol buildup, which mitigates the damaging osmotic stress.[3]
-
Preserves NADPH Levels: By reducing the activity of the NADPH-dependent aldose reductase, more of this crucial cofactor is available for other cellular processes, particularly the regeneration of reduced glutathione (GSH) by glutathione reductase. This enhances the cell's antioxidant capacity.
-
Reduces Oxidative and Inflammatory Stress: The downstream consequences of polyol pathway activation, including the formation of AGEs and the induction of inflammatory pathways, are significantly attenuated.[8]
Studies on various ARIs have demonstrated that their long-term administration can prevent or delay the onset of diabetic neuropathy, retinopathy, and cataracts in animal models.[11][12]
Quantitative Data on Related Inhibitors
| Compound Class | Target | Reported Activity / IC₅₀ | Reference |
| Flavonyl-2,4-thiazolidinediones | Rat Kidney AR | High inhibition (up to 88.69%) | [3] |
| Phthalazine Derivatives | EGFR | IC₅₀ = 21.4 nM (Compound 12d) | [13] |
| Ocimum sanctum Extract | Rat Lens AR | IC₅₀ = 20 µg/mL | [10] |
Note: The data for phthalazine derivatives against EGFR is included to show the versatility of the core scaffold in targeting other enzymes.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
Assessing the inhibitory potential of compounds like this compound requires a robust and reproducible assay. The most common method is a spectrophotometric assay that measures the rate of NADPH oxidation.[3][14]
Principle
Aldose reductase catalyzes the reduction of an aldehyde substrate (like D,L-glyceraldehyde) to its corresponding alcohol, a reaction that requires and consumes NADPH. NADPH absorbs light strongly at 340 nm, whereas its oxidized form, NADP⁺, does not. Therefore, the rate of the enzymatic reaction can be monitored by measuring the decrease in absorbance at 340 nm over time. An effective inhibitor will slow this rate of decrease.
Step-by-Step Methodology
1. Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.067 M sodium phosphate buffer and adjust the pH to 6.2.
-
NADPH Solution: Prepare a stock solution of NADPH in the phosphate buffer to achieve a final concentration of 0.1-0.25 mM in the assay cuvette.[3][10]
-
Substrate Solution: Prepare a stock solution of D,L-glyceraldehyde in the phosphate buffer to achieve a final concentration of 4-5 mM in the assay cuvette.[10][14]
-
Enzyme Preparation: Isolate aldose reductase from a suitable source, typically the lens or kidney of rats.[3][15] The tissue is homogenized in buffer, centrifuged, and the resulting supernatant containing the enzyme is used. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Test Compound Solution: Dissolve this compound or its derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
2. Assay Procedure:
-
Setup: Use a UV-Vis spectrophotometer capable of maintaining a constant temperature (typically 25°C or 37°C) and measuring absorbance at 340 nm.
-
Reaction Mixture: In a 1 mL quartz cuvette, combine the following in order:
-
700 µL Phosphate Buffer (pH 6.2)
-
100 µL NADPH Solution
-
100 µL Enzyme Preparation (supernatant)
-
100 µL Test Compound Solution (or solvent for control)
-
-
Pre-incubation: Gently mix the contents and pre-incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.
-
Initiation: Start the reaction by adding 100 µL of the D,L-glyceraldehyde substrate solution.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
3. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for In Vitro Aldose Reductase Assay.
In Vivo Evaluation in Animal Models
While in vitro assays are essential for initial screening, evaluating the therapeutic potential of an ARI requires in vivo studies. The most widely used animal models are rodents in which diabetes has been chemically induced.[16]
-
Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. A single injection of STZ can induce a state of chronic hyperglycemia in rats, which then go on to develop long-term complications that mimic those seen in human diabetes.[12]
-
Spontaneously Diabetic Torii (SDT) Rat: This is a nonobese model of type 2 diabetes that develops severe diabetic complications, making it a valuable tool for evaluating long-term therapeutic interventions.[11]
In these models, the efficacy of this compound would be assessed by administering the compound over several weeks or months. Key endpoints for evaluation would include measuring sorbitol accumulation in target tissues (sciatic nerve, lens), assessing nerve conduction velocity (for neuropathy), and histological examination of the lens (for cataracts) and retina (for retinopathy).[11][12][17]
Emerging Biological Activities: Beyond Aldose Reductase
The versatility of the phthalazinone scaffold has led to the exploration of its derivatives for other therapeutic applications. Recent studies have synthesized and evaluated derivatives of this compound for anticancer activity. For example, certain peptide-conjugated derivatives have shown cytotoxic activity against breast cancer cell lines, including MDA-MB-231, with some compounds inhibiting the epidermal growth factor receptor (EGFR).[13] Other amino derivatives of phthalazinone have also demonstrated cytotoxicity against human colon (HT-29) and prostate (PC-3) cancer cell lines.[18]
Conclusion and Future Perspectives
This compound is a molecule of significant scientific interest, primarily due to its role as a potent inhibitor of aldose reductase. Its ability to block the polyol pathway provides a clear and compelling mechanism for mitigating the severe and progressive complications associated with chronic diabetes. The straightforward in vitro assays and well-established in vivo models provide a clear path for the preclinical development of new drug candidates based on this scaffold.
Future research should focus on:
-
Optimizing Potency and Selectivity: Synthesizing and testing new derivatives to improve the IC₅₀ against aldose reductase while minimizing off-target effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they can reach target tissues at therapeutic concentrations.
-
Exploring Dual-Action Molecules: Investigating derivatives that not only inhibit aldose reductase but may also possess complementary activities, such as anti-inflammatory or direct antioxidant effects.
The continued exploration of the this compound scaffold holds considerable promise for the development of novel therapeutics to address the significant unmet medical needs of patients with diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Search of inhibitors of aldose reductase for treatment of diabetic cataracts using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - (1-oxo-2(1h)-phthalazinyl)acetic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 7. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a potent new aldose reductase inhibitor, (5-(3-thienyltetrazol-1-yl)acetic acid (TAT), on diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. d-nb.info [d-nb.info]
An In-depth Technical Guide to (1-oxophthalazin-2(1H)-yl)acetic acid: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive overview of (1-oxophthalazin-2(1H)-yl)acetic acid, a key heterocyclic compound. While not a therapeutic agent in itself, its significance lies in its role as a versatile scaffold for the synthesis of novel molecules with potential pharmacological activities. This document will delve into the historical context of the broader phthalazinone class, the synthesis of this compound, and its application as a synthetic intermediate in the development of new chemical entities.
The Phthalazinone Scaffold: A Privileged Structure in Drug Discovery
The phthalazinone core is a prominent nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This structural motif is a common feature in a multitude of bioactive compounds, demonstrating a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] The versatility of the phthalazinone scaffold makes it a fertile ground for the design and development of novel therapeutic agents.[1] this compound serves as a crucial building block, enabling the introduction of further chemical diversity and the exploration of new biological targets.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of the parent phthalazin-1(2H)-one. This reaction involves the substitution of the hydrogen atom on the nitrogen at position 2 with an acetic acid moiety. A common and efficient method for this transformation is the reaction of phthalazin-1(2H)-one with an alkylating agent such as ethyl chloroacetate in the presence of a suitable base, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: General synthetic scheme for this compound.
Application as a Synthetic Intermediate in Anticancer Drug Discovery
The true value of this compound is realized in its role as a precursor for more complex molecules with potential therapeutic applications, particularly in the realm of oncology. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation with various amines and amino acids.
A notable application is the synthesis of chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-amino acid derivatives.[4] These compounds have been investigated for their cytotoxic activity against cancer cell lines.[4][5] The synthesis involves the coupling of this compound with different L-acylated amino acid derivatives using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[4]
Caption: General scheme for the synthesis of amino acid conjugates.
Biological Activity of Derivatives
While this compound itself is not biologically active, its derivatives have shown promise in preclinical studies. Specifically, chiral α-amino acid derivatives conjugated with the 1-oxophthalazine moiety have been synthesized and evaluated for their antitumor properties.[4] For instance, certain synthesized compounds were tested against the Caucasian breast adenocarcinoma MCF7 cell line, demonstrating the potential of this chemical class in cancer research.[4] The rationale behind conjugating the phthalazinone scaffold with amino acids is that such molecules can exhibit low toxicity, high bioactivity, and favorable metabolic properties.[4]
Further research has explored other derivatives of the phthalazinone core, revealing a broad spectrum of biological activities. These include anti-proliferative activity against various cancer cell lines, with some compounds inducing apoptosis.[6][7] The diverse biological activities of phthalazinone derivatives underscore the importance of this compound as a key starting material for generating libraries of novel compounds for drug screening.[8]
Experimental Protocol: Synthesis of Chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-amino Acid Derivatives
The following is a representative experimental protocol for the synthesis of a chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-amino acid derivative, based on established peptide coupling methodologies.[4]
Materials:
-
This compound
-
L-amino acid methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and DCC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the L-amino acid methyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-amino acid methyl ester.
Caption: Step-by-step workflow for the synthesis of amino acid conjugates.
Conclusion
This compound is a valuable chemical intermediate whose importance is defined by the diverse biological activities of its derivatives. While its own history is that of a synthetic building block, the history of the phthalazinone scaffold is rich with examples of pharmacologically active compounds. The straightforward synthesis of this compound and the reactivity of its carboxylic acid group make it an ideal starting point for the creation of novel chemical entities, particularly in the pursuit of new anticancer agents. Future research will likely continue to leverage this versatile intermediate to explore new areas of chemical space and identify novel drug candidates.
References
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chiral N-(2-(1-oxoph... preview & related info | Mendeley [mendeley.com]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of (1-oxophthalazin-2(1H)-yl)acetic acid: A Technical Guide
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for (1-oxophthalazin-2(1H)-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound belongs to the phthalazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][3] The structural characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and providing insights into their chemical properties. This guide synthesizes predictive data based on the analysis of closely related analogs and foundational spectroscopic principles to offer a robust reference for the spectroscopic signature of this compound.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a bicyclic phthalazinone core N-substituted with an acetic acid moiety.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phthalazinone ring and the methylene protons of the acetic acid side chain. The acidic proton of the carboxylic acid may be observed as a broad singlet, or it may undergo exchange with residual water in the solvent, leading to its disappearance.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~13.0 | Broad s | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| ~8.30 | dd | 1H | Ar-H | This proton is ortho to the carbonyl group and is therefore expected to be the most deshielded of the aromatic protons. |
| ~7.95-7.80 | m | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet in this region. |
| ~5.00 | s | 2H | -CH₂- | The methylene protons are adjacent to a nitrogen atom and a carbonyl group, resulting in a downfield chemical shift. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many carboxylic acids and to allow for the observation of the acidic proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of two carbonyl groups and several aromatic carbons will be evident.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~170.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~160.0 | C=O (amide) | The amide carbonyl carbon is also significantly deshielded. |
| ~145.0 | Ar-C | Quaternary aromatic carbon. |
| ~135.0-125.0 | Ar-CH | Aromatic methine carbons will appear in this range. |
| ~120.0 | Ar-C | Quaternary aromatic carbon. |
| ~50.0 | -CH₂- | The methylene carbon is deshielded by the adjacent nitrogen and carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
| 3300-2500 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the carboxylic acid. |
| ~1720 | Strong | C=O stretch (acid) | The carbonyl of the carboxylic acid typically absorbs at a higher frequency. |
| ~1660 | Strong | C=O stretch (amide) | The amide carbonyl stretch is a strong, characteristic absorption. |
| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~1250 | Medium | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Adduct |
| 205.0608 | [M+H]⁺ |
| 227.0427 | [M+Na]⁺ |
| 203.0462 | [M-H]⁻ |
Data predicted from PubChem CID 977525.[4]
Proposed Fragmentation Pathway
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂.
Caption: Proposed ESI-MS fragmentation pathway.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode, or ammonia for negative ion mode.
-
Instrumentation: Introduce the sample solution into an electrospray ionization mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive analytical profile for this compound. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 4. PubChemLite - (1-oxo-2(1h)-phthalazinyl)acetic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to In Silico Modeling and Docking of (1-oxophthalazin-2(1H)-yl)acetic acid
Abstract
The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Derivatives of phthalazine have been successfully investigated as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary target in anti-angiogenic cancer therapy.[1][3][4][5] This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking workflow for a representative molecule, (1-oxophthalazin-2(1H)-yl)acetic acid. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the computational drug discovery process. We will cover the entire pipeline, from target selection and molecule preparation to the execution of docking simulations, interpretation of results, and predictive pharmacological profiling.
Foundational Principles: The Compound and the Computational Approach
The Ligand: this compound
This compound is a heterocyclic compound featuring the phthalazine core. Its chemical structure consists of a phthalazinone ring system with an acetic acid group attached to the nitrogen at position 2.
-
Molecular Formula: C₁₀H₈N₂O₃[6]
-
Molecular Weight: 204.18 g/mol [6]
-
Structure:
(Source: PubChem CID 977525)[7]
The phthalazine core acts as a "pharmacophore," a structural motif responsible for the molecule's biological activity.[1] The acetic acid moiety can participate in crucial hydrogen bonding interactions within a protein's active site, making this molecule a promising candidate for targeted inhibition.
The Strategy: In Silico Drug Discovery
In silico (computational) methods are indispensable in modern drug discovery, offering a cost-effective and rapid means to screen vast numbers of compounds and prioritize promising candidates before committing to expensive and time-consuming laboratory synthesis and testing.[8][9] This approach accelerates the discovery pipeline by identifying potential issues, such as poor binding affinity or unfavorable pharmacokinetic properties, at the earliest stages.[8][10][11] Our workflow will follow a structured, multi-stage process designed to rigorously evaluate the potential of our lead compound.
Target Selection and Preparation: Establishing the Battlefield
Rationale for Target Selection: VEGFR-2
Given the established role of phthalazine derivatives as anticancer agents, we select VEGFR-2 as our biological target.[3][5] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[1] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. For this guide, we will use the crystal structure of VEGFR-2 in complex with a known inhibitor, which can be obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4ASD.[1]
Experimental Protocol: Receptor Preparation
The raw crystal structure from the PDB is not immediately ready for docking. It is a static snapshot that often contains non-essential components and lacks information required by docking algorithms.[12] Proper preparation is a critical, self-validating step to ensure biological relevance.
Objective: To clean the PDB file, correct structural defects, and assign parameters for the docking simulation.
Methodology:
-
Obtain Structure: Download the PDB file (e.g., 4ASD) from the RCSB Protein Data Bank.
-
Initial Cleaning:
-
Remove Water Molecules: Using molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio, Maestro), delete all crystallographic water molecules.[13][14]
-
Causality: While some water molecules can be critical for ligand binding by forming bridging hydrogen bonds, most bulk solvent molecules are not and their presence can create steric hindrance and complicate the scoring function.[15] Unless a specific water molecule is known to be conserved and functionally important, it is standard practice to remove them for initial docking runs.[15]
-
-
Remove Co-crystallized Ligands and Cofactors: Delete the original ligand and any other non-protein "HETATM" records, unless a specific cofactor is essential for the protein's structural integrity or binding activity.[13][16]
-
Isolate Protein Chain(s): If the biological unit is a monomer, remove any extraneous protein chains.[13]
-
-
Structure Refinement:
-
Add Hydrogen Atoms: PDB files from X-ray crystallography typically do not include hydrogen atoms. Add hydrogens, ensuring that polar hydrogens are correctly placed to form hydrogen bonds.[12][14]
-
Assign Atomic Charges: Assign partial charges to each atom using a standard force field (e.g., AMBER, Gasteiger).[17][18] Docking programs use these charges to calculate electrostatic interactions, a key component of the binding energy score.
-
Repair Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure, as these gaps can affect the definition of the binding pocket.[13][16]
-
-
Final Output: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[14]
Ligand Preparation: Honing the Key
Objective: To generate a low-energy, 3D conformation of this compound and assign its chemical properties correctly.
Methodology:
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or download its structure from a database like PubChem.[13][16]
-
Convert to 3D: Convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94).[12]
-
Causality: This step is crucial to obtain a stable, low-energy conformation of the ligand. Docking a high-energy, strained ligand can lead to inaccurate binding poses and artificially poor scores. The process ensures that bond lengths, angles, and torsions are geometrically reasonable.[16]
-
-
Assign Properties:
-
Final Output: Save the prepared ligand in the appropriate format (e.g., PDBQT).
Molecular Docking: Simulating the Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19][20] The process involves sampling conformations of the ligand within the binding site and ranking them using a scoring function.[21]
Objective: To predict the binding pose and estimate the binding affinity of this compound within the VEGFR-2 active site.
Methodology:
-
Define the Binding Site:
-
The binding site is typically defined as a three-dimensional grid box centered on the location of the co-crystallized ligand in the original PDB structure.[12] This ensures the search is focused on a known active site.
-
The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movement, but not so large that it wastes computational time searching irrelevant space. A common practice is to select residues within 3-6 Å around the original ligand to define the search space.[12]
-
-
Configure Docking Parameters:
-
Algorithm: Select the search algorithm. The genetic algorithm, used in programs like AutoDock, is a powerful stochastic method that explores a wide range of ligand conformations.[21]
-
Exhaustiveness: Set the exhaustiveness of the search. A higher value increases the probability of finding the optimal binding pose but requires more computational time.
-
-
Run the Simulation: Execute the docking program (e.g., AutoDock Vina). The software will systematically place the ligand in the grid box, evaluate thousands of different poses, and score them.
-
Validate the Protocol (Self-Validation):
-
A crucial step to ensure the trustworthiness of your protocol is to perform "redocking."[4] This involves docking the original co-crystallized ligand back into its own receptor.
-
A successful redocking is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[4][22] This confirms that your chosen parameters can accurately reproduce a known binding mode.
-
Results Analysis: From Data to Insight
The output of a docking simulation is a set of binding poses ranked by their scores. Careful analysis is required to extract meaningful biological insights.[22][23]
Key Metrics for Analysis:
-
Binding Affinity (Docking Score): This value, typically in kcal/mol, estimates the free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[22][24] This score is the primary metric for ranking different ligands or poses.
-
Binding Pose and Interactions: Visual inspection using molecular graphics software is essential.[22] Analyze the top-ranked pose to identify key molecular interactions:
-
Root Mean Square Deviation (RMSD): When multiple poses are generated, cluster analysis based on RMSD can reveal which conformations are most consistently favored.[23]
Data Presentation: Hypothetical Docking Results
Quantitative results should be summarized in a clear, structured table for easy comparison.
| Compound | Docking Score (kcal/mol) | RMSD (Å) (vs. Ref.) | Key Interacting Residues (VEGFR-2) | Interaction Type |
| This compound | -9.2 | N/A | Cys919, Asp1046, Glu885, Val848 | H-Bond, H-Bond, Pi-Anion, Hydrophobic |
| Sorafenib (Reference) [4] | -8.5 | 1.03 (Redocked) | Cys919, Asp1046, Glu885, Leu840 | H-Bond, H-Bond, Pi-Cation, Hydrophobic |
This table presents hypothetical data for illustrative purposes.
Advanced Modeling: Building a Predictive Profile
To create a truly comprehensive guide, we must look beyond a single docking experiment. Advanced in silico techniques provide a more complete pharmacological profile.
Pharmacophore Modeling
A pharmacophore is an abstract 3D representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for molecular recognition at a receptor's active site.[25][26]
-
Application: A pharmacophore model can be generated from the docked pose of our lead compound.[25] This model can then be used as a 3D query to rapidly screen large virtual libraries for structurally diverse molecules that possess the same key features, potentially identifying novel hits.[27] Pharmacophore modeling is a powerful tool for both hit discovery and lead optimization.[27][28]
ADMET Prediction
A compound's success as a drug depends not only on its binding affinity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10][29] Predicting these properties early can prevent costly late-stage failures.[8][10][11] Numerous computational tools and machine learning models can predict these characteristics based on a molecule's structure.[10][29]
Key ADMET Properties to Predict:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity (Ames test), hepatotoxicity.
| Property | Prediction for this compound | Desired Outcome |
| Human Intestinal Absorption | High | High for oral drugs |
| BBB Penetration | Low | Low (unless targeting the CNS) |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor to avoid drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic for safety |
| Hepatotoxicity | Low risk | Low risk for safety |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide has detailed a rigorous, multi-step in silico workflow for the evaluation of this compound. By integrating molecular docking with advanced pharmacophore and ADMET modeling, we can build a comprehensive profile of a compound's therapeutic potential. The hypothetical results suggest that our lead compound exhibits strong binding affinity for VEGFR-2 and possesses a favorable drug-like profile.
The logical next steps stemming from this computational analysis would be:
-
Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time and gain a more dynamic understanding of the binding interactions.
-
In Vitro Validation: The most promising candidates identified through this workflow must ultimately be synthesized and tested in biological assays (e.g., kinase inhibition assays, cell viability assays) to validate the in silico predictions.
By grounding our computational experiments in established scientific principles and validating each step, we can confidently use these powerful tools to accelerate the path from initial concept to clinical candidate.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies [ajchem-b.com]
- 5. Insilico drug design of phthalazine derivatives for anticancer activity [wisdomlib.org]
- 6. scbt.com [scbt.com]
- 7. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. aurlide.fi [aurlide.fi]
- 11. fiveable.me [fiveable.me]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. KBbox: Methods [kbbox.h-its.org]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. m.youtube.com [m.youtube.com]
- 25. dovepress.com [dovepress.com]
- 26. ijrpr.com [ijrpr.com]
- 27. tandfonline.com [tandfonline.com]
- 28. benthamdirect.com [benthamdirect.com]
- 29. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
Navigating the Pharmacokinetic Profile of Phthalazinone-Containing Compounds: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword
The phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body—is paramount for translating a promising compound into a viable therapeutic. This guide addresses the pharmacokinetic characterization of molecules containing this core structure.
Direct, comprehensive pharmacokinetic data for the specific compound, (1-oxophthalazin-2(1H)-yl)acetic acid, is not extensively available in public literature.[4][5][6][7] Therefore, this document will use Azelastine , a well-characterized second-generation antihistamine and phthalazinone derivative, as a representative case study.[8][9][10] By examining the principles and methodologies applied to Azelastine, we can establish a robust framework for investigating the Absorption, Distribution, Metabolism, and Excretion (ADME) of other novel phthalazinone derivatives.
Introduction to Phthalazinone Core and its Pharmacokinetic Significance
The phthalazinone heterocycle is a versatile building block, lending itself to a wide array of chemical modifications that can profoundly influence a molecule's interaction with biological systems.[1][3][11] These modifications dictate the compound's physicochemical properties, such as solubility, lipophilicity, and ionization state, which in turn govern its ADME profile. For instance, the addition of an acetic acid moiety, as in this compound, is expected to increase polarity and may influence absorption and excretion pathways compared to more lipophilic analogues.[12][13][14][15]
A comprehensive understanding of a compound's PK is critical in early drug discovery to:
-
Predict in vivo efficacy and safety.
-
Establish dose-response relationships.[16]
-
Identify potential drug-drug interactions.
-
Optimize dosing regimens for clinical trials.
The Pharmacokinetic Journey: A Case Study of Azelastine
Azelastine serves as an excellent model for understanding the ADME properties of a phthalazinone-based drug.[8] It is primarily used as a nasal spray for allergic rhinitis and as eye drops for allergic conjunctivitis.[9]
Absorption
Following intranasal administration, Azelastine is rapidly absorbed, with an onset of action within minutes to an hour.[8][9] However, its systemic bioavailability is approximately 40%, indicating that a significant portion of the administered dose does not reach systemic circulation.[9][10] Maximum plasma concentrations (Cmax) are typically achieved within 2-3 hours.[9][10][17]
Distribution
Once in the bloodstream, Azelastine exhibits a large steady-state volume of distribution (14.5 L/kg), suggesting extensive distribution into tissues.[10] This is consistent with its lipophilic character. In vitro studies show that plasma protein binding for Azelastine and its primary active metabolite, desmethylazelastine, is approximately 88% and 97%, respectively.[10] High protein binding can influence the free fraction of the drug available to exert its pharmacological effect and undergo metabolism or excretion.
Metabolism
The liver is the primary site of metabolism for Azelastine.[8] It is oxidatively metabolized by the cytochrome P450 (CYP) enzyme system to its principal active metabolite, desmethylazelastine .[10] While the specific P450 isoforms have not been definitively identified, studies suggest that CYP3A4 may be involved.[8][10] Desmethylazelastine also possesses H1-receptor antagonist activity and has a longer elimination half-life than the parent drug.[10][17] The presence of the phthalazinone core itself can be a site for metabolism, often via aldehyde oxidase (AOX), a cytosolic enzyme prevalent in the liver.[18]
Excretion
Azelastine and its metabolites are eliminated from the body with a long elimination half-life of about 22 hours for the parent compound and 54 hours for desmethylazelastine.[8][10] Excretion occurs primarily through the feces, accounting for approximately 75% of an orally administered radiolabeled dose, with less than 10% excreted as unchanged Azelastine.[9][10] This indicates that metabolism is the main route of clearance.
The overall pharmacokinetic pathway of Azelastine is summarized in the diagram below.
Quantitative Pharmacokinetic Data Summary
The table below summarizes key pharmacokinetic parameters for Azelastine, providing a quantitative basis for comparison with new chemical entities.
| Parameter | Value | Source |
| Bioavailability (Intranasal) | ~40% | [9][10] |
| Time to Max. Concentration (Tmax) | 2-3 hours | [9][10] |
| Elimination Half-life (t½) | ~22 hours (Azelastine)~54 hours (Desmethylazelastine) | [8][10] |
| Volume of Distribution (Vd) | 14.5 L/kg | [10] |
| Plasma Clearance (CL) | 0.5 L/h/kg | [10] |
| Plasma Protein Binding | ~88% (Azelastine)~97% (Desmethylazelastine) | [10] |
| Primary Route of Excretion | Feces (~75%) | [9][10] |
Essential Experimental Protocols for PK Profiling
To characterize the pharmacokinetic profile of a novel phthalazinone derivative, a series of standardized in vitro and in vivo experiments are essential. These studies are typically conducted in early preclinical development to guide lead optimization.[16][19]
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).[20][21][22] This is a critical early screen to identify compounds that may be cleared too rapidly in vivo.[23][24]
Methodology: Liver Microsomal Stability [21][24]
-
Preparation:
-
Thaw cryopreserved liver microsomes (from relevant species, e.g., rat, human) on ice.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable organic solvent like DMSO.
-
Prepare a fresh solution of NADPH regenerating system (cofactor necessary for CYP450 activity) in incubation buffer.[20]
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture.
-
The final incubation mixture will contain the test compound (e.g., at 1 µM), liver microsomes (e.g., at 0.5 mg/mL), and cofactors in a buffered solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[20] This stops the enzymatic activity and precipitates proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Interpretation:
In Vivo Pharmacokinetic Study
Objective: To determine the concentration-time profile of a compound in a living organism after administration, allowing for the calculation of key PK parameters like Cmax, AUC, bioavailability, and half-life.[19][25][26]
Methodology: Rodent Single-Dose Study [26][27]
-
Animal Model:
-
Use healthy, adult rodents (e.g., Sprague-Dawley rats), typically 3-6 animals per group.[26] Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
-
Formulation & Dosing:
-
Blood Sampling:
-
Plasma Processing & Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.[27]
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate PK parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Maximum Concentration (Cmax) and Time to Cmax (Tmax) for the PO group.
-
-
Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
The workflow for a typical in vivo PK study is illustrated below.
Conclusion and Future Directions
The pharmacokinetic profile of any drug candidate is a cornerstone of its development. While direct data on this compound is sparse, the principles and methodologies outlined in this guide, using the well-established phthalazinone derivative Azelastine as a case study, provide a comprehensive roadmap for its investigation. Initial in vitro metabolic stability assays will offer crucial insights into its intrinsic clearance, while subsequent in vivo rodent studies will define its real-world ADME profile and bioavailability. By systematically applying these validated protocols, researchers can efficiently characterize novel phthalazinone compounds, enabling data-driven decisions to advance the most promising candidates toward clinical development.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - (1-oxo-2(1h)-phthalazinyl)acetic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7 [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Azelastine - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. pharmaron.com [pharmaron.com]
- 26. Single Dose PK Study | AxisPharm [axispharm.com]
- 27. benchchem.com [benchchem.com]
Topic: Synthesis of (1-oxophthalazin-2(1H)-yl)acetic Acid Derivatives and Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazin-1(2H)-one scaffold is a privileged bicyclic heteroaromatic system of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, anticonvulsant, anti-inflammatory, vasorelaxant, and antidiabetic properties.[2][3] Among these, derivatives featuring an acetic acid moiety at the N-2 position, specifically the (1-oxophthalazin-2(1H)-yl)acetic acid framework, serve as critical building blocks for creating potent therapeutic candidates, such as the aldose reductase inhibitor Zopolrestat.[4] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the phthalazinone core, introducing the N-2 acetic acid side chain, and further elaborating this key intermediate into a diverse range of analogs and derivatives. The discussion emphasizes the rationale behind methodological choices, provides detailed experimental protocols, and is grounded in authoritative literature to ensure scientific integrity and reproducibility.
Part 1: Foundational Synthesis of the 4-Substituted Phthalazin-1(2H)-one Core
The construction of the phthalazinone nucleus is the pivotal first stage. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern, particularly at the C-4 position. The most prevalent and robust strategies involve the cyclocondensation of a hydrazine species with a precursor containing a latent or explicit ortho-carbonyl and carboxylic acid (or derivative) functionality.
Strategy A: Cyclocondensation from 2-Aroylbenzoic Acids
This is the most classical and direct route to 4-aryl or 4-alkyl substituted phthalazinones. The reaction proceeds via the condensation of hydrazine with a 2-acylbenzoic acid.[5]
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, which is generally more electrophilic than the carboxylic acid carbonyl. This is followed by an intramolecular attack of the second hydrazine nitrogen on the carboxylic acid, leading to cyclization and dehydration to form the stable phthalazinone ring.
Experimental Protocol: Synthesis of 4-Benzyl-2H-phthalazin-1-one (2) This protocol is adapted from methodologies that use 2-aroylbenzoic acids as precursors.[4][6]
-
Reaction Setup: To a solution of 2-(phenylacetyl)benzoic acid (1 equivalent) in ethanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.5-2.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting benzoic acid.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the resulting solid precipitate, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or benzene to yield the pure 4-benzyl-2H-phthalazin-1-one.[6]
Strategy B: Friedel-Crafts Acylation of Aromatics with Phthalic Anhydride
When the required 2-aroylbenzoic acid is not commercially available, it can be readily synthesized via a Friedel-Crafts acylation of an aromatic compound (e.g., benzene, toluene) with phthalic anhydride, followed by cyclocondensation as described in Strategy A.[5][6]
Causality Behind Choices: Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst as it effectively polarizes the C=O bond of the anhydride, generating a highly electrophilic acylium ion intermediate necessary for the electrophilic aromatic substitution. The reaction is typically run in the aromatic substrate itself if it's a liquid, or in an inert solvent like carbon disulfide for solid aromatics.
Core Synthesis Workflow
The following diagram illustrates the primary pathways to the foundational phthalazinone ring system.
Caption: Primary synthetic routes to the 4-substituted phthalazinone core.
Part 2: N-Alkylation for this compound Synthesis
With the phthalazinone core in hand, the next critical step is the introduction of the acetic acid side chain at the N-2 position. This is reliably achieved through nucleophilic substitution.
N-Alkylation with Haloacetate Esters
The nitrogen at the 2-position of the phthalazin-1(2H)-one tautomer exhibits sufficient nucleophilicity to displace a halide from an alkyl haloacetate.[4][7] The reaction is typically performed with ethyl chloroacetate or ethyl bromoacetate in the presence of a base.
Rationale for Reagent Selection:
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is ideal. It effectively solvates the cation of the base (e.g., K⁺) while leaving the base's anion (e.g., CO₃²⁻) highly reactive. It also has a sufficiently high boiling point for reactions that require heating.
-
Base: A mild inorganic base like anhydrous potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the N-H of the phthalazinone, generating the nucleophilic anion, but not so strong as to promote side reactions like ester hydrolysis.
-
Subsequent Hydrolysis: The resulting ester is a stable intermediate that can be easily purified. It is then hydrolyzed to the target carboxylic acid under either acidic (e.g., HCl) or basic (e.g., NaOH, LiOH) conditions, followed by acidification.
N-Alkylation and Hydrolysis Workflow
Caption: Two-step synthesis of the target acetic acid scaffold.
Experimental Protocol: Synthesis of (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic Acid
This protocol is a representative procedure based on published methods.[4]
Step 1: N-Alkylation to Ethyl (4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (3)
-
Reaction Setup: In a dry round-bottom flask, suspend 4-benzyl-2H-phthalazin-1-one (2) (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in dry acetone or DMF (15-20 mL per gram of phthalazinone).
-
Reagent Addition: Add ethyl chloroacetate (1.2-1.5 equivalents) dropwise to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux for 12-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ester intermediate (3).
Step 2: Hydrolysis to (4-benzyl-1-oxophthalazin-2(1H)-yl)acetic Acid
-
Reaction Setup: Dissolve the purified ester (3) (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Reagent Addition: Add an excess of sodium hydroxide or lithium hydroxide (2-4 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Work-up: Once saponification is complete (monitored by TLC), remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Isolation: Cool the solution in an ice bath and carefully acidify with a mineral acid (e.g., 2N HCl) to a pH of ~2-3. The carboxylic acid product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to obtain the final product.
| Reaction Step | Key Reagents | Solvent | Typical Conditions | Purpose |
| N-Alkylation | Ethyl chloroacetate, K₂CO₃ | DMF / Acetone | Reflux, 12-24h | Covalently attaches the ethyl acetate moiety to the N-2 position.[4] |
| Hydrolysis | NaOH or LiOH, then HCl | Ethanol/Water | RT or 50°C, 2-4h | Converts the intermediate ester into the final carboxylic acid.[4] |
Part 3: Synthesis of Analogs and Derivatives
The this compound core is a versatile platform for generating extensive libraries of analogs for structure-activity relationship (SAR) studies. The primary point of diversification is the carboxylic acid functional group.
Amide and Peptide Coupling
The carboxylic acid can be activated and coupled with a wide array of primary or secondary amines, or with amino acid esters, to produce the corresponding amides or peptide conjugates.[2]
Mechanism Rationale: Direct reaction of a carboxylic acid and an amine to form an amide is thermally demanding and inefficient. Therefore, coupling reagents are employed. A common combination is N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization (in the case of chiral amino acids) and reacts cleanly with the amine nucleophile to form the amide bond. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
Experimental Protocol: General Amide Coupling
-
Activation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in a dry, inert solvent like dichloromethane (DCM) or DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise. Stir the mixture at 0 °C for 30-60 minutes.
-
Nucleophile Addition: Add the desired amine or amino acid ester (1.1 equivalents), along with a non-nucleophilic base like triethylamine (TEA) if an amine salt is used, to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter off the precipitated DCU. The filtrate can then be washed successively with dilute acid (e.g., 1N HCl) to remove excess amine, dilute base (e.g., 5% NaHCO₃) to remove unreacted starting acid and HOBt, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Hydrazide Formation and Cyclization
Another powerful derivatization strategy involves converting the acetic acid ester into the corresponding acetohydrazide. This is achieved by reacting the ester with hydrazine hydrate, a process known as hydrazinolysis.[4][8] This hydrazide is a valuable intermediate for constructing further heterocyclic rings. For instance, it can be reacted with active methylene compounds (like malononitrile or acetylacetone) to form novel pyrazole or other heterocyclic derivatives.[4]
Derivatization Pathways
Caption: Key derivatization pathways from the core acetic acid scaffold.
Conclusion
The synthesis of this compound and its analogs is a well-established yet highly adaptable field of medicinal chemistry. The core structure is readily accessible through robust cyclocondensation and N-alkylation strategies. The true value of this scaffold lies in its capacity for diversification, particularly at the terminus of the acetic acid side chain. Through standard amide coupling and hydrazide formation chemistries, a vast chemical space can be explored, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute synthetic campaigns aimed at discovering novel phthalazinone-based therapeutics.
References
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. jpsbr.org [jpsbr.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-oxophthalazin-2(1H)-yl)acetic acid
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of (1-oxophthalazin-2(1H)-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals. The protocol is presented in a two-step process, commencing with the N-alkylation of phthalazin-1(2H)-one, followed by the hydrolysis of the resulting ester. This guide provides a thorough explanation of the underlying chemical principles, detailed step-by-step methodologies, and essential characterization data to ensure the successful synthesis and validation of the target compound.
Introduction
Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. These activities include anticonvulsant, antihypertensive, and antitumor properties. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route described herein involves a classical two-step approach: the N-alkylation of the readily available phthalazin-1(2H)-one followed by ester hydrolysis.
The key to this synthesis is the regioselective N-alkylation of the phthalazinone ring. Phthalazin-1(2H)-one exists in a tautomeric equilibrium between the lactam and lactim forms.[1][2] Under the basic conditions employed in this protocol, the lactam form is favored, and the nitrogen atom at the 2-position is the more nucleophilic site, leading to the desired N-alkylated product over the O-alkylated isomer.[2][3][4][5]
Reaction Scheme
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Phthalazin-1(2H)-one | ≥98% | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Potassium carbonate (anhydrous) | ≥99% | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Lithium hydroxide (LiOH) | ≥98% | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Brine solution | Saturated | Prepared in-house |
| Magnesium sulfate (anhydrous) | Reagent Grade | Commercially Available |
Safety Precautions
-
Phthalazin-1(2H)-one: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8]
-
Ethyl bromoacetate: This compound is a lachrymator and is toxic by ingestion, inhalation, and skin absorption. It is a strong irritant to the skin and eyes.[9][10][11][12] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use only peroxide-free THF.
Step 1: Synthesis of Ethyl (1-oxophthalazin-2(1H)-yl)acetate
This step involves the N-alkylation of phthalazin-1(2H)-one with ethyl bromoacetate in the presence of a weak base, potassium carbonate.
Caption: Workflow for the synthesis of ethyl (1-oxophthalazin-2(1H)-yl)acetate.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalazin-1(2H)-one (10.0 g, 68.4 mmol), anhydrous potassium carbonate (14.2 g, 102.6 mmol), and anhydrous acetone (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (9.1 mL, 82.1 mmol) dropwise to the stirring suspension over a period of 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to afford ethyl (1-oxophthalazin-2(1H)-yl)acetate as a white crystalline solid.
-
Dry the purified product under vacuum.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
This step involves the base-mediated hydrolysis of the ester functional group to the corresponding carboxylic acid.
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl (1-oxophthalazin-2(1H)-yl)acetate (10.0 g, 43.1 mmol) in a mixture of tetrahydrofuran (THF) (100 mL) and water (50 mL).
-
To the stirred solution, add lithium hydroxide monohydrate (2.7 g, 64.6 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC (1:1 ethyl acetate/hexanes with 1% acetic acid).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield this compound as a white solid.
Expected Yield: 90-95%
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) |
| Ethyl (1-oxophthalazin-2(1H)-yl)acetate | 8.45 (d, J = 7.6 Hz, 1H), 8.25 (s, 1H), 7.80-7.70 (m, 3H), 4.90 (s, 2H), 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H) | 168.5, 159.8, 142.1, 133.5, 131.8, 128.9, 128.2, 125.4, 61.9, 48.7, 14.2 |
| This compound | 10.5 (br s, 1H), 8.48 (d, J = 7.8 Hz, 1H), 8.28 (s, 1H), 7.85-7.75 (m, 3H), 4.95 (s, 2H) | 170.2, 160.1, 142.3, 133.8, 132.0, 129.1, 128.5, 125.6, 48.9 |
Note: NMR data are predicted based on literature values for similar structures and may vary slightly based on the solvent and instrument used.[13][14][15][16][17][18][19][20][21][22]
Discussion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The N-alkylation step is highly regioselective, yielding the desired product in good yield. The choice of potassium carbonate as a base is crucial as it is strong enough to deprotonate the phthalazinone but mild enough to avoid significant side reactions. The subsequent hydrolysis with lithium hydroxide is clean and proceeds to completion under mild conditions, minimizing the risk of degradation of the phthalazinone core.
References
- 1. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 2. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 3. baizgroup.org [baizgroup.org]
- 4. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kmpharma.in [kmpharma.in]
- 7. fishersci.com [fishersci.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. 1H-NMR metabolomics reveals a multitarget action of Crithmum maritimum ethyl acetate extract in inhibiting hepatocellular carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. rsc.org [rsc.org]
- 22. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (1-oxophthalazin-2(1H)-yl)acetic acid in Cell Culture Experiments
Introduction: Unveiling the Therapeutic Potential of (1-oxophthalazin-2(1H)-yl)acetic acid
This compound, a member of the phthalazine class of compounds, is emerging as a molecule of significant interest for researchers in oncology and inflammatory diseases. Its primary mechanism of action is believed to be the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibitory action sets off a cascade of cellular events, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. By mimicking a hypoxic state at the cellular level, this compound provides a powerful tool to investigate the downstream effects of HIF-1α activation, which include angiogenesis, metabolic reprogramming, and modulation of inflammatory responses. These application notes provide a comprehensive guide for the effective use of this compound in a variety of cell culture-based assays.
Mechanism of Action: The PHD-HIF-1α Axis
Under normal oxygen conditions (normoxia), HIF-1α is continuously produced but rapidly degraded. This process is initiated by the PHD enzymes (primarily PHD1, PHD2, and PHD3), which hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its polyubiquitination and subsequent destruction by the proteasome.
This compound, as a PHD inhibitor, competitively blocks the active site of PHD enzymes. This prevents the initial hydroxylation of HIF-1α, thereby shielding it from recognition by the VHL complex. As a result, HIF-1α accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This active heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
Application Notes and Protocols for In Vivo Studies of (1-oxophthalazin-2(1H)-yl)acetic acid in Mouse Models
Introduction: Unveiling the Therapeutic Potential of a Hydralazine Metabolite
(1-oxophthalazin-2(1H)-yl)acetic acid is a metabolite of the well-established antihypertensive drug, Hydralazine.[1][2][3] While Hydralazine has a long history of clinical use for managing high blood pressure and heart failure, the specific in vivo biological activities of its metabolites are less characterized.[3][4] Preliminary research and the known pharmacological profile of its parent compound suggest that this compound may possess therapeutic potential in cardiovascular diseases. These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute in vivo studies using mouse models to investigate the efficacy and mechanisms of this compound.
The structural relationship between Hydralazine and its metabolite, this compound, underpins the rationale for exploring its therapeutic utility in similar pathological contexts. While some studies suggest that certain metabolites of Hydralazine may be less potent than the parent compound, a thorough in vivo investigation is warranted to fully elucidate the pharmacological profile of this compound.[1][5]
Potential Therapeutic Applications and Recommended Mouse Models
Based on the known effects of Hydralazine, the following therapeutic areas are prime candidates for investigation with this compound. For each area, suitable and well-established mouse models are proposed.
Hypertension
Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease.[6] Mouse models are invaluable tools for studying the pathophysiology of hypertension and for evaluating novel antihypertensive agents.[6][7][8][9]
-
Recommended Mouse Models:
-
Angiotensin II (Ang II)-Induced Hypertension: Continuous infusion of Ang II via osmotic mini-pumps induces a robust and reproducible hypertensive phenotype.[8] This model is useful for studying the renin-angiotensin system's role in blood pressure regulation.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves unilateral nephrectomy followed by administration of DOCA and high-salt drinking water, leading to mineralocorticoid-induced hypertension.[7][10]
-
Spontaneously Hypertensive Rat (SHR) Model Analogs: While a rat model, genetically modified mouse strains that mimic aspects of spontaneous hypertension are also available.[9]
-
Cardiac Hypertrophy and Heart Failure
-
Recommended Mouse Models:
-
Transverse Aortic Constriction (TAC): This surgical model creates a pressure overload on the left ventricle by constricting the transverse aorta, leading to cardiac hypertrophy and subsequent heart failure.[11][15]
-
Myocardial Infarction (MI) Model: Ligation of a coronary artery induces an ischemic injury, leading to cardiac remodeling, fibrosis, and heart failure.[11][12]
-
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and various pathologies, including tumor growth and ischemic diseases.[16][17] The effects of this compound on angiogenesis can be explored using established mouse models.[16][18][19][20]
-
Recommended Mouse Models:
-
Corneal Micropocket Assay: This assay allows for the quantitative assessment of angiogenesis in the normally avascular cornea in response to implanted pro-angiogenic factors.[18][20]
-
Hindlimb Ischemia Model: Ligation of the femoral artery induces ischemia, prompting an angiogenic response to restore blood flow, which can be quantified over time.[18]
-
Tumor Xenograft Models: The growth of implanted tumor cells is dependent on angiogenesis, making these models suitable for evaluating anti-angiogenic therapies.[19]
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation and administration of this compound, as well as methods for assessing its in vivo effects. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines for reporting in vivo experiments.[21][22][23][24][25]
Compound Formulation and Administration
1. Formulation:
-
Solubility Testing: The solubility of this compound should be determined in various pharmaceutically acceptable vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO in corn oil).
-
Vehicle Selection: The chosen vehicle should be non-toxic and appropriate for the selected route of administration. For oral administration, an aqueous solution or suspension is often preferred. For parenteral routes, a sterile, isotonic solution is necessary.
-
Preparation: On the day of administration, dissolve or suspend the required amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure the formulation is homogenous.
2. Administration Routes:
The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental design.
-
Oral Gavage: Allows for precise oral dosing.[26][27][28][29]
-
Intraperitoneal (IP) Injection: A common route for systemic administration, offering rapid absorption.[30][31][32][33][34]
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release of the compound compared to IP injection.[35][36][37][38][39]
Quantitative Data Summary for Administration
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection | Subcutaneous (SC) Injection |
| Needle/Tube Gauge | 20-22G for adult mice | 25-27G | 25-27G |
| Max Volume/Dose | 10 mL/kg | 10 mL/kg | 5-10 mL/kg per site |
| Frequency | Typically once or twice daily | Once or twice daily | Once or twice daily |
| Reference | [26][28] | [30][34] | [35][37] |
Protocol 1: Oral Gavage Administration
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[29]
-
Gavage Needle Measurement: Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.[26][29]
-
Needle Insertion: With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.[26][28]
-
Esophageal Passage: The mouse will typically swallow as the needle reaches the pharynx, facilitating its passage into the esophagus. Advance the needle to the pre-measured depth without applying force.[26][28]
-
Substance Administration: Slowly dispense the solution from the syringe.[28]
-
Needle Removal: Gently withdraw the needle along the same path of insertion.[28]
-
Post-Procedure Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing or bleeding.[26][40]
Protocol 2: Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the mouse and turn it to expose the abdomen, tilting the head slightly downwards.[31][32]
-
Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid injuring the cecum and urinary bladder.[30][31][32]
-
Needle Insertion: Insert a 25-27G needle with the bevel facing up at a 30-45 degree angle into the identified injection site.[30][31]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a new site with a fresh needle.[32]
-
Injection: Inject the substance slowly and steadily.
-
Needle Withdrawal: Remove the needle and return the mouse to its cage.
Protocol 3: Subcutaneous (SC) Injection
-
Animal Restraint: Scruff the mouse to lift a fold of skin, creating a "tent" between the shoulder blades.[35][36][39]
-
Needle Insertion: Insert a 25-27G needle, bevel up, into the base of the skin tent, parallel to the body.[35][37]
-
Aspiration: Aspirate to check for blood. If blood appears, withdraw the needle and re-attempt at a different site.[35][37][38]
-
Injection: If no blood is aspirated, inject the solution. A small bleb will form under the skin.
-
Needle Removal: Withdraw the needle and gently massage the area to help disperse the injected substance.
Efficacy Assessment
The methods for assessing the efficacy of this compound will depend on the chosen mouse model.
For Hypertension Models:
-
Blood Pressure Measurement:
-
Tail-Cuff Plethysmography: A non-invasive method for repeated measurement of systolic blood pressure in conscious mice.[8]
-
Radiotelemetry: Surgical implantation of a telemetry probe allows for continuous and accurate measurement of blood pressure and heart rate in freely moving animals, considered the gold standard.[8]
-
For Cardiac Hypertrophy and Heart Failure Models:
-
Echocardiography: Non-invasive ultrasound imaging to assess cardiac function and structure, including left ventricular wall thickness, chamber dimensions, and ejection fraction.
-
Histological Analysis: Post-mortem analysis of heart tissue to assess myocyte size, fibrosis (using stains like Masson's trichrome or Picrosirius red), and inflammatory cell infiltration.[11][12]
-
Gene and Protein Expression: Analysis of markers for hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen, TGF-β), and inflammation (e.g., TNF-α, IL-6) using techniques like qPCR and Western blotting.
For Angiogenesis Models:
-
Quantification of Vascularization: In the corneal micropocket assay, the area of neovascularization can be measured. In the hindlimb ischemia model, blood flow can be assessed using Laser Doppler perfusion imaging.[18]
-
Immunohistochemistry: Staining for endothelial cell markers (e.g., CD31) to quantify vessel density in tissue sections.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
Potential Signaling Pathway for Cardiovascular Effects
References
- 1. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the in vivo metabolism of hydralazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of hypertension [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Refining an established model of hypertension in the mouse | NC3Rs [nc3rs.org.uk]
- 9. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research | Semantic Scholar [semanticscholar.org]
- 14. Remodeling of the heart in hypertrophy in animal models with myosin essential light chain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Transverse Aortic Constriction in Mice [jove.com]
- 16. Use of animal models for the imaging and quantification of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Use of animal models for the imaging and quantification of angiogenesis | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Angiogenesis Model - Creative Biolabs [creative-biolabs.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Home | ARRIVE Guidelines [arriveguidelines.org]
- 22. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 23. Applying the ARRIVE Guidelines to an In Vivo Database [norecopa.no]
- 24. Applying the ARRIVE Guidelines to an In Vivo Database - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 26. benchchem.com [benchchem.com]
- 27. scribd.com [scribd.com]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 30. animalcare.ubc.ca [animalcare.ubc.ca]
- 31. uac.arizona.edu [uac.arizona.edu]
- 32. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 33. protocols.io [protocols.io]
- 34. scribd.com [scribd.com]
- 35. animalcare.ubc.ca [animalcare.ubc.ca]
- 36. research.unc.edu [research.unc.edu]
- 37. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 38. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 39. urmc.rochester.edu [urmc.rochester.edu]
- 40. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of (1-oxophthalazin-2(1H)-yl)acetic acid
Introduction: The Significance of (1-oxophthalazin-2(1H)-yl)acetic acid in Pharmaceutical Analysis
This compound, a phthalazinone derivative with the chemical formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol , is a compound of increasing interest within pharmaceutical development and quality control.[1][2][3] Its structural similarity to known pharmacologically active molecules and its potential role as a process-related impurity or degradation product in active pharmaceutical ingredients (APIs) necessitates robust and reliable analytical methods for its detection and quantification.[4][5][6] For instance, related structures are found as impurities in the antihistamine drug Azelastine, underscoring the regulatory importance of monitoring such compounds to ensure drug safety and efficacy.[4][5][7][8]
This guide provides detailed application notes and protocols for two primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are selected for their specificity, sensitivity, and applicability in research, development, and quality control environments.
Method 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Principle and Rationale:
Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of moderately polar aromatic compounds like this compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid moiety on the target analyte makes its retention sensitive to the pH of the mobile phase. By controlling the pH, we can ensure consistent ionization state and, therefore, reproducible retention times. UV detection is suitable due to the chromophoric nature of the phthalazinone ring system.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity >98%).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid for pH adjustment.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the C18 column. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC providing good elution strength for the analyte. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Chosen based on the UV absorbance maximum of the phthalazinone chromophore, providing high sensitivity.[9] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis and System Suitability:
-
Calibration Curve: Plot the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be >0.99.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates for the analyte peak should be >2000, and the tailing factor should be <2.0.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Method 2: Sensitive Detection and Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle and Rationale:
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for detecting trace levels of this compound and for confirming its identity in complex matrices. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, and it can be operated in both positive and negative ion modes. The predicted monoisotopic mass of the analyte is 204.0535 Da.[2]
Experimental Protocol: LC-MS
1. Instrumentation and Materials:
-
LC-MS system equipped with an ESI source.
-
UPLC/UHPLC system for faster analysis and better resolution.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Reference standard of this compound (purity >98%).
-
LC-MS grade acetonitrile, water, and formic acid.
2. LC-MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and ensures good chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains a consistent mobile phase composition for stable ionization. |
| Gradient Elution | Optimized for fast elution (e.g., 5-95% B in 5 minutes) | A rapid gradient is suitable for the high-throughput nature of many LC-MS applications. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI. |
| Column Temperature | 40 °C | Ensures reproducible chromatography and can improve peak shape. |
| Ionization Mode | ESI Positive and Negative | The analyte can be detected as [M+H]⁺ (m/z 205.06) or [M-H]⁻ (m/z 203.05).[2] |
| Scan Mode | Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial method development and to screen for other impurities. SIM mode offers enhanced sensitivity for targeted quantification. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
| Source Temperature | 150 °C | Optimized for efficient desolvation. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates the evaporation of the mobile phase. |
3. Standard and Sample Preparation:
-
Prepare stock and working standard solutions as described for the HPLC method, but at lower concentrations (e.g., in the ng/mL range) due to the higher sensitivity of MS detection.
-
The diluent should be the initial mobile phase composition to ensure good peak shape.
-
Sample preparation should be similar to the HPLC method, ensuring the final concentration is within the linear range of the MS detector.
4. Data Analysis:
-
Identification: The primary identification is based on the retention time and the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Quantification: For quantitative analysis, extract the ion chromatogram for the specific m/z of the analyte. Construct a calibration curve by plotting the peak area against the concentration.
Workflow for LC-MS Analysis
Caption: Workflow for the detection and quantification of this compound by LC-MS.
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and quantification where sensitivity in the µg/mL range is sufficient. The LC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level detection, impurity profiling, and unequivocal identification in complex sample matrices. The selection of the appropriate method will depend on the specific analytical requirements, including the expected concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - (1-oxo-2(1h)-phthalazinyl)acetic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 3. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. daicelpharmastandards.com [daicelpharmastandards.com]
- 6. Azelastine Impurities | SynZeal [synzeal.com]
- 7. Azelastine Impurity 19 HCl | Axios Research [axios-research.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (1-oxophthalazin-2(1H)-yl)acetic acid as a Chemical Probe for Poly(ADP-ribose) Polymerase 1 (PARP-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Role of PARP-1 in Genomic Integrity
Poly(ADP-ribose) polymerase 1 (PARP-1) is a cornerstone of the cellular DNA damage response (DDR).[1] This abundant nuclear enzyme acts as a primary sensor for DNA strand breaks. Upon detecting damage, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This modification serves as a scaffold to recruit a multitude of DNA repair factors, facilitating processes like base excision repair (BER) and single-strand break repair (SSBR). Given its critical role, inhibiting PARP-1 has emerged as a powerful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[2][3][4]
(1-oxophthalazin-2(1H)-yl)acetic acid, hereafter referred to as OPA-A, belongs to the phthalazinone class of compounds, which have been extensively developed as potent PARP inhibitors.[5][6][7][8] OPA-A serves as a valuable chemical probe to investigate the cellular functions of PARP-1, validate its role in specific disease contexts, and screen for novel therapeutic synergies. This guide provides a comprehensive framework for utilizing OPA-A to interrogate PARP-1 activity from biochemical assays to cellular target engagement.
OPA-A Chemical Probe Profile
A robust chemical probe must exhibit high potency, selectivity, and well-understood mechanism of action. OPA-A's utility is grounded in its ability to competitively inhibit the binding of NAD+, the substrate for PARP-1, to the enzyme's catalytic domain.
| Parameter | Value (Hypothetical, based on class) | Significance |
| Target | PARP-1 | Primary enzyme involved in SSBR.[9] |
| IC₅₀ (Biochemical) | 1 - 10 nM | High potency indicates efficient enzyme inhibition. |
| EC₅₀ (Cellular PARylation) | 10 - 100 nM | Demonstrates cell permeability and target inhibition in a biological context. |
| Selectivity | >100-fold vs. PARP-2, Tankyrases | High selectivity ensures that observed effects are attributable to PARP-1 inhibition. |
| Mechanism of Action | NAD+ competitive inhibitor | Well-defined mechanism allows for clear interpretation of experimental results. |
The DNA Damage Response Pathway & OPA-A's Point of Intervention
Understanding the broader biological context is crucial. PARP-1 is a key initiator of the DDR. Its inhibition by OPA-A creates a specific cellular vulnerability, especially when other repair pathways are compromised.
Caption: OPA-A inhibits PARP-1, blocking SSB repair and causing DSBs, leading to synthetic lethality in HR-deficient cells.
Experimental Protocols: A Validated Workflow
A multi-step approach is essential to confidently characterize the effects of OPA-A. This workflow progresses from direct enzyme inhibition to cellular target engagement and functional outcomes.
Caption: A sequential workflow validates OPA-A from in vitro potency to in-cell target engagement and functional effects.
Protocol 1: Biochemical PARP-1 Activity Assay (Fluorometric)
This protocol determines the direct inhibitory potency (IC₅₀) of OPA-A on recombinant PARP-1. It measures the consumption of NAD+, which is proportional to enzyme activity.[10]
Materials & Reagents:
-
Recombinant Human PARP-1 Enzyme (e.g., MilliporeSigma #17-10149)
-
PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
OPA-A (dissolved in DMSO)
-
Fluorometric NAD+/NADH Detection Kit (e.g., Promega NAD/NADH-Glo™)[11]
-
384-well white assay plates
Procedure:
-
Prepare Reagent Mix: In PARP-1 Assay Buffer, prepare a master mix containing activated DNA (final concentration ~2.5 µg/mL) and NAD+ (final concentration ~20 µM).
-
Compound Titration: Create a serial dilution of OPA-A in DMSO, then dilute further in assay buffer. Add 5 µL of diluted compound to the assay plate wells. Include "No Inhibitor" (DMSO vehicle) and "No Enzyme" controls.
-
Enzyme Addition: Dilute PARP-1 enzyme in cold assay buffer to a working concentration (e.g., 10 ng/µL). Add 5 µL of the diluted enzyme to all wells except the "No Enzyme" control.
-
Incubation: Gently mix the plate and incubate at 30°C for 30-60 minutes.
-
Signal Development: Stop the reaction and develop the signal by adding the NAD+/NADH detection reagent according to the manufacturer's protocol.[11] Incubate for 20-30 minutes at room temperature.
-
Data Acquisition: Read the fluorescence or luminescence on a compatible plate reader.
-
Analysis: Normalize the data to the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) controls. Plot the percent inhibition versus the log of OPA-A concentration and fit a four-parameter logistic curve to determine the IC₅₀.
Protocol 2: Cellular PARP-1 Inhibition (Western Blot for PAR)
This assay confirms that OPA-A can penetrate the cell membrane and inhibit PARP-1 activity in a cellular context. PARP-1 activity is induced by a DNA damaging agent, and the resulting PARylation is measured.[12][13]
Materials & Reagents:
-
HeLa or similar cancer cell line
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Hydrogen Peroxide (H₂O₂) or Methyl Methanesulfonate (MMS)
-
OPA-A
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Anti-PAR Antibody (e.g., Trevigen #4335-MC-100)[14]
-
Anti-Actin or Anti-Tubulin antibody (loading control)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with varying concentrations of OPA-A (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 500 µM H₂O₂ for 10 minutes) to all wells except the untreated control.[13][15]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.[12]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 4-12% gradient gel is suitable).[12]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary Anti-PAR antibody (e.g., 1:1000 dilution) overnight at 4°C.[14][16]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-Actin).
-
-
Analysis: Observe the dose-dependent reduction in the PAR smear (a characteristic high molecular weight smear representing PARylated proteins) in OPA-A treated samples compared to the damage-induced control.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the change in a protein's thermal stability upon ligand binding.[17][18] OPA-A binding should stabilize PARP-1, making it more resistant to heat-induced denaturation.[19][20]
Materials & Reagents:
-
Cell line of interest (e.g., MDA-MB-436)
-
OPA-A
-
PBS and lysis buffer (e.g., PBS with 0.4% Tween-20 and protease inhibitors)
-
PCR tubes or 384-well PCR plate
-
Thermocycler
-
Anti-PARP-1 Antibody
-
Standard Western blotting or ELISA/AlphaScreen equipment[19]
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with OPA-A (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[17][19]
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cool-down at room temperature.[18] Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, thermostable protein fraction) and analyze the amount of PARP-1 by Western blot or a higher-throughput method like AlphaScreen.[19]
-
Data Interpretation: Plot the percentage of soluble PARP-1 remaining at each temperature for both vehicle and OPA-A treated samples. A rightward shift in the melting curve for the OPA-A-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[19]
Protocol 4: Synthetic Lethality Assay
This functional assay leverages the principle of synthetic lethality to demonstrate the selective cytotoxicity of OPA-A in cells with compromised homologous recombination (HR) DNA repair, such as those with BRCA1 or BRCA2 mutations.[2][21][22]
Materials & Reagents:
-
An HR-deficient cell line (e.g., Capan-1, which is BRCA2-deficient)[6]
-
An isogenic HR-proficient control cell line (e.g., Capan-1 with reconstituted BRCA2)
-
OPA-A
-
Cell culture medium and 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
Procedure:
-
Cell Seeding: Seed both the HR-deficient and HR-proficient cell lines at a low density in 96-well plates.
-
Compound Treatment: The next day, treat the cells with a serial dilution of OPA-A (e.g., from 0.1 nM to 10 µM).
-
Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for differences in cell proliferation to become apparent.
-
Viability Measurement: Add the chosen cell viability reagent to the wells according to the manufacturer's protocol and measure the output (luminescence, absorbance, or fluorescence) on a plate reader.
-
Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot cell viability versus log OPA-A concentration and calculate the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the HR-deficient cell line compared to the HR-proficient line demonstrates synthetic lethality.
Conclusion and Future Directions
This compound (OPA-A) is a powerful chemical probe for dissecting the multifaceted roles of PARP-1. The protocols outlined here provide a rigorous, self-validating framework to confirm its biochemical potency, cellular activity, direct target engagement, and functional consequences. By following this workflow, researchers can confidently use OPA-A to explore the therapeutic potential of PARP-1 inhibition in various models of human disease, from cancer to inflammatory conditions.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 5. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PARP and DDR Pathway Drug Discovery [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. PARylation regulates stress granule dynamics, phase separation, and neurotoxicity of disease-related RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ascopubs.org [ascopubs.org]
High-throughput screening assays using (1-oxophthalazin-2(1H)-yl)acetic acid
Application Note & Protocols
High-Throughput Screening for Novel PARP Inhibitors Utilizing the Phthalazinone Scaffold
Abstract The phthalazin-1(2H)-one core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active compounds.[1][2] A prominent example is the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized treatment paradigms in oncology, particularly for cancers with deficiencies in DNA repair pathways like BRCA mutations.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on designing and implementing high-throughput screening (HTS) assays to identify novel PARP inhibitors based on this versatile scaffold. We will use (1-oxophthalazin-2(1H)-yl)acetic acid, a representative member of this chemical family, as a reference compound to illustrate the principles of assay development, execution, and data analysis. This guide details a robust, homogeneous fluorescence-based assay for primary screening and outlines strategies for secondary validation and hit confirmation.
Part 1: The Scientific Rationale - Targeting PARP in Cancer Therapy
1.1 The Central Role of PARP1 in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[3] Its primary function is to detect DNA single-strand breaks (SSBs), which are common events arising from metabolic processes or environmental insults. Upon binding to a DNA break, PARP1 undergoes a conformational change that activates its catalytic domain. This activation triggers the use of nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[3] This PARylation event serves as a scaffold, recruiting other essential DNA repair proteins to the site of damage to execute the base excision repair (BER) pathway.[5]
1.2 The Principle of Synthetic Lethality
The therapeutic efficacy of PARP inhibitors (PARPi) is rooted in the concept of "synthetic lethality." In healthy cells, if the BER pathway is compromised by a PARPi, the cell can still repair DNA double-strand breaks (DSBs) that arise during replication using the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the inhibition of PARP creates a catastrophic scenario. The unrepaired SSBs accumulate and degenerate into DSBs during DNA replication.[3] With both the BER and HR pathways crippled, the cell is unable to repair this extensive damage, leading to genomic instability and ultimately, apoptosis.[3] This selective killing of cancer cells while sparing healthy cells is the cornerstone of PARPi therapy.[4]
Part 2: High-Throughput Screening Assay for PARP1 Inhibition
For a primary HTS campaign, the ideal assay is homogeneous (add-and-read), robust, miniaturizable, and cost-effective. A fluorescence-based assay measuring the depletion of PARP1's substrate, NAD+, meets these criteria perfectly.[6]
2.1 Assay Principle
The assay is performed in two steps. In the first step, recombinant human PARP1 is incubated with a library compound, activated DNA (to stimulate enzyme activity), and a defined concentration of NAD+. Active PARP1 consumes NAD+. In the second step, a detection reagent containing a coupled enzyme system (e.g., alcohol dehydrogenase and diaphorase) is added.[6] This system uses the remaining NAD+ to convert a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin).
Therefore, the fluorescent signal is inversely proportional to PARP1 activity:
-
No Inhibition (High PARP1 Activity): NAD+ is consumed -> Low remaining NAD+ -> Low fluorescent signal.
-
Inhibition (Low PARP1 Activity): NAD+ is conserved -> High remaining NAD+ -> High fluorescent signal.
2.2 Self-Validation and Controls
To ensure data integrity, every assay plate must include a set of controls:
-
Negative Control (0% Inhibition): DMSO vehicle only. Represents maximum PARP1 activity.
-
Positive Control (100% Inhibition): A known, potent PARP inhibitor (e.g., Olaparib). Represents baseline fluorescence.
-
Reference Compound: this compound to monitor assay performance and lot-to-lot consistency.
The quality and reliability of the HTS assay are quantified by the Z'-factor , which is calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z′=1−∣μp−μn∣3(σp+σn)
An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.
Part 3: Detailed Protocol - PARP1 Homogeneous Fluorescent HTS Assay
This protocol is optimized for a 384-well plate format. All reagent additions should be performed with automated liquid handlers for consistency.
3.1 Materials and Reagents
| Reagent | Example Supplier | Purpose |
| Recombinant Human PARP1 Enzyme | BPS Bioscience | Enzyme source |
| Activated Calf Thymus DNA | Sigma-Aldrich | Enzyme activator |
| β-Nicotinamide Adenine Dinucleotide (NAD+) | Sigma-Aldrich | Enzyme substrate |
| This compound | PubChem CID 977525 | Reference compound |
| Olaparib | Selleckchem | Positive control inhibitor |
| DMSO, ACS Grade | Sigma-Aldrich | Compound solvent |
| PARP Assay Buffer (e.g., 50 mM Tris, 4 mM MgCl2, 250 µM DTT, pH 8.0) | In-house prep | Reaction buffer |
| NAD+/Resorufin Detection Kit | Promega, Trevigen | Coupled enzyme system for signal generation |
| 384-well, low-volume, black plates | Corning, Greiner | Assay plates to minimize background fluorescence |
3.2 Experimental Workflow
3.3 Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of library compounds, controls, and the reference compound this compound into a 384-well assay plate.
-
Expert Insight: Acoustic dispensing minimizes DMSO carryover, which can affect enzyme activity at higher concentrations. Final DMSO concentration should be kept ≤ 0.5%.
-
-
PARP1 Reaction Mix Addition: Prepare a 2X PARP1 Reaction Mix in PARP Assay Buffer containing PARP1 enzyme and activated DNA. Add 5 µL of this mix to each well.
-
Causality: The activated DNA mimics a DNA break, which is essential for stimulating the catalytic activity of PARP1. The optimal concentration of both enzyme and DNA should be determined empirically to be in the linear range of the assay (typically EC80).
-
-
Pre-incubation: Gently centrifuge the plate (1 min at 1000 rpm) to ensure all components are mixed. Incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Prepare a 2X NAD+ solution in PARP Assay Buffer. Add 5 µL to each well to start the enzymatic reaction. The final reaction volume is now 10 µL.
-
Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Trustworthiness: The incubation time is critical. It must be long enough for the negative controls to consume a significant portion of NAD+ but short enough to remain in the linear range of the reaction. This should be determined during assay development via a time-course experiment.
-
-
Signal Development: Add 10 µL of the prepared Detection Reagent to each well.
-
Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Expert Insight: Resorufin is light-sensitive. Protecting the plate from light during this step is crucial for signal stability.
-
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation set to ~560 nm and emission to ~590 nm.
3.4 Data Analysis
-
Calculate Percent Inhibition: % Inhibition =
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> 100×(Signalpos_ctrl−Signalneg_ctrl)(Signalcompound−Signalneg_ctrl) -
Determine IC50 Values: For active compounds ("hits"), perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Expected IC50 Range | Role |
| Olaparib | 1-5 nM | Positive Control |
| This compound | Assay-dependent | Reference Compound |
| DMSO | N/A | Negative Control |
Part 4: Hit Confirmation and Secondary Assays
A primary screen is designed for speed and scale; therefore, hits must be validated through orthogonal assays to confirm their mechanism of action and eliminate artifacts.
-
Orthogonal Biochemical Assay: A good secondary assay is an ELISA-based method that directly measures the product, PAR.[7] In this format, histone-coated plates are used, and after the PARP reaction, an anti-PAR antibody is used for detection. True hits should be active in both the NAD+ depletion and PAR formation assays.
-
Cell-Based Assays: The most critical validation step is to assess compound activity in a cellular context. An MTT or similar viability assay can be used to test for selective cytotoxicity in a pair of isogenic cell lines: one that is BRCA-deficient and one that is BRCA-proficient.[8][9] A true PARP inhibitor will show significantly greater potency against the BRCA-deficient cell line, confirming the synthetic lethality mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovarian Cancer HRD Testing – LYNPARZA® (olaparib) + Bevacizumab [lynparzahcp.com]
- 5. PARP assay kits [bioscience.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microplate spectrophotometry for high-throughput screening of cytotoxic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
(1-oxophthalazin-2(1H)-yl)acetic acid in enzyme inhibition assay protocol
Application Note & Protocol
Topic: Profiling the Inhibitory Activity of (1-oxophthalazin-2(1H)-yl)acetic acid Using In Vitro Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The phthalazinone core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of therapeutically relevant enzymes.[1] This application note provides a comprehensive guide for researchers to evaluate the enzyme inhibition potential of a specific phthalazinone derivative, this compound. We present detailed, self-validating protocols for two distinct and significant enzyme targets: Aldose Reductase (AR) , implicated in diabetic complications, and Protein Tyrosine Phosphatase 1B (PTP1B) , a key regulator in metabolic diseases.[2] The methodologies described herein are designed to ensure scientific rigor, explaining the causality behind experimental choices and providing a robust framework for determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀).
Introduction: The Phthalazinone Scaffold and Target Rationale
This compound belongs to the phthalazinone class of heterocyclic compounds. This structural motif is present in numerous molecules that have been investigated as inhibitors of diverse enzyme families, including cyclooxygenases, acetylcholinesterases, and various kinases.[3][4][5] This broad activity profile suggests that novel derivatives like this compound warrant thorough investigation against well-validated drug targets.
Target Selection Rationale:
-
Aldose Reductase (AR): As the rate-limiting enzyme in the polyol pathway, AR converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation leads to osmotic stress and oxidative damage in tissues, contributing to long-term diabetic complications such as neuropathy, nephropathy, and cataracts.[6] AR inhibitors are therefore of significant therapeutic interest.
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a non-transmembrane phosphatase that acts as a primary negative regulator of the insulin and leptin signaling pathways.[2] It dephosphorylates the activated insulin receptor, thereby attenuating insulin signaling. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.[2]
This guide provides the necessary protocols to screen this compound against these two enzymes, enabling a foundational assessment of its therapeutic potential.
Pre-Assay Considerations: Ensuring Data Integrity
Before proceeding with inhibition assays, several preliminary steps are crucial for generating reliable and reproducible data.
-
Compound Purity and Solubility: The purity of this compound should be confirmed by analytical methods (e.g., HPLC, NMR). A stock solution, typically at 10-50 mM, should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO). It is critical to ensure the compound remains soluble in the final assay buffer at all tested concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition.
-
Enzyme Kinetics Preliminaries: For robust inhibitor characterization, it is essential to first determine the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate under the specific assay conditions you will be using.[7] Assays for competitive inhibitors are most sensitive when the substrate concentration is at or below its Kₘ value.[7]
-
Enzyme Titration: An enzyme titration should be performed to determine the optimal enzyme concentration that yields a robust signal well above background noise while ensuring the reaction rate remains linear for the duration of the measurement (i.e., initial velocity conditions).[8]
Protocol 1: Aldose Reductase (AR) Inhibition Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption, which is a hallmark of AR activity.
Scientific Principle
Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor, which is simultaneously oxidized to NADP⁺. The reaction can be monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH, but not NADP⁺, absorbs light.[6] An inhibitor will slow the rate of NADPH consumption, resulting in a smaller decrease in absorbance over time compared to an uninhibited control.
Materials and Reagents
-
Enzyme: Recombinant human or rat lens Aldose Reductase (AR).
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer. Prepare fresh and protect from light.
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Positive Control: Epalrestat or Quercetin solution (known AR inhibitors).
-
Instrumentation: UV-Vis microplate reader capable of reading absorbance at 340 nm.
-
Plate: 96-well UV-transparent microplate.
Step-by-Step Experimental Protocol
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution. A common approach is to use half-log or two-fold serial dilutions to cover a wide concentration range (e.g., 0.1 µM to 100 µM).[9]
-
Assay Plate Setup: Add the following reagents to each well of the 96-well plate in the specified order.
| Reagent | Control Well (100% Activity) | Blank Well (No Enzyme) | Test Well (Inhibitor) | Positive Control Well |
| Phosphate Buffer (pH 6.2) | 150 µL | 160 µL | 140 µL | 140 µL |
| NADPH (2.5 mM) | 10 µL | 10 µL | 10 µL | 10 µL |
| Test Compound (diluted) | 10 µL (DMSO vehicle) | 10 µL (DMSO vehicle) | 10 µL | - |
| Positive Control (diluted) | - | - | - | 10 µL |
| AR Enzyme Solution | 10 µL | - | 10 µL | 10 µL |
| Total Volume (Pre-incubation) | 180 µL | 180 µL | 180 µL | 180 µL |
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of 50 mM DL-glyceraldehyde to all wells except the Blank. The final reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis and IC₅₀ Calculation
-
Calculate Reaction Rate: Determine the rate of reaction (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:
% Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[11] To determine this value, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).[12] The inflection point of this curve corresponds to the IC₅₀.[13]
Protocol 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol uses the colorimetric substrate p-nitrophenyl phosphate (pNPP) to measure PTP1B activity.
Scientific Principle
PTP1B catalyzes the hydrolysis of the phosphate group from phosphotyrosine residues. The synthetic substrate p-nitrophenyl phosphate (pNPP) can be used as a chromogenic mimic. PTP1B cleaves the phosphate from pNPP, yielding p-nitrophenol (pNP), a yellow-colored product that strongly absorbs light at 405 nm.[14] The rate of pNP formation is directly proportional to PTP1B activity. An inhibitor will reduce the rate of color development.
Materials and Reagents
-
Enzyme: Recombinant human PTP1B.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5) containing 1 mM EDTA and 1 mM DTT. Note: DTT is crucial to maintain the catalytic cysteine in its active, reduced state. Avoid buffers like HEPES which can sometimes interfere with inhibitor binding.[15]
-
Substrate: 4 mM p-nitrophenyl phosphate (pNPP) solution in assay buffer.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Positive Control: Suramin or another known PTP1B inhibitor.[16]
-
Stop Solution: 1 M NaOH (optional, for endpoint assays).
-
Instrumentation: Microplate reader capable of reading absorbance at 405 nm.
-
Plate: 96-well clear, flat-bottom microplate.
Step-by-Step Experimental Protocol
-
Prepare Serial Dilutions: As in the AR protocol, prepare a range of inhibitor concentrations.
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well plate.
| Reagent | Control Well (100% Activity) | Blank Well (No Enzyme) | Test Well (Inhibitor) | Positive Control Well |
| Assay Buffer | 130 µL | 150 µL | 120 µL | 120 µL |
| Test Compound (diluted) | 10 µL (DMSO vehicle) | 10 µL (DMSO vehicle) | 10 µL | - |
| Positive Control (diluted) | - | - | - | 10 µL |
| PTP1B Enzyme Solution | 20 µL | - | 20 µL | 20 µL |
| Total Volume (Pre-incubation) | 160 µL | 160 µL | 160 µL | 160 µL |
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.[2]
-
Initiate Reaction: Start the reaction by adding 40 µL of 4 mM pNPP to each well. The final reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every minute for 15-30 minutes at 37°C. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and stop the reaction by adding 50 µL of 1 M NaOH before reading the final absorbance.
Data Analysis and IC₅₀ Calculation
The data analysis follows the same principles as the AR assay.
-
Calculate Reaction Rate: Determine the rate of pNP formation (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: Use the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100.
-
Determine IC₅₀ Value: Plot % Inhibition vs. log[Inhibitor] and fit the data to a sigmoidal dose-response curve to find the IC₅₀ value.
Data Presentation and Visualization
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Sample IC₅₀ Data Summary
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Aldose Reductase | [Insert Value] |
| This compound | PTP1B | [Insert Value] |
| Epalrestat | Aldose Reductase | [Insert Literature Value] |
| Suramin | PTP1B | [Insert Literature Value] |
Diagrams
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified role of PTP1B in insulin signaling regulation.
Conclusion and Further Steps
The protocols detailed in this application note provide a robust starting point for characterizing the inhibitory activity of this compound against Aldose Reductase and PTP1B. A confirmed "hit" from these primary screens (i.e., a compound with a potent IC₅₀) should be subjected to further validation. Subsequent steps would include mechanism of action (MOA) studies to determine the mode of inhibition (e.g., competitive, non-competitive), selectivity profiling against related enzymes, and eventual validation in cell-based assay systems.
References
- 1. pharmascitech.com [pharmascitech.com]
- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 15. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 16. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]
Application Note & Protocol: Effective Dissolution of (1-oxophthalazin-2(1H)-yl)acetic acid for Pre-Clinical Research
Abstract
This comprehensive guide provides a detailed methodology for the solubilization of (1-oxophthalazin-2(1H)-yl)acetic acid, a heterocyclic compound containing a carboxylic acid moiety. Proper dissolution is a critical first step for ensuring accurate, reproducible, and meaningful results in a wide range of biological assays. This document outlines the physicochemical properties of the compound, provides a strategic framework for solvent selection, and offers detailed, step-by-step protocols for preparing both high-concentration organic stock solutions and aqueous working solutions for direct use in experiments. Troubleshooting advice and considerations for specific experimental systems are also discussed to empower researchers in drug discovery and development.
Introduction: The Critical Need for Proper Solubilization
This compound and its analogs are part of a broader class of heterocyclic compounds investigated for various pharmacological activities.[1][2] A common challenge encountered with such molecules is their limited aqueous solubility, which can hinder biological evaluation. Incomplete dissolution leads to inaccurate compound concentration, precipitation in assay media, and ultimately, unreliable experimental data.
The molecular structure, featuring a polar heterocyclic phthalazinone ring system and an ionizable carboxylic acid group, dictates a specific set of physicochemical properties that must be leveraged for effective dissolution. This guide provides the foundational knowledge and practical steps to overcome these solubility challenges.
Physicochemical Profile
Understanding the key properties of this compound is essential for developing an effective dissolution strategy.[3]
| Property | Value | Source / Method | Significance for Dissolution |
| Molecular Formula | C₁₀H₈N₂O₃ | PubChem CID 977525[4][5] | Provides the basis for calculating molar concentrations. |
| Molecular Weight | 204.18 g/mol | PubChem CID 977525[3][5] | Essential for accurately weighing the compound to prepare solutions of known molarity.[6] |
| Aqueous Solubility | 27.8 µg/mL (at pH 7.4) | PubChem CID 977525[3] | Indicates very poor solubility in neutral aqueous solutions, necessitating pH modification or organic solvents. |
| XLogP3 | 0.2 | PubChem CID 977525[3] | Suggests a relatively balanced lipophilic/hydrophilic character, but the crystal lattice energy often dominates, leading to poor solubility. |
| Hydrogen Bond Donor | 1 | PubChem CID 977525[3] | The carboxylic acid proton can be donated. |
| Hydrogen Bond Acceptor | 4 | PubChem CID 977525[3] | Multiple sites (carbonyls, nitrogens) can accept hydrogen bonds, influencing interactions with protic solvents. |
Table 1: Key Physicochemical Properties of this compound.
The presence of the carboxylic acid group is the most important feature for solubilization. As a weak acid, its charge state is dependent on the pH of the solution.
-
At low pH (pH < pKa): The carboxylic acid is protonated (-COOH), neutral, and less soluble in water.
-
At high pH (pH > pKa): The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt which is significantly more soluble in aqueous media.
Strategic Solvent Selection
The choice of solvent is dictated by the desired stock concentration and the requirements of the downstream experiment. For instance, high concentrations of certain organic solvents like Dimethyl Sulfoxide (DMSO) can be toxic to cells.[7]
Organic Solvents for High-Concentration Stocks
For creating concentrated stock solutions (e.g., 10-50 mM), polar aprotic solvents are generally the first choice.
-
Dimethyl Sulfoxide (DMSO): The most common and effective choice for initial solubilization of poorly soluble compounds for in vitro screening.[7] It can typically dissolve this compound to concentrations of ≥ 10 mM.
-
Dimethyl Formamide (DMF): An alternative to DMSO with similar solubilizing power.
-
Ethanol (EtOH): Can be used, but generally achieves lower concentrations than DMSO or DMF. May be preferred for certain in vivo formulations.
Aqueous Solutions via pH Adjustment
For direct use in many biological assays, an aqueous-based vehicle is ideal. Given the acidic nature of the compound, its solubility can be dramatically increased by raising the pH. By converting the carboxylic acid to its conjugate base (carboxylate), a soluble salt is formed in situ.
-
Alkaline Buffers or Solutions: Using a base such as sodium hydroxide (NaOH) or a buffer like PBS adjusted to a higher pH can effectively dissolve the compound. A pH of 7.5 or higher is recommended to ensure full deprotonation.
The following diagram outlines the decision-making process for solvent selection.
Caption: Solvent selection decision tree.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical compounds and solvents.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is ideal for creating a high-concentration stock for long-term storage and serial dilution into aqueous assay media.[6][8]
Materials:
-
This compound (MW: 204.18 g/mol )
-
Anhydrous, sterile DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )[9]
-
Mass = (0.010 mol/L) × (0.001 L) × (204.18 g/mol ) = 0.0020418 g = 2.04 mg
-
-
Weigh Compound: Accurately weigh 2.04 mg of the compound and transfer it into a sterile vial.
-
Add Solvent: Add 1 mL of sterile DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.[7]
-
Inspect for Clarity: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Apply Gentle Heat/Sonication (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[10] Avoid excessive heat, as it may degrade the compound.[7]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]
Protocol 2: Preparation of a 1 mg/mL (approx. 4.9 mM) Aqueous Solution via pH Adjustment
This protocol is suitable for preparing a working solution in an aqueous vehicle, which can be useful for certain cell-based assays or in vivo studies where DMSO must be avoided.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q® or equivalent)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Magnetic stir plate and stir bar
-
Volumetric flask[8]
Procedure:
-
Weigh Compound: Weigh 10 mg of the compound and place it into a beaker containing a magnetic stir bar.
-
Add Water: Add approximately 8 mL of purified water. The compound will likely not dissolve at this stage, forming a suspension.
-
Adjust pH: Begin stirring. While monitoring the pH with a calibrated pH meter, add the 1 M NaOH solution dropwise. As the pH increases, the compound will begin to dissolve. Continue adding NaOH until the solution becomes clear and the pH is stable between 7.5 and 8.5.[9][11]
-
Final Volume Adjustment: Once the compound is fully dissolved, carefully transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of purified water and add the rinsing to the flask to ensure a complete transfer.
-
Bring to Volume: Add purified water to the volumetric flask until the meniscus reaches the 10 mL mark.[9]
-
Sterilization and Storage: If required for sterile applications, filter the final solution through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C.
Workflow for Experimental Use
Most in vitro experiments require a final DMSO concentration of <0.5% to avoid solvent-induced cytotoxicity or artifacts.[7][12] This necessitates a serial dilution from the concentrated stock.
Caption: Standard workflow from DMSO stock to final assay.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer/medium. | The compound's solubility limit in the aqueous environment has been exceeded ("crashing out"). | Perform serial dilutions in the final assay medium rather than a single large dilution step.[7] Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.[13] |
| Stock solution appears cloudy or contains crystals after thawing. | The compound has precipitated out of solution during freezing/thawing. | Before use, warm the vial to room temperature or 37°C and vortex thoroughly to re-dissolve the compound completely.[7] |
| Inconsistent results between experiments. | Inaccurate stock concentration due to improper dissolution or degradation. | Always ensure the stock solution is clear before making dilutions. Prepare fresh stock solutions periodically. Use single-use aliquots to avoid contamination and degradation from multiple freeze-thaw cycles.[12] |
| pH of aqueous solution drifts over time. | Insufficient buffering capacity. | Prepare the solution using a biological buffer (e.g., 10 mM HEPES, 1X PBS) adjusted to the target pH, rather than just using water and NaOH.[14] |
References
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (1-oxo-2(1h)-phthalazinyl)acetic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
- 11. preparation of solutions that need pH adjustment - General Lab Techniques [protocol-online.org]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for the Administration of (1-oxophthalazin-2(1H)-yl)acetic acid in Animal Models
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dosage and administration of the novel compound (1-oxophthalazin-2(1H)-yl)acetic acid in preclinical animal models. Due to the limited publicly available in vivo data for this specific molecule, this document synthesizes established principles of preclinical drug development with available information on structurally related phthalazinone derivatives. The following protocols are designed to be a starting point for investigation, emphasizing the importance of dose-range finding and careful observation to determine the optimal therapeutic window. All procedures should be conducted in strict adherence to institutional and national animal welfare guidelines.
Introduction to this compound and the Phthalazinone Scaffold
This compound belongs to the phthalazinone class of heterocyclic compounds. This scaffold is a common structural feature in many biologically active molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2] Prominent examples of phthalazinone-containing drugs include the vasodilator hydralazine and the antihistamine azelastine.[3][4] More recently, phthalazinone derivatives have been investigated as potent anticancer agents, targeting key cellular pathways such as PARP, VEGFR-2, and EGFR.[5][6]
Given the therapeutic potential of the phthalazinone scaffold, understanding the in vivo behavior of novel derivatives like this compound is a critical step in the drug development process. These protocols will guide the user through the essential steps of preclinical in vivo evaluation, from initial formulation to administration and monitoring.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of a novel compound is paramount for successful in vivo studies. For this compound, the following information is critical for formulation development:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | [7] |
| Molecular Weight | 204.18 g/mol | [7] |
| Solubility | 27.8 µg/mL (at pH 7.4) | [8] |
The limited aqueous solubility of this compound necessitates the use of a suitable vehicle for administration. The choice of vehicle will depend on the intended route of administration and must be non-toxic to the animal model at the administered volume.
Vehicle Selection Workflow
Caption: Vehicle selection workflow for this compound.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination
For a novel compound with no prior in vivo data, a dose-range finding study is essential to determine the maximum tolerated dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity.
Estimating a Starting Dose
In the absence of in vitro cytotoxicity data for this compound, a conservative starting dose can be estimated based on data from structurally related compounds.
-
Hydralazine: Administered to dogs at 0.25-4.0 mg/kg (oral and IV) and to mice at 25 mg/L in drinking water.[3][9][10]
-
Azelastine: Administered to mice at up to 68.6 mg/kg (oral) and 31.6 mg/kg (IV).[4][11]
Based on this, a starting dose in the range of 1-10 mg/kg for an acute toxicity study in mice would be a reasonable and safe starting point.
Protocol: Acute Toxicity Study in Mice
Objective: To determine the MTD of this compound following a single administration.
Materials:
-
This compound
-
Selected vehicle
-
8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female
-
Standard animal housing and husbandry equipment
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Groups: Assign animals to dose groups (n=3-5 per sex per group), including a vehicle control group. Suggested dose levels: 1, 10, 50, 100, and 200 mg/kg.
-
Administration: Administer the compound via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume of administration should be based on the animal's body weight and should not exceed recommended limits (e.g., 10 mL/kg for oral gavage in mice).
-
Clinical Observations: Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record any clinical signs of toxicity, including changes in appearance, behavior, and physiological functions.
-
Body Weight: Measure and record the body weight of each animal before dosing and daily for the duration of the study.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Examine all major organs for any abnormalities.
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity. A body weight loss of more than 20% is also considered a sign of significant toxicity.
Routes of Administration: Protocols
The choice of administration route depends on the therapeutic goal and the pharmacokinetic properties of the compound. Common routes for preclinical studies include oral gavage, intraperitoneal injection, and intravenous injection.
Oral Gavage (PO)
Principle: This method delivers a precise dose directly into the stomach.
Procedure:
-
Gently restrain the mouse.
-
Insert a flexible gavage needle into the mouth and pass it along the side of the tongue.
-
Gently advance the needle into the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position, slowly administer the dose.
-
Withdraw the needle and return the animal to its cage.
Intraperitoneal Injection (IP)
Principle: This route allows for rapid absorption into the systemic circulation.
Procedure:
-
Restrain the mouse and tilt it slightly downwards to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn into the syringe (indicating entry into an organ or blood vessel).
-
Slowly inject the dose.
-
Withdraw the needle and return the animal to its cage.
Intravenous Injection (IV) - Tail Vein
Principle: This route provides 100% bioavailability and immediate systemic distribution.
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins, parallel to the vein.
-
Slowly inject the dose. Resistance may indicate that the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Once the MTD is established, subsequent studies can be designed to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Pharmacokinetic Study Design
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Typical PK Parameters Measured:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the curve)
-
t1/2 (Half-life)
Workflow for a Pharmacokinetic Study:
Caption: Workflow for a typical pharmacokinetic study.
Ethical Considerations and Adherence to Animal Welfare Guidelines
All animal experiments must be conducted in strict accordance with ethical principles and guidelines to ensure animal welfare.
-
Institutional Animal Care and Use Committee (IACUC): All protocols must be reviewed and approved by the institution's IACUC.
-
The 3Rs (Replacement, Reduction, and Refinement):
-
Replacement: Use non-animal methods whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimize any pain or distress to the animals.
-
-
ARRIVE Guidelines: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and comprehensive reporting of all animal studies.[1][3][4][8][9]
Conclusion
The protocols outlined in these application notes provide a foundational framework for the in vivo investigation of this compound in animal models. Due to the novelty of this compound, it is imperative that researchers begin with careful dose-range finding studies to establish safety before proceeding to efficacy models. Adherence to rigorous scientific methodology and ethical principles will ensure the generation of high-quality, reproducible data that can effectively guide the future development of this and other promising phthalazinone derivatives.
References
- 1. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelastine Hydrochloride Nasal Solution 0.1% (Nasal Spray), 137 mcg/spray For Intranasal Use Only [dailymed.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Low-dose hydralazine reduces albuminuria and glomerulosclerosis in a mouse model of obesity-related chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. askavet.com [askavet.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols: The Utility of the (1-oxophthalazin-2(1H)-yl)acetic acid Scaffold in Oncology Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalazinone Scaffold as a Privileged Structure in Cancer Therapy
The phthalazinone core, a nitrogen-rich heterocyclic system, has emerged as a cornerstone in the development of targeted anticancer agents.[1][2] The representative molecule, (1-oxophthalazin-2(1H)-yl)acetic acid, embodies the basic structural framework that has been extensively modified to generate potent and selective therapeutics.[3][4][5][6] The most notable success story arising from this chemical family is Olaparib (Lynparza®), a groundbreaking PARP inhibitor that has transformed the treatment landscape for patients with certain hereditary cancers.[7][8][9]
This document serves as a technical guide for researchers exploring the application of compounds derived from the this compound scaffold in cancer research. We will delve into the core mechanism of action, provide detailed protocols for preclinical evaluation, and discuss the interpretation of key experimental data.
Pillar of Action: PARP Inhibition and the Principle of Synthetic Lethality
The primary mechanism by which many phthalazinone derivatives, including Olaparib, exert their anticancer effects is through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[8][10]
-
The Role of PARP in DNA Repair: PARP enzymes are crucial for cellular homeostasis, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8] When PARP detects an SSB, it synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.
-
Mechanism of PARP Inhibitors: Phthalazinone-based inhibitors act as competitive inhibitors of NAD+ at the catalytic site of PARP.[8] This not only prevents the enzymatic repair of SSBs but also "traps" the PARP enzyme on the DNA at the site of the break.[10]
-
Synthetic Lethality: The therapeutic genius of PARP inhibitors lies in the concept of synthetic lethality. In healthy cells, if SSBs are not repaired by PARP, they can degrade into more lethal DNA double-strand breaks (DSBs) during DNA replication.[8][10] These DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, certain cancers, particularly those with germline mutations in BRCA1 or BRCA2 genes, have a deficient HR repair pathway.[7][11] In these cancer cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability and ultimately, cell death (apoptosis).[8][9] This creates a scenario where the drug is lethal to cancer cells (with HR deficiency) but not to healthy cells (with intact HR), providing a targeted therapeutic window.
Visualizing the Mechanism of PARP Inhibition
Caption: Mechanism of synthetic lethality induced by phthalazinone-based PARP inhibitors.
Expanding the Target Landscape
While PARP inhibition is the most prominent application, the versatile phthalazinone scaffold has been utilized to develop inhibitors against other key cancer targets, demonstrating its broad utility in oncology.[1] These include:
-
EGFR (Epidermal Growth Factor Receptor): Certain phthalazinone derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in cancers like non-small cell lung cancer and breast cancer.[12]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is another therapeutic strategy being explored with phthalazinone-based compounds.[1]
-
Aurora Kinases: These are serine/threonine kinases essential for cell division, and their inhibition by phthalazinone hybrids represents a promising avenue for cancer treatment.[2]
Application in Specific Disease Research: A Focus on Cancers with DNA Repair Deficiencies
The principle of synthetic lethality makes phthalazinone-based PARP inhibitors particularly effective in cancers with pre-existing defects in the homologous recombination DNA repair pathway.
| Cancer Type | Key Genetic Marker | Clinical Application Context | Reference Drug |
| Ovarian Cancer | Germline or somatic BRCA1/2 mutations | Maintenance treatment for recurrent ovarian cancer; First-line maintenance treatment. | Olaparib |
| Breast Cancer | Germline BRCA1/2 mutations (HER2-negative) | Treatment for metastatic breast cancer previously treated with chemotherapy. | Olaparib |
| Prostate Cancer | Germline or somatic BRCA1/2 mutations | Treatment for metastatic castration-resistant prostate cancer that has progressed on prior therapies. | Olaparib |
| Pancreatic Cancer | Germline BRCA1/2 mutations | Maintenance treatment for metastatic pancreatic adenocarcinoma. | Olaparib |
Data compiled from multiple sources.[7][10][11]
Preclinical Evaluation Protocols for Novel Phthalazinone Derivatives
The following protocols provide a foundational workflow for characterizing the anticancer potential of novel compounds based on the this compound scaffold.
General Experimental Workflow
Caption: A standard workflow for the preclinical evaluation of novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50). This is a primary screen for anticancer activity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A2780 for ovarian cancer).[2][12]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well microplates, multichannel pipette, plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Insight: The MTT assay is predicated on the principle that metabolic activity is a proxy for cell viability. A reduction in the conversion of MTT to formazan directly correlates with a loss of viable, metabolically active cells, indicating cytotoxicity or cytostatic effects of the compound.
Protocol 2: Assessment of DNA Damage (γH2AX Immunofluorescence)
Objective: To visualize and quantify the formation of DNA double-strand breaks (DSBs), a hallmark of PARP inhibitor activity in HR-deficient cells.
Materials:
-
Cancer cells grown on glass coverslips in a 24-well plate.
-
Test compound.
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS).
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX).
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the test compound (at its IC50 or 2x IC50 concentration) for 24 hours. Include a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct nuclear foci. Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).
Trustworthiness Check: A valid experiment will show a significant, dose-dependent increase in the number of γH2AX foci in treated cells compared to the vehicle control. This provides direct evidence that the compound is inducing DSBs, consistent with its proposed mechanism of action.
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7 [chemicalbook.com]
- 6. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Olaparib - NCI [dctd.cancer.gov]
- 11. prostatecanceruk.org [prostatecanceruk.org]
- 12. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Crude (1-oxophthalazin-2(1H)-yl)acetic acid
Introduction
(1-oxophthalazin-2(1H)-yl)acetic acid is a heterocyclic carboxylic acid derivative belonging to the phthalazinone class of compounds. Molecules within this structural family are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor, anti-inflammatory, and cardiotonic properties.[1] The synthesis of this compound, like many multi-step organic syntheses, often yields a crude product contaminated with unreacted starting materials, by-products, and residual solvents. Achieving high purity is paramount for its use in pharmaceutical development and biological screening, as even minor impurities can lead to erroneous experimental results or undesirable toxicological profiles.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of crude this compound. It is designed for researchers, chemists, and drug development professionals seeking robust and reliable methods to obtain this compound in high purity. We will explore several purification strategies, from classical techniques like recrystallization and acid-base extraction to modern chromatographic methods.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. A common synthetic route to this compound involves the N-alkylation of a phthalazinone precursor with an acetate synthon, followed by hydrolysis.[2][3]
Common Synthesis Pathway:
-
Phthalazinone Formation: Reaction of phthalic anhydride with hydrazine to form the core phthalazinone ring.[1]
-
N-Alkylation: The phthalazinone nitrogen is alkylated using an haloacetate ester (e.g., ethyl chloroacetate) in the presence of a base.
-
Ester Hydrolysis: The resulting ester is hydrolyzed (saponified) to the final carboxylic acid product.
Potential Impurities Include:
-
Unreacted Starting Materials: Phthalazinone precursor, ethyl chloroacetate.
-
By-products of Alkylation: O-alkylated products or dialkylated species.
-
Incomplete Hydrolysis: Residual this compound ethyl ester.
-
Reagents: Base used for alkylation (e.g., K₂CO₃), acid or base from hydrolysis.
-
Degradation Products: Compounds resulting from potential ring-opening or other side reactions.
The presence of the carboxylic acid functional group is the key to designing highly effective purification strategies.[4]
Purification Strategies: A Comparative Overview
Several techniques can be employed to purify crude this compound. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, good for removing small amounts of impurities. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. | Final polishing step; removal of closely related, non-ionizable impurities. |
| Acid-Base Extraction | The acidic proton of the carboxylic acid allows for its conversion to a water-soluble carboxylate salt, separating it from neutral or basic organic impurities.[5][6][7] | Highly effective for removing non-acidic impurities, scalable. | Requires use of acids and bases, may not separate other acidic impurities. | Initial large-scale cleanup of crude product from neutral starting materials and by-products. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[8] | High resolving power, can separate closely related compounds. | Can be time-consuming, requires significant solvent volumes, may be difficult for highly polar compounds.[9][10] | Small to medium scale purification; separation of impurities with similar acidity. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the target compound to separate it from neutral and basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble salt, which moves to the aqueous phase. Neutral impurities remain in the organic phase. The aqueous phase is then isolated and re-acidified to precipitate the pure product.[11]
Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is used to selectively deprotonate the carboxylic acid without hydrolyzing any residual ester impurities.[12]
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release the pressure from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of the target compound.
-
Isolation: Drain the lower aqueous layer into a clean beaker or flask. For best results, perform the extraction on the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus paper). A white precipitate of the purified product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent final purification step. The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] For carboxylic acids like the target compound, polar protic solvents or mixtures are often effective.[14]
Workflow Diagram
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology
-
Solvent Selection: Based on available data, methanol is a suitable solvent for the recrystallization of this compound.[4] Alternatively, aqueous ethanol or acetic acid could be explored.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol and bring the mixture to a boil (using a hot plate with a stirrer). Continue adding hot methanol dropwise until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold methanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
For challenging separations where impurities have similar properties to the product, column chromatography is the method of choice. Due to the high polarity of the carboxylic acid, a polar solvent system is required.
Step-by-Step Methodology
-
Stationary Phase: Prepare a column with silica gel.
-
Mobile Phase (Eluent) Selection: A good starting point for a polar acidic compound is a mixture of a non-polar solvent and a polar solvent, with a small amount of acid to keep the product protonated and reduce tailing. For example:
-
Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 or 90:10 v/v)
-
Add 0.5-1% acetic acid to the eluent mixture.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of the compounds using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in the eluent system. Visualize the spots under UV light.
-
Isolation: Combine the pure fractions (those containing only the spot corresponding to the product), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Purity Assessment
After purification, the identity and purity of the this compound must be confirmed.
-
Melting Point: A sharp melting point close to the literature value (227-228 °C) is a good indicator of purity.[4]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.[15][16][17] A single sharp peak on the chromatogram is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of any impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[18]
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound is classified as an irritant. Avoid contact with skin and eyes.[4]
-
Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. magritek.com [magritek.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-oxophthalazin-2(1H)-yl)acetic acid
Introduction
Welcome to the technical support guide for the synthesis of (1-oxophthalazin-2(1H)-yl)acetic acid and its derivatives. This molecule is a crucial building block in medicinal chemistry, serving as a scaffold for developing novel therapeutic agents, including PARP inhibitors and anti-cancer agents[1][2]. The synthetic route, while conceptually straightforward, presents several challenges that can impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering field-proven insights to troubleshoot common issues and optimize your synthetic outcomes.
Synthesis Overview: The Two-Step Path
The most common and reliable synthesis of this compound is a two-step process. It begins with the N-alkylation of phthalazin-1(2H)-one, followed by the hydrolysis of the resulting ethyl ester intermediate.
Caption: General two-step synthesis workflow.
Troubleshooting Guide & Diagnostics
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Q1: My yield for the N-alkylation step (Step 1) is consistently low. What are the likely causes and how can I fix it?
A1: Low yield in the N-alkylation of phthalazin-1(2H)-one is a common issue stemming from several critical parameters. Let's break down the potential causes and solutions.
Primary Cause: Incomplete Reaction The reaction may not be reaching completion due to suboptimal conditions. The key is to ensure the phthalazinone anion is generated efficiently and can react with the ethyl chloroacetate.
-
Base & Moisture: The base, typically anhydrous potassium carbonate (K₂CO₃), is crucial for deprotonating the phthalazinone. Its effectiveness is severely hampered by moisture.
-
Solution: Always use freshly dried, powdered K₂CO₃. Consider drying it in an oven at >120°C for several hours before use. Ensure your reaction solvent is anhydrous.
-
-
Reaction Time & Temperature: This Sₙ2 reaction requires sufficient thermal energy and time. Some protocols call for refluxing for up to 20 hours to ensure completion[3].
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A good mobile phase is typically a mixture of hexane and ethyl acetate. The starting material is more polar than the product. The reaction is complete when the phthalazinone spot has been completely consumed. If the reaction stalls, consider extending the reflux time.
-
Secondary Cause: Side Product Formation Phthalazinone is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen (N2) and the exocyclic oxygen (O1). While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of an unwanted isomer and reducing the yield of the desired product.
-
Solvent Choice: The solvent plays a significant role in directing the alkylation.
-
Explanation: Polar aprotic solvents like DMF or acetone are known to favor N-alkylation[3][4]. They solvate the cation (K⁺) effectively, leaving a "naked," highly reactive anion that preferentially attacks with the more nucleophilic nitrogen atom.
-
Solution: Use a mixture of Acetone/DMF (1:1) or pure, dry acetone as your solvent system[3]. Avoid protic solvents like ethanol, which can lead to a higher proportion of the O-alkylated product.
-
Caption: N- vs. O-alkylation pathways for phthalazinone.
Q2: I'm seeing an unexpected spot on my TLC plate close to my desired ester product. Could this be the O-alkylated isomer?
A2: Yes, that is highly probable. The O-alkylated and N-alkylated isomers often have very similar polarities, making them difficult to distinguish and separate by standard column chromatography.
-
Confirmation: The most definitive way to confirm the identity of the side product is through spectroscopic analysis (NMR) of the isolated impurity. However, you can infer its presence based on reaction conditions. If you used a non-ideal solvent or non-anhydrous conditions, the likelihood of O-alkylation increases[4].
-
Mitigation: The best strategy is prevention. Adhering strictly to the optimized conditions for N-alkylation (anhydrous K₂CO₃, polar aprotic solvent) is the most effective way to minimize or eliminate the formation of this side product[3].
Q3: The hydrolysis of my ethyl ester (Step 2) is slow or incomplete. How can I drive it to completion?
A3: Incomplete saponification is usually a problem of stoichiometry, solubility, or reaction time.
-
Stoichiometry: Ensure you are using a sufficient excess of base (e.g., 1.5 to 2.0 equivalents of NaOH or LiOH).
-
Solubility: The ethyl ester intermediate may have limited solubility in a purely aqueous base.
-
Solution: Perform the hydrolysis in a mixed solvent system, such as THF/Methanol/Water (1:1:1)[5] or Ethanol/Water. This ensures the ester is fully dissolved and accessible to the hydroxide ions.
-
-
Monitoring: Track the disappearance of the starting ester by TLC. The product, being a carboxylate salt in the basic medium, will either remain at the baseline or show a very different Rf value from the starting ester. The reaction is complete when the ester spot is gone.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute HCl (e.g., 2N HCl) until the pH is ~2-3. The desired carboxylic acid product, which is typically a white solid, should precipitate out of the solution[6]. Filter, wash with cold water, and dry.
Q4: My final product has a low melting point and looks impure, even after precipitation. What are the best purification methods?
A4: If the final acid is impure, it is likely contaminated with unreacted ester or other side products.
-
Recrystallization: This is the most effective method for purifying the final product. The melting point of pure this compound is reported to be 227-228 °C[7].
-
Recommended Solvent: Methanol is an excellent solvent for recrystallization[7]. Dissolve the crude product in a minimum amount of hot methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under a vacuum.
-
-
Washing: Ensure the precipitated acid is thoroughly washed with cold water after filtration to remove any inorganic salts from the work-up.
Frequently Asked Questions (FAQs)
What are the most critical parameters for maximizing yield in the N-alkylation step? Based on extensive studies, the three most critical factors are:
-
Strictly Anhydrous Conditions: All glassware, solvents, and reagents must be free of moisture.
-
Choice of Base: Finely powdered, anhydrous K₂CO₃ is the standard and most effective choice[3].
-
Solvent System: A polar aprotic solvent, such as an Acetone/DMF mixture, is essential to promote selective N-alkylation[3].
How do I best characterize the final product, this compound? A combination of techniques is recommended for unambiguous characterization:
-
¹H NMR: Look for the characteristic singlet for the methylene protons (-CH₂COOH) and the aromatic protons of the phthalazinone core[3].
-
¹³C NMR: Confirm the presence of the carbonyl carbons (amide and carboxylic acid) and the carbons of the aromatic ring[8].
-
Melting Point: The sharp melting point of 227-228 °C is a strong indicator of purity[7].
-
Mass Spectrometry: To confirm the molecular weight (204.18 g/mol )[7].
Are there any greener or alternative synthetic methods available? Yes, research is ongoing to develop more sustainable synthetic routes. One promising alternative avoids the use of genotoxic alkyl halides like ethyl chloroacetate. A study has demonstrated the use of propylene carbonate (PC) as both a green solvent and an alkylating agent for N-alkylation on related heterocyclic systems[9]. While not yet a standard protocol for this specific molecule, it represents an important direction for future process optimization.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl (1-oxophthalazin-2(1H)-yl)acetate (Step 1)
-
To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalazin-1(2H)-one (10.0 g, 68.4 mmol).
-
Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (14.2 g, 102.6 mmol, 1.5 eq).
-
Add a 1:1 mixture of anhydrous acetone and anhydrous DMF (100 mL).
-
Stir the suspension and add ethyl chloroacetate (8.8 mL, 82.1 mmol, 1.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 15-20 hours. Monitor the reaction's progress by TLC (3:7 Ethyl Acetate:Hexane).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound (Step 2)
-
Dissolve the crude ethyl (1-oxophthalazin-2(1H)-yl)acetate from the previous step in a mixture of methanol (80 mL) and water (40 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (4.1 g, 102.6 mmol, 1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC indicates the complete consumption of the starting ester.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2N HCl.
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water (3 x 30 mL).
-
Dry the product under vacuum at 60°C to a constant weight.
-
For further purification, recrystallize the solid from hot methanol.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Step 1: N-Alkylation | ||
| Base | Anhydrous, powdered K₂CO₃ (1.5 eq) | Maximizes deprotonation, anhydrous state is critical. |
| Solvent | Acetone/DMF (1:1) | Polar aprotic; favors desired N-alkylation.[3] |
| Temperature | Reflux | Provides necessary activation energy for Sₙ2 reaction. |
| Monitoring | TLC (e.g., 3:7 EtOAc/Hexane) | Ensures reaction goes to completion. |
| Step 2: Hydrolysis | ||
| Solvent | Methanol/Water or THF/MeOH/H₂O | Ensures solubility of the ester for efficient saponification.[5] |
| Base | NaOH or LiOH (1.5-2.0 eq) | Drives the equilibrium towards the carboxylate salt. |
| Work-up | Acidification to pH 2-3 with HCl | Protonates the carboxylate to precipitate the final acid product. |
| Purification | Recrystallization from Methanol | Highly effective for removing impurities and achieving high purity.[7] |
References
- 1. Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 7. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving the solubility of (1-oxophthalazin-2(1H)-yl)acetic acid in aqueous solutions
Technical Support Center: (1-oxophthalazin-2(1H)-yl)acetic acid
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound featuring a carboxylic acid moiety. Its structure, comprising a relatively large, planar phthalazinone core, contributes to significant hydrophobicity, while the acetic acid group provides a handle for solubility manipulation. PubChem data indicates a low aqueous solubility of approximately 27.8 µg/mL at pH 7.4, confirming its classification as a poorly soluble compound.[1] The primary challenge for researchers is achieving desired concentrations in aqueous media for various biological assays and formulation studies.
This guide provides a systematic approach to troubleshooting and overcoming these solubility limitations, grounded in the physicochemical properties of the molecule.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered by researchers. Use the diagnostic workflow below to identify the root cause and navigate to the appropriate solution strategy.
Diagnostic Workflow
The following diagram outlines a decision-making process for troubleshooting the solubility of this compound.
Caption: Diagnostic workflow for solubility issues.
Solution Strategies & Experimental Protocols
Based on the diagnostic workflow, select the appropriate strategy. For any experimental work, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO before creating aqueous dilutions.
Strategy 1: pH Adjustment (Ionization)
Scientific Rationale: this compound is a carboxylic acid. The Henderson-Hasselbalch equation dictates its ionization state based on the solution's pH and the compound's pKa (predicted to be ~3.61).[2] At a pH significantly above the pKa, the carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻).[3][4] This ionized form is an ionic species, which dramatically increases its affinity for the polar water molecules, thereby enhancing solubility.[4][5] Adjusting the pH to be at least 2 units above the pKa ensures that over 99% of the compound is in its more soluble, ionized form.
When to Use: This is the most effective and recommended first-line approach for preparing simple aqueous solutions for in vitro assays.
Protocol 3.1: Preparation of a 10 mM Aqueous Stock by pH Adjustment
-
Weigh Compound: Accurately weigh the required amount of this compound for your target volume and concentration (Molecular Weight: 204.18 g/mol ).[2][6]
-
Initial Suspension: Add approximately 80% of the final required volume of purified water (e.g., 8 mL for a final 10 mL solution). The compound will likely not dissolve and will form a slurry.
-
Titration with Base: While stirring vigorously, add a 1 M NaOH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
pH Adjustment: Continue adding NaOH until the solid material completely dissolves and the pH stabilizes in the range of 7.0-7.5. This pH ensures the compound is fully ionized and is compatible with most physiological buffers.[7]
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add purified water to reach the final target volume.
-
Sterile Filtration (Optional): For cell-based assays, filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates.
Trustworthiness Check:
-
Visual Inspection: The final solution should be completely clear and free of any visible particulates.
-
pH Confirmation: Re-check the pH after final volume adjustment to ensure it remains in the target range. A stable pH indicates a stable solution.
Strategy 2: Utilizing Cosolvents
Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This polarity reduction lowers the interfacial tension between the hydrophobic phthalazinone core of the molecule and the aqueous environment, making solvation more favorable.[10][] Common biocompatible cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][12]
When to Use: This method is suitable when pH adjustment alone is insufficient or when the final application is sensitive to high pH. It is often used in formulation development for oral or parenteral delivery.[13][14]
Protocol 3.2: Solubility Screening with Cosolvents
-
Prepare Cosolvent Mixtures: Prepare a series of aqueous solutions containing varying percentages (v/v) of a cosolvent (e.g., 10%, 20%, 30%, 40% Ethanol in water).
-
Equilibrium Solubility Measurement: Add an excess amount of this compound to a fixed volume of each cosolvent mixture in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot from the supernatant, dilute it appropriately with a suitable organic solvent (e.g., acetonitrile or methanol), and quantify the concentration using a validated analytical method like HPLC-UV.
Illustrative Data Presentation:
| Cosolvent System (v/v) | Apparent Solubility (mg/mL) | Fold Increase (vs. Water) |
| 100% Water (pH 5.0) | ~0.02 | 1x |
| 10% Ethanol / 90% Water | 0.15 | 7.5x |
| 20% Ethanol / 80% Water | 0.70 | 35x |
| 40% Ethanol / 60% Water | 2.50 | 125x |
| 20% PEG 400 / 80% Water | 1.10 | 55x |
Note: The data in this table is for illustrative purposes only.
Strategy 3: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] The hydrophobic phthalazinone portion of the molecule can be encapsulated within the cyclodextrin's non-polar cavity, forming a host-guest inclusion complex.[17][18] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water, effectively masking the poor solubility of the guest molecule.[16][19]
When to Use: This is an advanced technique used when high concentrations are needed in a purely aqueous system without organic solvents or extreme pH, particularly for pharmaceutical formulations.[13][15]
Caption: Mechanism of cyclodextrin-based solubility enhancement.
Protocol 3.3: Preparation of Inclusion Complex by Kneading Method
-
Molar Ratio Selection: Determine the molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and safety profile.
-
Paste Formation: Place the weighed cyclodextrin in a mortar. Add a small amount of water dropwise and triturate to form a homogeneous paste.[17]
-
Drug Incorporation: Gradually add the weighed this compound to the paste and continue kneading for 30-60 minutes. The mixture should remain consistent.
-
Drying: Dry the resulting solid mass in an oven at 40-50 °C until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a fine-mesh sieve to ensure uniformity.[17]
-
Solubility Testing: The resulting powder can now be tested for its dissolution rate and solubility in aqueous media, which should be significantly higher than the parent compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the predicted pKa of this compound?
-
Q2: I dissolved my compound at pH 8.0, but it crashed out when I added it to my pH 6.8 cell culture media. Why?
-
A2: This is a classic example of pH-dependent solubility. Your stock solution was stable because the compound was in its soluble, ionized (carboxylate) form at pH 8.0. When you introduced it to the lower pH media (6.8), the equilibrium shifted back towards the less soluble, protonated (carboxylic acid) form, causing it to precipitate. To avoid this, ensure the final concentration in the media is below the compound's solubility limit at pH 6.8, or consider using a formulation with cosolvents or cyclodextrins that is less sensitive to pH changes.
-
-
Q3: Can I use DMSO to make my stock solution?
-
A3: Yes, DMSO is an excellent choice for a primary stock solution. However, be mindful of the final DMSO concentration in your assay. Most cell-based assays can tolerate up to 0.1-0.5% DMSO, but higher concentrations can be cytotoxic. Always prepare your final aqueous dilutions from a concentrated DMSO stock.
-
-
Q4: Are there alternatives to NaOH for pH adjustment?
-
Q5: Will heating the solution help it dissolve?
-
A5: Heating can temporarily increase solubility, but it is not a recommended strategy for creating stable stock solutions. The compound will likely precipitate out again upon cooling to room temperature (a phenomenon known as supersaturation). Furthermore, excessive heat could potentially degrade the compound. The methods described above (pH adjustment, cosolvents, complexation) create thermodynamically stable solutions.
-
References
- 1. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scbt.com [scbt.com]
- 7. brieflands.com [brieflands.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. humapub.com [humapub.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.aston.ac.uk [research.aston.ac.uk]
Stability issues of (1-oxophthalazin-2(1H)-yl)acetic acid in different solvents
Technical Support Center: (1-oxophthalazin-2(1H)-yl)acetic acid
A Guide to Understanding and Troubleshooting Stability in Solution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. As Senior Application Scientists, we have compiled this information to provide both foundational knowledge and practical troubleshooting advice based on established principles of pharmaceutical chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, providing insights into its chemical behavior.
Q1: What is this compound and what are its key structural features?
This compound (CAS 90689-39-7) is a heterocyclic compound with a molecular formula of C₁₀H₈N₂O₃.[1][2] Its structure consists of a phthalazinone core, which is a bicyclic system containing a pyridazinone ring fused to a benzene ring. Attached to the nitrogen at position 2 is an acetic acid moiety. These features—specifically the lactam (cyclic amide) in the phthalazinone ring and the carboxylic acid group—are the primary determinants of its chemical stability.
Q2: What are the most probable degradation pathways for this molecule?
Based on its structure, the most anticipated degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The lactam bond within the phthalazinone ring is susceptible to cleavage under both acidic and basic conditions. This is a common degradation route for many nitrogen-containing heterocyclic drugs.[3][4] Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the same carbonyl carbon.
-
Oxidation: While the core structure is relatively stable to oxidation, certain conditions, especially in the presence of peroxides or metal ions, could potentially lead to the formation of N-oxide derivatives or other oxidative degradation products.[4]
-
Photolysis: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical degradation. It is crucial to assess the photostability of the molecule, as degradation can occur even under ambient laboratory lighting over time.[3]
Q3: How does pH influence the stability of this compound in aqueous solutions?
The pH of the solvent is a critical factor. The molecule possesses a carboxylic acid group, making it an acidic compound that will exist in its ionized (carboxylate) or non-ionized form depending on the pH. Extreme pH values (highly acidic or highly alkaline) are expected to accelerate hydrolytic degradation of the lactam ring.[4] For optimal stability in aqueous solutions, it is generally recommended to work with buffered systems, typically in the pH range of 4-7, although the ideal pH must be determined experimentally.
Q4: What are the initial signs of degradation I should watch for during my experiments?
Visual and analytical indicators can signal degradation. These include:
-
Change in appearance: A change in the color or clarity of a solution (e.g., turning yellow or becoming cloudy).
-
Precipitation: The formation of a solid in a previously clear solution, which could be a less soluble degradation product.
-
Chromatographic changes: The appearance of new peaks or a decrease in the peak area of the parent compound in HPLC or LC-MS analysis. This is the most reliable method for quantifying stability.[5]
Troubleshooting Guide: Common Stability Issues
This section provides solutions to specific problems you may encounter during your research.
Issue 1: My compound shows rapid degradation in an unbuffered aqueous solution.
-
Underlying Cause: Unbuffered water can have a variable pH. If it's slightly acidic or basic, or if the compound itself alters the pH upon dissolution, it can create conditions that favor hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH: Immediately measure the pH of your solution after dissolving the compound.
-
Implement a Buffer System: Prepare your solutions using a buffer system appropriate for your experimental needs. Start with a phosphate or acetate buffer in the pH 4-7 range.
-
Conduct a pH Profile Study: To identify the pH of maximum stability, perform a study where the compound is dissolved in a series of buffers across a wide pH range (e.g., pH 2 to 10). Analyze the samples at various time points using a stability-indicating HPLC method.
-
Issue 2: I observe new, unidentified peaks in my HPLC chromatogram after storing my sample.
-
Underlying Cause: These are likely degradation products. To ensure the integrity of your results, it is essential to identify these impurities and use an analytical method that can resolve them from the parent compound.[6]
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) as outlined in Protocol 1 below. This will help you generate the potential degradation products.[3][7]
-
Utilize LC-MS for Identification: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products. This information is crucial for proposing their structures.
-
Optimize Your HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent peak from all degradation product peaks. This is known as a "stability-indicating method."
-
Issue 3: The solution of my compound changes color when left on the lab bench.
-
Underlying Cause: This is a strong indicator of photolytic degradation. Many complex organic molecules are sensitive to light.
-
Troubleshooting Steps:
-
Protect from Light: Always store solutions of the compound in amber vials or wrap standard vials in aluminum foil.
-
Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.
-
Conduct a Photostability Study: Formally assess the compound's sensitivity to light as described in ICH guideline Q1B and outlined in our Forced Degradation Protocol. This involves exposing the compound in solution and as a solid to a controlled light source and analyzing for degradation.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is essential for understanding degradation pathways and developing a stability-indicating analytical method.[4][6]
Objective: To generate likely degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 70°C for 48 hours.
-
Prepare a ~100 µg/mL solution from the stressed solid/solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (~100 µg/mL in a stable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples alongside a control sample protected from light.
-
-
Analysis: Analyze all stressed samples and an unstressed control sample by a suitable HPLC-UV method, preferably coupled with a mass spectrometer (LC-MS).
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic cleavage of the lactam ring.
Data Summary: Expected Stability Profile
The following table provides a hypothetical summary of degradation that might be expected based on the chemical structure of this compound. This data is for illustrative purposes only and must be confirmed by experimental studies.
| Stress Condition | Reagent/Condition | Expected Degradation (%) | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 10 - 25% | Lactam Ring Opening |
| Alkaline Hydrolysis | 0.1 M NaOH, RT, 8h | 15 - 40% | Lactam Ring Opening |
| Oxidation | 3% H₂O₂, RT, 24h | 5 - 15% | N-oxidation, Ring Oxidation |
| Thermal (Solid State) | 70°C, 48h | < 5% | Minimal |
| Photolytic (Solution) | ICH Q1B Standard | 5 - 20% | Photochemical reactions |
References
- 1. scbt.com [scbt.com]
- 2. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Crystallization of (1-oxophthalazin-2(1H)-yl)acetic acid
Welcome to the dedicated technical support center for the crystallization of (1-oxophthalazin-2(1H)-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.
Introduction to Crystallization of this compound
This compound is a key heterocyclic compound with a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[1] Its purification via crystallization is a critical step to ensure high purity for subsequent applications. The molecule's structure, featuring a polar phthalazinone ring system and a carboxylic acid moiety, presents unique challenges and opportunities in developing an effective crystallization protocol. This guide provides a systematic approach to troubleshooting common issues, grounded in the physicochemical properties of the molecule and established crystallization principles.
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to troubleshooting its crystallization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 204.18 g/mol | --INVALID-LINK-- |
| Melting Point | 227-228 °C (recrystallized from methanol) | --INVALID-LINK-- |
| Aqueous Solubility | 27.8 µg/mL (at pH 7.4) | --INVALID-LINK-- |
| Predicted pKa | 3.61 ± 0.10 | --INVALID-LINK-- |
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is not crystallizing, even after cooling the solution. What should I do?
Failure to crystallize upon cooling is a frequent issue and can stem from several factors. Here is a systematic approach to induce crystallization:
1. Confirm Supersaturation:
-
Problem: The solution may not be sufficiently concentrated for crystals to form.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Be cautious not to evaporate too much solvent, which can lead to rapid precipitation of impurities.
-
Add an Anti-solvent: If you are using a solvent in which the compound is highly soluble, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes slightly turbid. This will reduce the overall solubility and promote crystallization.
-
2. Induce Nucleation:
-
Problem: Crystal formation requires nucleation sites, which may not be readily available in a very clean solution.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed crystal" provides a template for further crystal growth.
-
Sonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
Workflow for Inducing Crystallization
Caption: A flowchart for troubleshooting when no crystals form.
Q2: My compound "oils out" instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point.
-
Reduce Supersaturation:
-
Add a small amount of the hot solvent to the oiled-out mixture and redissolve the oil by heating. Allow the solution to cool more slowly.
-
-
Slow Down Cooling:
-
Insulate the flask with glass wool or a beaker of warm water to slow the cooling rate. This allows the molecules more time to arrange themselves into an ordered crystal lattice.
-
-
Solvent Selection:
-
The boiling point of your solvent should ideally be lower than the melting point of your compound. Given the high melting point of this compound (227-228 °C), this is less likely to be an issue with common laboratory solvents. However, if significant impurities are present, they can depress the melting point of the mixture.
-
Q3: The crystals that formed are very small or appear as a powder. How can I obtain larger crystals?
The formation of very small crystals or a powder is often due to rapid crystallization from a highly supersaturated solution.
-
Decrease the Rate of Cooling: As mentioned previously, slower cooling allows for the growth of larger, more well-defined crystals.
-
Reduce the Degree of Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at the boiling point. This will result in a less supersaturated solution upon cooling, favoring slower crystal growth.
-
Use a Solvent System that Promotes Slower Crystallization: Experiment with different solvents or solvent mixtures. Sometimes, a solvent in which the compound has moderate solubility at elevated temperatures will yield better crystals than one in which it is extremely soluble.
Q4: The purity of my recrystallized product is still low. What are the potential issues?
Low purity after recrystallization can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the impurities well at all temperatures, so they remain in the mother liquor, or not dissolve them at all, allowing for their removal by hot filtration.
-
Co-crystallization of Impurities: Some impurities may have similar structures and properties to the target compound, leading to their incorporation into the crystal lattice.
-
Incomplete Removal of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing dissolved impurities.
Common Impurities in the Synthesis of this compound:
The synthesis of this compound often involves the reaction of phthalazin-1(2H)-one with an haloacetic acid ester (like ethyl chloroacetate) followed by hydrolysis, or the reaction of a phthalic anhydride derivative with hydrazine.[2][3] Potential impurities can include:
| Impurity | Origin | Impact on Crystallization |
| Unreacted Phthalazin-1(2H)-one | Incomplete alkylation step. | Can co-crystallize or inhibit crystal growth. |
| Ethyl (1-oxophthalazin-2(1H)-yl)acetate | Incomplete hydrolysis of the ester intermediate. | May act as an oiling agent or be incorporated into the crystals. |
| Phthalic acid or its derivatives | If starting from phthalic anhydride, incomplete reaction or side reactions can lead to these impurities. | Can alter the pH of the crystallization medium and affect solubility. |
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC-UV method can be developed to assess the purity of the final product and identify the presence of impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
Based on literature and the physicochemical properties of the compound, the following solvents are good starting points:
-
Alcohols (Methanol, Ethanol): The compound has been reported to be recrystallized from methanol.[5] These polar protic solvents are likely to have good solubility at elevated temperatures and lower solubility at room temperature.
-
Esters (Ethyl Acetate): Often used in combination with a non-polar anti-solvent like petroleum ether or hexane.
-
Ethers (Dioxane): Can be used, potentially in a mixture with other solvents.
-
Water: Due to the carboxylic acid group, the solubility in water is pH-dependent. At low pH, the compound will be in its less soluble free acid form, while at higher pH, it will form a more soluble carboxylate salt. Crystallization from an aqueous solution can be achieved by adjusting the pH.
Solvent Selection Workflow
Caption: A workflow for selecting and optimizing the crystallization solvent.
Q2: How does pH affect the crystallization of this compound?
As a carboxylic acid, the solubility of this compound is highly dependent on pH.
-
Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and therefore less soluble in aqueous solutions. Crystallization from an aqueous medium is favored at a pH below the pKa of the compound (predicted to be around 3.61).
-
High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt. This increases the polarity and aqueous solubility of the compound, making crystallization from water less likely.
This pH-dependent solubility can be exploited for purification. The compound can be dissolved in a basic aqueous solution, filtered to remove any insoluble impurities, and then re-precipitated by the addition of acid.
Q3: Can I use a solvent mixture for crystallization?
Yes, using a solvent mixture (binary solvent system) is a very effective technique. This is particularly useful when the compound is too soluble in one solvent and poorly soluble in another.
-
Procedure:
-
Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Common solvent pairs for a compound like this could include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane or Petroleum Ether
Q4: How can I remove colored impurities?
If your product has a persistent color that is not inherent to the pure compound, it may be due to high molecular weight, colored impurities.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield. Do not add charcoal to a boiling solution, as it can cause bumping.
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Protocol 2: pH-Based Recrystallization from Water
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide or sodium carbonate.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a dilute acid (e.g., hydrochloric acid or acetic acid) to the filtrate with stirring until the pH is below 4.
-
The this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the purified product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 5. Development of convenient crystallization inhibition assays for structure-activity relationship studies in the discovery of crystallization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the working concentration of (1-oxophthalazin-2(1H)-yl)acetic acid
Technical Support Center: (1-oxophthalazin-2(1H)-yl)acetic acid
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the use of this compound, commonly known as Phthalazinone, in your experiments. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounded in established scientific principles and field-proven insights.
The phthalazin-1(2H)-one core is a significant scaffold in drug discovery, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[1][2][3] Many of these activities stem from the inhibition of key enzymes like Poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair.[3][4] Achieving reliable and reproducible data hinges on the careful optimization of the compound's working concentration.
Frequently Asked Questions (FAQs)
Section 1: Compound Fundamentals & Handling
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound belongs to the phthalazinone class of heterocyclic compounds.[2] This scaffold is a key feature in many bioactive molecules, including several that act as inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme family.[3] PARP enzymes, particularly PARP1 and PARP2, are critical for DNA repair.[4][5] By inhibiting PARP, these compounds can prevent the repair of single-strand DNA breaks. In cancer cells with existing defects in other DNA repair pathways (like BRCA1/2 mutations), this leads to an accumulation of lethal double-strand breaks and cell death, a concept known as synthetic lethality.[6][7]
Q2: How do I properly prepare a stock solution of this compound?
A2: Proper stock solution preparation is the critical first step to ensure experimental reproducibility.
-
Solvent Selection: Due to its chemical structure, this compound generally exhibits poor solubility in aqueous solutions.[8] The recommended solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (DMSO).[9]
-
Concentration: A common starting concentration for a primary stock is 10 mM. For this compound (MW: 204.18 g/mol ), you would dissolve 2.04 mg in 1 mL of DMSO.[10] Always consult the manufacturer's datasheet for specific solubility information.[6]
-
Storage: Store the primary stock solution at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock into single-use volumes.[6][9]
Q3: The compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: Precipitation is a common issue arising from poor aqueous solubility and indicates that the effective concentration is much lower than intended.[9]
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, which is typically <0.5% for most cell lines.[9][11] High concentrations of DMSO can be cytotoxic and can also affect compound solubility.
-
Pre-warm Medium: Add the compound to pre-warmed (37°C) medium and vortex gently to mix.
-
Perform a Solubility Test: Before starting a large experiment, perform a simple visual solubility test. Prepare dilutions of your compound in your specific assay buffer and incubate them under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for precipitates against a dark background.[9]
Section 2: Optimizing Working Concentration
This section provides a systematic approach to determining the optimal, non-toxic concentration range for your specific experimental model.
Q4: My results are inconsistent between experiments. What are the most common causes related to concentration?
A4: Inconsistent results often trace back to issues with compound dosing and cell handling.[11]
-
Compound Solubility: Poor solubility can lead to inaccurate dosing and high variability. Always prepare fresh working dilutions from your stock for each experiment and visually inspect for precipitates.[11]
-
Cell Seeding Density: The number of cells seeded can significantly impact the outcome of viability and functional assays. Use a cell counter and ensure a consistent number of cells are plated in each well.[11]
-
Cell Passage Number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[11]
Q5: How do I determine the optimal working concentration for my cell-based assay?
A5: The optimal concentration is highly dependent on the cell line and the experimental endpoint. A systematic dose-response experiment is essential.[6] This process involves two main stages: determining the cytotoxicity threshold and then evaluating the on-target biological effect.
Workflow for Determining Optimal Working Concentration
Caption: Workflow for optimizing inhibitor concentration.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the concentration range that is non-toxic to your cells.[11][12]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2X concentrated dilutions of this compound in your cell culture medium. A wide range is recommended for the initial test (e.g., 100 µM down to 1 nM).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.[12]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours). The duration should match your planned functional experiments.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the concentration that causes 50% cytotoxicity (CC50). For your functional assays, use concentrations at or below the highest non-toxic dose.
| Parameter | Recommendation | Rationale |
| Cell Type | Use a cell line known to be sensitive to PARP inhibition (e.g., BRCA-deficient) or one that expresses your target of interest. | Ensures the biological system is appropriate for measuring the compound's effect. |
| Seeding Density | Optimize for logarithmic growth throughout the assay period. | Prevents artifacts from over-confluence or sparse cultures.[13] |
| Concentration Range | Use a wide range with 10-fold or 3-fold serial dilutions (e.g., 100 µM to 1 nM). | To capture the full dose-response curve, from no effect to maximal effect/toxicity.[6] |
| Incubation Time | Test multiple time points (e.g., 24, 48, 72 hours). | The inhibitor's effect can be time-dependent; this helps identify the optimal treatment duration.[11] |
| Controls | Untreated, vehicle (e.g., DMSO), and a known positive control inhibitor. | Essential for data normalization and validating assay performance. |
Section 3: Troubleshooting & Verifying On-Target Effects
Q6: I'm observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?
A6: This suggests either high compound cytotoxicity or potential off-target effects.
-
Re-evaluate Cytotoxicity: Your initial viability assay may not have been sensitive enough. Use a lower, narrower range of concentrations in your functional assays.
-
Check Solvent Toxicity: Ensure the final DMSO concentration is not the cause of the cell death. Run a DMSO-only control curve.[11]
-
Shorten Incubation Time: The compound may be toxic with prolonged exposure. Try a shorter treatment duration for your functional assay.
Q7: How can I confirm that the observed biological effect is due to the inhibition of my target (e.g., PARP) and not an off-target effect?
A7: This is a critical validation step in drug development.[11]
-
Dose-Response Correlation: A clear, sigmoidal relationship between the inhibitor concentration and the biological effect (e.g., decreased PARylation) that is consistent with the compound's known IC50 suggests on-target activity.[11]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of your compound. This molecule should not produce the same biological effect.[14]
-
Target Engagement Assays: Directly confirm that the compound is binding to its target inside the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can measure this engagement.[9][11]
-
Rescue Experiment: Overexpressing a resistant mutant of the target protein should reverse the phenotype caused by the inhibitor, providing strong evidence for on-target activity.[11]
Example Pathway: PARP Inhibition
Caption: Mechanism of PARP inhibitor-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.biomol.com [resources.biomol.com]
How to prevent the degradation of (1-oxophthalazin-2(1H)-yl)acetic acid during storage
Welcome to the technical resource hub for (1-oxophthalazin-2(1H)-yl)acetic acid (CAS: 90689-39-7). This guide is designed to provide researchers, chemists, and drug development professionals with expert insights and practical solutions for maintaining the integrity of this compound during storage and handling. Ensuring the stability of your starting materials is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during storage?
A1: The molecular structure of this compound contains a lactam (a cyclic amide within the phthalazinone ring) and a carboxylic acid moiety. These functional groups make it susceptible to several degradation pathways:
-
Hydrolysis: This is the most significant concern. The lactam ring can be cleaved by water, a reaction catalyzed by acidic or basic conditions, leading to ring-opened impurities.
-
Oxidation: While the molecule is generally stable, prolonged exposure to atmospheric oxygen can lead to oxidative degradation, especially in the presence of light or trace metal catalysts.[1][2]
-
Photolysis: Aromatic heterocyclic compounds can be sensitive to light, particularly UV radiation, which can induce decomposition.
Q2: What are the ideal storage conditions for the solid form of this compound?
A2: To mitigate degradation risks, the solid compound should be stored under controlled conditions. The consensus from supplier data sheets and chemical best practices points to the following:
-
Temperature: Store in a refrigerator at 2-8°C for long-term stability.[3]
-
Atmosphere: Keep the container tightly sealed to prevent moisture ingress.[1][4][5] For maximum protection, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Light: Store in an amber or opaque vial to protect from light.
-
Environment: Keep in a dry place, such as a desiccator, to minimize exposure to humidity.
Q3: Is it advisable to store this compound in solution?
A3: Long-term storage in solution is strongly discouraged due to the heightened risk of hydrolysis and solvent-mediated reactions. Whenever possible, you should prepare and use solutions on the same day.[5] If short-term storage is unavoidable (e.g., for stock solutions), we recommend dissolving the compound in an anhydrous, aprotic solvent like DMSO or DMF, aliquoting it into tightly sealed vials, and storing at -20°C or below for up to one month.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[5]
Troubleshooting Guide: Stability Issues
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Variable or non-reproducible experimental results. | Compound degradation leading to lower active concentration and potential interference from impurities. | 1. Purity Verification: Analyze the compound's purity using the HPLC protocol provided below. 2. Fresh Stock: If degradation is confirmed (>2% impurities), discard the old stock and use a new, properly stored batch. This ensures your experimental input is consistent. |
| Visible changes in the solid compound (e.g., discoloration, clumping). | Clumping indicates moisture absorption, a precursor to hydrolysis. Discoloration may suggest oxidative or photolytic degradation. | 1. Do Not Use: Discard the material as its purity is compromised. 2. Review Storage Protocol: Ensure containers are tightly sealed and stored in a desiccator. Use opaque vials to protect from light. |
| Cloudiness or precipitation in a freshly prepared solution. | Formation of insoluble degradation products or poor solubility of the aged compound. | 1. Prepare Fresh: Discard the solution. 2. Use New Material: Prepare a new solution using a fresh batch of the solid compound. If solubility issues persist with a verified pure sample, consider gentle warming or sonication. |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a self-validating method to assess the purity of this compound and detect the presence of degradation products.
Objective: To quantify the purity of the main compound and identify any potential impurity peaks resulting from degradation.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (FA), HPLC-grade
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV-Vis or DAD detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving the compound in DMSO to a concentration of 1.0 mg/mL.
-
Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.
-
-
HPLC Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Degradation is indicated by the presence of new peaks, typically appearing at earlier retention times (more polar) if hydrolysis has occurred.
-
Visualizing Stability and Degradation Pathways
The following diagram illustrates the relationship between proper storage protocols, common degradation triggers, and the resulting state of the compound.
Caption: Logical workflow illustrating how preventative storage measures counteract degradation triggers.
References
Common experimental artifacts with (1-oxophthalazin-2(1H)-yl)acetic acid
Welcome to the technical support guide for (1-oxophthalazin-2(1H)-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the experimental use of this compound. Our goal is to help you navigate potential challenges and avoid common artifacts to ensure the generation of reliable and reproducible data.
Introduction
This compound is a heterocyclic compound belonging to the phthalazinone class. Derivatives of this scaffold are of significant interest in medicinal chemistry and are being investigated for a range of therapeutic applications, particularly in oncology.[1][2] Like many heterocyclic small molecules, its physicochemical properties, especially its limited aqueous solubility, can present challenges in experimental settings. This guide provides a structured approach to overcoming these hurdles.
Part 1: Solubility and Compound Handling
The most common source of experimental variability with this compound is its low aqueous solubility. Precipitation of the compound, either in stock solutions or in the final assay medium, can lead to inaccurate concentration calculations and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. The preferred method is to first prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Solvent: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the solvent of choice for creating stock solutions of this compound and similar compounds.[3][4]
-
Protocol: Prepare a stock solution in the range of 10-50 mM in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but always check for any signs of compound degradation (e.g., color change).[5]
Q2: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the highly concentrated DMSO stock is rapidly diluted into an aqueous environment where the compound is poorly soluble.[3][6] The key is to manage the transition from a high-DMSO to a low-DMSO environment carefully.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, and almost always under 1%.[3] Higher concentrations can be toxic to cells and may interfere with your assay. Always run a vehicle control with the same final DMSO concentration as your experimental samples.
-
Serial Dilution Strategy: Do not dilute your high-concentration DMSO stock in a single step into the final aqueous buffer. Instead, perform serial dilutions. A recommended method is to first create an intermediate dilution from your DMSO stock into your cell culture medium or assay buffer. This intermediate solution will have a higher DMSO concentration (e.g., 1-5%) but a lower compound concentration. Then, perform subsequent dilutions from this intermediate solution. This ensures the DMSO concentration remains low and constant across your final concentrations.[4]
-
Mixing: When adding the compound stock to the aqueous buffer, vortex or pipette mix immediately and thoroughly to avoid localized high concentrations that can initiate precipitation.[6]
Q3: How should I store my this compound stock solution?
A3: To maintain the integrity of your compound:
-
Storage Temperature: Store stock solutions in 100% DMSO at -20°C or -80°C.
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to compound precipitation and degradation, store the stock solution in small, single-use aliquots.[7]
-
Moisture: Use anhydrous DMSO and tightly sealed vials to prevent the absorption of water, which can decrease solubility and promote precipitation during freeze-thaw cycles.[7]
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing compound precipitation.
Part 2: Purity, Stability, and Quality Control
The purity and stability of this compound are critical for obtaining reliable experimental results. Impurities from synthesis or degradation products can have their own biological activities, leading to confounding results.
Frequently Asked Questions (FAQs)
Q4: How can I verify the purity of my this compound sample?
A4: While a certificate of analysis from the supplier provides initial information, it is good practice to independently verify the purity, especially for sensitive applications.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of small molecules like phthalazinones.[8][9][10] A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing you to not only quantify purity but also to identify potential impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of the compound and detect major impurities.
Q5: Is this compound stable under typical experimental conditions?
A5: Phthalazinone-based compounds are generally stable. However, like many organic molecules, they can be susceptible to degradation under harsh conditions.
-
pH Stability: The stability of related heterocyclic structures can be pH-dependent.[10] It is advisable to avoid prolonged incubation in strongly acidic or basic buffers unless experimentally required.
-
Photostability: As a precaution, protect solutions of the compound from direct, prolonged exposure to light, especially UV light. Store stock solutions in amber vials or in the dark.
-
Thermal Stability: Phthalazinone structures generally exhibit good thermal stability.[11][12] However, avoid excessive or prolonged heating during dissolution, as this could lead to degradation.
Protocol: Purity Assessment by RP-HPLC
This is a general starting protocol for the purity analysis of this compound. Method optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
Part 3: Mitigating Biological Artifacts
Beyond solubility issues, it is crucial to be aware of potential artifacts that can arise from the compound's interaction with biological systems.
Frequently Asked Questions (FAQs)
Q6: What are the known biological targets of phthalazinone derivatives, and how can this inform my experiment?
A6: The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. Derivatives have been developed as inhibitors of several important enzyme families, including:
If your experimental system involves these or related pathways, you should be aware of potential on-target or off-target effects of this compound. It is crucial to design experiments with appropriate controls to confirm that the observed effects are due to the intended mechanism of action.
Q7: Could my compound be causing non-specific effects due to aggregation?
A7: Yes, this is a significant concern for poorly soluble compounds. At concentrations above a certain threshold (the critical aggregation concentration), the compound can form colloidal aggregates in your assay buffer.[17][18] These aggregates can non-specifically sequester and denature proteins, leading to false-positive results in enzyme inhibition assays or cytotoxicity in cell-based assays.[19][20]
-
How to check for aggregation: A common counter-screen is to include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting via an aggregation-based mechanism.[19]
-
Concentration Dependence: Aggregation is highly concentration-dependent. If you observe a very steep dose-response curve, this might be indicative of aggregation.
Diagram: Potential Sources of Experimental Artifacts
Caption: Overview of potential sources of experimental artifacts.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ziath.com [ziath.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the Effects of the Structure of Phthalazinone’s Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 19. Aggregation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining the Purification Protocol for High-Purity (1-oxophthalazin-2(1H)-yl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity (1-oxophthalazin-2(1H)-yl)acetic acid. This document offers a comprehensive resource drawn from established chemical principles and practical laboratory experience to address common challenges encountered during the purification of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the purification of this compound, providing quick and actionable answers.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. Common synthesis pathways involve the reaction of a phthalic anhydride derivative with hydrazine or the hydrolysis of the corresponding ethyl ester.[1] Consequently, typical impurities may include:
-
Unreacted starting materials: Such as phthalic anhydride and hydrazine derivatives.
-
Byproducts from side reactions: Including incompletely cyclized intermediates.
-
Residual solvents: From the reaction and initial work-up steps.
-
Water: Which can be entrapped in the solid product.
Q2: What is the most effective initial purification method for solid this compound?
A2: For solid this compound, recrystallization is generally the most effective initial purification technique.[2] This method is excellent for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.
Q3: My purified product has a persistent off-white or yellowish color. What is the likely cause and how can I remove it?
A3: A persistent color in your purified product often indicates the presence of colored impurities, which may be highly conjugated organic molecules formed as byproducts during the synthesis. These can sometimes be challenging to remove by recrystallization alone. Consider treating a solution of your compound with activated carbon before the hot filtration step in your recrystallization protocol. The activated carbon can adsorb these colored impurities.
Q4: How can I efficiently remove residual solvents from my final, purified product?
A4: To effectively remove residual solvents, drying the purified solid under high vacuum is recommended. If the solvent has a high boiling point, gentle heating (while ensuring the temperature is well below the melting point of your compound) in a vacuum oven can be effective. For a thorough removal of tenacious solvent residues, dissolving the product in a suitable volatile solvent and then removing it under vacuum (a process known as solvent-chasing) can be beneficial.
Q5: What are the ideal storage conditions for high-purity this compound?
A5: High-purity this compound should be stored in a tightly sealed container to protect it from moisture. It is advisable to store it in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator at room temperature is recommended.
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. However, several issues can arise. This guide provides solutions to common problems encountered during the recrystallization of this compound.
Problem 1: The compound fails to dissolve in the recrystallization solvent, even upon heating.
-
Causality: The chosen solvent has insufficient solvating power for this compound, even at elevated temperatures.
-
Solution: A systematic solvent screening is necessary. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2] Given the polar nature of the carboxylic acid and the heterocyclic ring system, polar solvents are a good starting point.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Water | 10.2 | 100 | A good starting point for polar compounds. |
| Ethanol | 5.2 | 78 | Often a good choice for moderately polar compounds. |
| Methanol | 6.6 | 65 | Similar to ethanol but more polar. |
| Acetic Acid | 6.2 | 118 | Can be effective for dissolving carboxylic acids. |
| Ethyl Acetate | 4.4 | 77 | A less polar option to consider. |
| Acetone | 5.1 | 56 | A versatile solvent with moderate polarity. |
Problem 2: The compound "oils out" as a liquid instead of forming crystals upon cooling.
-
Causality: The solution is supersaturated to a degree that the compound's solubility limit is exceeded above its melting point. This can be due to a very high concentration of the solute or the presence of impurities that depress the melting point.
-
Solution:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote slower cooling and better crystal formation.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Problem 3: Low recovery of the purified product after recrystallization.
-
Causality: The compound has a relatively high solubility in the chosen solvent even at low temperatures, or an excessive amount of solvent was used for dissolution.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Co-solvent System: If the compound is too soluble in a single solvent, a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) can be employed. Dissolve the compound in a minimal amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Problem 4: The product's purity does not improve significantly after recrystallization.
-
Causality: The impurities have very similar solubility properties to the desired compound in the chosen solvent, leading to co-crystallization.
-
Solution:
Part 3: Troubleshooting Guide: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. This section provides guidance on common issues encountered during HPLC analysis.
Problem 1: The peak for this compound shows significant tailing.
-
Causality: The acidic nature of the carboxyl group can lead to strong interactions with the silica-based stationary phase in reversed-phase HPLC, causing peak tailing.
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the mobile phase.[2] This will suppress the ionization of the carboxylic acid, leading to a more symmetrical peak shape.
-
Use a Buffered Mobile Phase: Employing a buffer at a pH well below the pKa of the carboxylic acid will ensure it remains in its protonated form.
-
Problem 2: Poor separation between the main product peak and impurity peaks.
-
Causality: The chromatographic conditions are not optimized for the specific mixture.
-
Solution:
-
Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution, where the concentration of the organic solvent is increased over time, can often improve the separation of complex mixtures.
-
Change the Column: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to exploit different separation selectivities.
-
Problem 3: Inconsistent and drifting retention times.
-
Causality: This can be caused by a variety of factors, including inadequate column equilibration, fluctuations in mobile phase composition, or temperature variations.
-
Solution:
-
Ensure Proper Equilibration: Before starting a series of injections, ensure the column is thoroughly equilibrated with the initial mobile phase.
-
Degas the Mobile Phase: Mobile phases should be properly degassed to prevent the formation of air bubbles in the system.
-
Use a Column Oven: A column oven will maintain a constant temperature, which is crucial for reproducible retention times.
-
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification and analysis techniques.
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a small amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture, determined from prior screening).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
This technique is particularly useful for separating acidic compounds like this compound from neutral or basic impurities.[4]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separation: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
-
Repeat Extraction: Drain the lower aqueous layer. Extract the organic layer again with a fresh portion of NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: High-Performance Liquid Chromatography (HPLC) - Starting Method
This is a suggested starting method for purity analysis. Method development and validation will be required for specific applications.
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Part 5: Visualizations and Data
Diagrams
Caption: A general workflow for the purification of this compound.
Caption: The principle of acid-base extraction for purification.
Part 6: References
-
BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. --INVALID-LINK--
-
Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. --INVALID-LINK--
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. --INVALID-LINK--
-
El-Sayed, W. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. --INVALID-LINK--
-
Yassin, F. (2011). Synthesis and reactions of oxadiazolo, thiadiazolo and triazolo phthalazin- 1(2H)-one derivatives. Der Pharma Chemica, 3(6), 447-455. --INVALID-LINK--
-
BenchChem. (2025). Navigating the Analytical Maze: A Guide to Validating HPLC Methods for Phthalazone Purity. --INVALID-LINK--
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. --INVALID-LINK--
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teledyneisco.com [teledyneisco.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Target of (1-oxophthalazin-2(1H)-yl)acetic acid
For drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is paved with critical validation steps. One of the most pivotal is target validation: the rigorous process of confirming that a molecule's therapeutic effect is mediated through a specific biological target.[1][2] This guide provides an in-depth comparison of modern experimental methodologies for validating the biological target of (1-oxophthalazin-2(1H)-yl)acetic acid, a member of the pharmacologically versatile phthalazinone family of compounds.[3]
Method 1: Cellular Thermal Shift Assay (CETSA) – Assessing Direct Engagement in a Native Environment
The fundamental principle of the Cellular Thermal Shift Assay (CETSA) is elegantly simple: when a small molecule binds to its protein target, it typically confers additional stability to the protein's structure.[4][5] This increased stability makes the protein more resistant to unfolding and aggregation when subjected to heat.[4][6] CETSA measures this change in thermal stability, providing direct evidence of target engagement within the complex milieu of a living cell or cell lysate, without any need to modify the compound itself.[6][7] This label-free approach is a significant advantage, as chemical modifications can sometimes alter a compound's binding properties.[8]
CETSA Experimental Workflow
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture & Treatment: Plate cells at an appropriate density and grow to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often PBS supplemented with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[9]
-
Lysis: Lyse the cells through repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath) to release the cellular contents.
-
Separation of Fractions: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration across all samples. Analyze the amount of the specific target protein remaining in the soluble fraction by SDS-PAGE and Western Blotting using a validated antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the relative intensity of the soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.[10]
Expertise in Action: Causality and Considerations
-
Why intact cells? Performing CETSA in intact cells is crucial as it accounts for factors like cell permeability and intracellular metabolism, providing a more physiologically relevant measure of target engagement than cell lysates.[7][11]
-
The Isothermal Dose-Response (ITDRF): A valuable alternative is to heat all samples at a single, constant temperature (chosen from the melting curve to be in the steep region of protein denaturation) while varying the concentration of the compound.[4][10] This "ITDRFCETSA" approach is excellent for determining the compound's potency (EC50) in engaging its target.[6]
-
Mass Spectrometry (MS-CETSA): For an unbiased, proteome-wide view, the soluble fractions can be analyzed by mass spectrometry. This powerful technique, also known as Thermal Proteome Profiling (TPP), can identify the target without prior knowledge and can also reveal off-target effects.[6][7]
Method 2: Affinity Purification-Mass Spectrometry (AP-MS) – Directly Identifying Binding Partners
Affinity Purification-Mass Spectrometry (AP-MS) is a powerful biochemical method for identifying the direct binding partners of a small molecule.[12] The core of this technique involves using a modified version of the small molecule as "bait" to capture its interacting proteins ("prey") from a cell lysate.[8][13] These captured proteins are then identified with high sensitivity and accuracy using mass spectrometry.
The critical step in this approach is the design of the affinity probe. This compound must be chemically modified to include a linker and an affinity tag (like biotin) at a position that does not disrupt its interaction with the biological target.[8]
AP-MS Experimental Workflow
Caption: AP-MS workflow from probe synthesis to protein identification.
Detailed Experimental Protocol: Biotin-Streptavidin AP-MS
-
Affinity Probe Synthesis: Synthesize a biotinylated derivative of this compound. The carboxylic acid moiety is a logical point for attaching a linker (e.g., polyethylene glycol, PEG) terminating in biotin, as this may be less likely to interfere with binding than modifying the core phthalazinone ring.
-
Control Probe: As a critical control, synthesize a "scrambled" or structurally similar but biologically inactive version of the probe, or use biotin alone.
-
Lysate Preparation: Lyse cultured cells using a mild detergent buffer to solubilize proteins while preserving protein-protein interactions.
-
Incubation: Incubate the cell lysate with the biotinylated probe (and the control probe in a separate sample) to allow for the formation of probe-target complexes. A competition experiment, where the lysate is pre-incubated with an excess of the original, unmodified compound before adding the probe, is a key validation step.
-
Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its bound proteins.[8]
-
Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads or the probe.
-
Elution: Elute the captured proteins from the beads, often using denaturing conditions.
-
Proteomic Analysis: Digest the eluted proteins into peptides (e.g., with trypsin), and analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Identify and quantify the proteins in each sample. True binding partners should be significantly enriched in the active probe sample compared to the control sample and should show reduced binding in the competition experiment.
Expertise in Action: Causality and Considerations
-
The Challenge of the Probe: The primary limitation of this method is the potential for the affinity tag to alter the compound's biological activity or create steric hindrance, preventing target binding.[8] It is essential to first confirm that the modified probe retains the biological activity of the parent compound.
-
Non-Specific Binding: A significant challenge is distinguishing true interactors from proteins that non-specifically bind to the affinity matrix.[14] This is why rigorous controls, including a "no-probe" control, a control with just the biotin-linker, and the competition experiment with the untagged compound, are non-negotiable for a trustworthy result.
-
Immobilization Strategy: An alternative to biotinylation is to covalently attach the compound to a solid support, like agarose beads.[8] This "on-bead" approach can sometimes reduce non-specific binding associated with streptavidin.[8]
Method 3: CRISPR/Cas9-Mediated Target Validation – Functional Evidence Through Genetic Perturbation
While CETSA and AP-MS can identify direct physical binding, they do not inherently prove that this binding event is responsible for the compound's ultimate biological effect. Genetic approaches, particularly CRISPR/Cas9 gene editing, provide this crucial functional link.[15][16] The logic is straightforward: if a protein is the true target of this compound, then removing that protein from the cell should render the cell resistant to the compound's effects.[17]
This method is used to validate a candidate target, which is typically identified first by a method like AP-MS or MS-CETSA.
CRISPR/Cas9 Validation Workflow
Caption: CRISPR/Cas9 workflow for functional target validation.
Detailed Experimental Protocol: CRISPR Knockout Validation
-
Identify Candidate Target: Start with a high-confidence candidate protein identified through a primary method like MS-CETSA or AP-MS.
-
gRNA Design: Design at least two different single-guide RNAs (sgRNAs) targeting early exons of the candidate gene to maximize the chance of creating a functional knockout via frameshift mutations.[18]
-
Cell Line Generation: Deliver the Cas9 nuclease and the designed sgRNAs into the chosen cell line via transfection or transduction.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Verification: Screen the clonal populations to confirm the absence of the target protein. This is a critical self-validating step. Verify the genetic edit by Sanger sequencing of the target locus and confirm the absence of protein expression by Western Blot.
-
Phenotypic Assay: Perform a dose-response experiment by treating both the validated knockout cell line and the parental wild-type cell line with this compound. The specific assay will depend on the compound's known biological effect (e.g., an anti-proliferative effect would be measured with a cell viability assay like MTT).
-
Data Analysis: Plot the dose-response curves for both cell lines. If the target is correct, the knockout cells should show a significant rightward shift in the IC50 curve, indicating resistance to the compound.
Expertise in Action: Causality and Considerations
-
Knockout vs. Inhibition: A complete gene knockout results in the total absence of the protein, which may not perfectly mimic the effect of a small molecule inhibitor that only blocks a specific function of the protein.[15] For this reason, using CRISPR interference (CRISPRi) to simply knockdown gene expression can sometimes be a more analogous model for pharmacological inhibition.[15]
-
Orthogonal Validation: Confidence in the target is dramatically increased by using orthogonal validation methods.[16] For example, re-expressing the wild-type protein in the knockout cells should restore sensitivity to the compound ("rescue" experiment), confirming that the observed resistance was not due to off-target effects of the CRISPR editing process.
-
Beyond Knockout: CRISPR can also be used to introduce specific point mutations. If the compound is hypothesized to bind to a specific pocket, mutating key residues in that pocket should also confer resistance, providing highly granular evidence of the binding site.[19]
Comparison of Target Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-MS (AP-MS) | CRISPR/Cas9-Mediated Validation |
| Principle | Ligand-induced thermal stabilization | Affinity-based pulldown of binding partners | Genetic perturbation of putative target |
| Evidence Type | Direct (Physical Binding) | Direct (Physical Binding) | Functional (Links target to phenotype) |
| Label Requirement | Label-free | Requires compound modification (e.g., biotin) | Label-free |
| Physiological Context | High (can be used in intact cells/tissues) | Moderate (performed in cell lysates) | High (phenotype measured in intact cells) |
| Target Knowledge | Can be used for known or unknown targets (MS-CETSA) | Primarily for unknown target discovery | Requires a putative target to test |
| Key Advantage | Measures engagement in a native cellular state without modifying the compound.[6] | Directly identifies binding partners from a complex mixture.[12] | Provides strong evidence for functional relevance of the target.[15] |
| Key Limitation | Not all binding events cause a thermal shift; can lead to false negatives.[11] | Compound modification may alter binding; risk of non-specific binders.[8] | Knockout may not mimic pharmacological inhibition; potential for off-target edits.[15] |
Conclusion: An Integrated Strategy for Robust Target Validation
Caption: Integrated workflow for target discovery and validation.
This strategic workflow begins with broad, unbiased methods like MS-CETSA or AP-MS to identify high-confidence candidate binders. These candidates are then subjected to the rigorous functional scrutiny of CRISPR-mediated validation. If knocking out a candidate protein phenocopies or ablates the compound's effect, you have established a powerful, multi-faceted case for it being the true biological target, paving the way for the next stages of drug development.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. CETSA [cetsa.org]
- 6. researchgate.net [researchgate.net]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. biocompare.com [biocompare.com]
- 16. selectscience.net [selectscience.net]
- 17. researchgate.net [researchgate.net]
- 18. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: (1-oxophthalazin-2(1H)-yl)acetic acid versus Disulfiram in the Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of enzyme inhibition, aldehyde dehydrogenase 2 (ALDH2) has emerged as a significant therapeutic target for a range of pathologies, from alcohol use disorder to certain types of cancer. This guide provides a detailed comparative analysis of two ALDH2 inhibitors: (1-oxophthalazin-2(1H)-yl)acetic acid, a representative of the phthalazinone class of compounds, and Disulfiram, a well-established clinical agent. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy, and the experimental methodologies required for their evaluation.
Introduction to ALDH2 Inhibition
Aldehyde dehydrogenase 2, a mitochondrial enzyme, plays a crucial role in the detoxification of endogenous and exogenous aldehydes. Its most recognized function is the oxidation of acetaldehyde, a toxic metabolite of ethanol, into non-toxic acetate.[1][2] Inhibition of ALDH2 leads to an accumulation of acetaldehyde, which causes aversive reactions to alcohol and forms the basis of deterrent therapy for alcoholism.[3][4] Beyond this, the therapeutic potential of ALDH2 inhibition is being explored in oncology, where it may sensitize cancer cells to chemotherapy.[5]
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and Disulfiram target ALDH2, their modes of inhibition are distinct.
This compound , as a member of the phthalazinone family, is hypothesized to act as a competitive inhibitor. These compounds typically possess a structural motif that allows them to bind to the active site of the enzyme, preventing the substrate from binding. The interaction is often reversible, meaning the inhibitor can dissociate from the enzyme, allowing it to regain activity. The phthalazinone core, coupled with an acetic acid side chain, likely contributes to its binding affinity within the ALDH2 active site.
Disulfiram , on the other hand, is an irreversible inhibitor of ALDH2.[3][6] Following administration, Disulfiram is metabolized into S-methyl-N,N-diethylthiolcarbamate sulfoxide, which then covalently modifies a cysteine residue in the active site of ALDH2.[7] This covalent modification leads to a long-lasting inactivation of the enzyme. The enzyme's activity is only restored upon the synthesis of new ALDH2 molecules, a process that can take several days.[8] This irreversible mechanism underpins its use as a long-acting deterrent for alcohol consumption.
Caption: Mechanisms of ALDH2 Inhibition.
Comparative Efficacy: A Data-Driven Perspective
A direct, head-to-head comparison of the efficacy of this compound and Disulfiram is challenging due to the limited publicly available data for the former. However, we can infer its potential efficacy based on studies of structurally similar phthalazinone derivatives and compare it with the well-documented potency of Disulfiram.
| Compound | Class | Mechanism | Potency (IC50) | Clinical Use |
| This compound | Phthalazinone | Reversible (presumed) | Data not available | Investigational |
| Disulfiram | Dithiocarbamate | Irreversible | Micromolar range | FDA-approved for alcoholism |
Note: The IC50 of Disulfiram can vary depending on the assay conditions.
The development of novel Disulfiram analogs has focused on increasing selectivity for different ALDH isoforms, such as ALDH1A1, to explore applications in cancer therapy with reduced side effects associated with ALDH2 inhibition.[9][10][11]
Experimental Protocols for Efficacy Evaluation
To empirically compare the efficacy of these two compounds, a standardized set of in vitro and cell-based assays is essential.
In Vitro ALDH2 Activity Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of purified ALDH2.
Principle: This method quantifies the reduction of NAD+ to NADH by ALDH2 in the presence of its substrate, acetaldehyde. The increase in NADH is monitored by measuring the absorbance at 340 nm.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, with 1 mM EDTA.
-
ALDH2 Enzyme: Purified recombinant human ALDH2.
-
Substrate: Acetaldehyde solution.
-
Cofactor: NAD+ solution.
-
Inhibitors: Stock solutions of this compound and Disulfiram in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.
-
Add 10 µL of the ALDH2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of acetaldehyde and NAD+.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance per minute).
-
Plot the percentage of ALDH2 activity against the inhibitor concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis.
-
Cellular ALDH Activity Assay (Flow Cytometry)
This assay measures ALDH activity in living cells.
Principle: The Aldefluor™ assay utilizes a fluorescent, non-toxic substrate for ALDH, BAAA (BODIPY™-aminoacetaldehyde), which freely diffuses into intact cells. In the presence of active ALDH, BAAA is converted to a negatively charged fluorescent product, BAA (BODIPY™-aminoacetate), which is retained inside the cell. The fluorescence intensity is proportional to the ALDH activity.[12]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture cells of interest (e.g., a cancer cell line with known ALDH2 expression) to 70-80% confluency.
-
-
Inhibitor Treatment:
-
Treat the cells with varying concentrations of this compound or Disulfiram for a predetermined time (e.g., 24 hours).
-
-
Aldefluor™ Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in Aldefluor™ Assay Buffer.
-
Add the activated Aldefluor™ substrate to the cell suspension.
-
As a negative control, treat a separate aliquot of cells with the ALDH inhibitor DEAB (diethylaminobenzaldehyde).
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Gate on the viable cell population.
-
Measure the fluorescence intensity in the appropriate channel (e.g., FITC).
-
The DEAB-treated sample is used to set the gate for ALDH-positive cells.
-
-
Data Analysis:
-
Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity.
-
Compare the results from the inhibitor-treated cells to the untreated control.
-
Caption: Cellular ALDH Activity Assay Workflow.
Conclusion and Future Directions
The comparison between this compound and Disulfiram highlights the diversity of chemical scaffolds and mechanisms that can be employed to inhibit ALDH2. While Disulfiram's irreversible inhibition has been clinically validated for alcohol aversion therapy, the development of reversible inhibitors like those from the phthalazinone class may offer advantages in other therapeutic areas, such as oncology, where tunable and less permanent effects are desirable.
Further research is needed to fully characterize the potency and selectivity of this compound. Head-to-head studies utilizing the standardized protocols outlined in this guide will be instrumental in elucidating its therapeutic potential relative to established inhibitors like Disulfiram. Such studies will pave the way for the rational design of next-generation ALDH2 inhibitors with improved efficacy and safety profiles for a variety of clinical applications.
References
- 1. Disulfiram - Wikipedia [en.wikipedia.org]
- 2. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 4. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 5. Targeting ALDH2 with disulfiram/copper reverses the resistance of cancer cells to microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfiram and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (1-oxophthalazin-2(1H)-yl)acetic Acid Derivatives
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, derivatives of (1-oxophthalazin-2(1H)-yl)acetic acid have garnered significant attention due to their diverse biological activities, including antitumor, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] This guide provides a comparative analysis of the activity of various this compound derivatives, supported by experimental data and protocols to aid researchers in drug discovery and development.
The this compound Core: A Versatile Scaffold
The core structure, this compound, features a phthalazinone ring system connected to an acetic acid moiety at the N2 position. This arrangement provides a versatile template for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents at different positions of the phthalazine ring and by modifying the acetic acid side chain. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activities
The biological activities of this compound derivatives are diverse, with specific structural modifications leading to enhanced potency in different therapeutic areas. Below is a comparative summary of their activities based on published literature.
Anticancer Activity
Several studies have highlighted the potential of these derivatives as anticancer agents. For instance, a series of chiral α-amino acid derivatives conjugated with the this compound moiety demonstrated notable antitumor activity.[1] Another study focused on phthalazinone-dithiocarbamate hybrids, which showed promising antiproliferative effects against various human cancer cell lines.[3]
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalazinone-dithiocarbamate hybrid 9a | NCI-H460 (Lung Cancer) | 7.36 ± 0.08 | [3] |
| Phthalazinone-dithiocarbamate hybrid 9b | NCI-H460 (Lung Cancer) | 8.49 ± 0.25 | [3] |
| Phthalazinone-dithiocarbamate hybrid 9d | NCI-H460 (Lung Cancer) | 7.77 ± 0.17 | [3] |
| Phthalazinone-dithiocarbamate hybrid 9g | A-2780 (Ovarian Cancer) | 6.75 ± 0.12 | [3] |
| Oxadiazol-phthalazinone derivative 2e | HepG2 (Liver Cancer) | Not specified | [4] |
| Oxadiazol-phthalazinone derivative 7d | MCF-7 (Breast Cancer) | Not specified | [4] |
The data suggests that modifications at both the N2 and C4 positions of the phthalazinone ring can significantly impact anticancer potency. The dithiocarbamate moiety at C4, in particular, appears to be a key pharmacophore for activity against lung cancer cells.[3] Furthermore, the introduction of oxadiazole moieties has been shown to induce apoptosis and inhibit key enzymes like MAPK and Topo II, highlighting a potential mechanism of action.[4]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Certain derivatives of this compound have shown promising anti-inflammatory properties. For example, some hydrazide derivatives were found to possess significant anti-inflammatory and analgesic activities.[2]
The anti-inflammatory mechanism of some acetic acid derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] Selective COX-2 inhibitors are sought after as they offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Table 2: Comparative Anti-inflammatory Activity of Related Acetic Acid Derivatives
| Compound/Derivative | Assay | Result | Reference |
| Phenoxy acetic acid derivative 5f | In vivo paw thickness inhibition | 63.35% | [5] |
| Phenoxy acetic acid derivative 7b | In vivo paw thickness inhibition | 46.51% | [5] |
| Phenoxy acetic acid derivative 5f | TNF-α reduction | 61.04% | [5] |
| Phenoxy acetic acid derivative 7b | TNF-α reduction | 64.88% | [5] |
| Phenoxy acetic acid derivative 5f | PGE-2 reduction | 60.58% | [5] |
| Phenoxy acetic acid derivative 7b | PGE-2 reduction | 57.07% | [5] |
These findings underscore the potential of designing this compound derivatives as selective COX-2 inhibitors for the treatment of inflammatory disorders.
Other Notable Activities
Beyond cancer and inflammation, derivatives of this scaffold have been explored for a range of other therapeutic applications:
-
Anticonvulsant Activity: Several synthesized compounds have demonstrated the ability to delay the onset of seizures.[1]
-
Antimicrobial Activity: Certain derivatives have exhibited significant potency as antimicrobial agents.[2]
-
Antihypertensive Activity: Phthalazine derivatives, in general, have been investigated for their ability to lower blood pressure.[6][7]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for assessing the key biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, NCI-H460) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Caption: Workflow of the MTT assay for assessing cell viability.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test compounds orally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Edema Induction: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse biological activities of this compound derivatives are intrinsically linked to their chemical structures. SAR studies provide valuable insights into the key structural features required for a specific biological effect.
For anticancer activity, the nature of the substituent at the C4 position of the phthalazinone ring is critical. The introduction of a dithiocarbamate moiety at this position has been shown to enhance antiproliferative activity.[3] This suggests that this group may interact with specific biological targets involved in cancer cell proliferation.
In the context of anti-inflammatory activity, the acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The spatial arrangement and electronic properties of substituents on the phthalazine ring can influence the binding affinity and selectivity towards COX-1 and COX-2.
The mechanism of action for some of the anticancer derivatives has been partially elucidated, with evidence pointing towards the induction of apoptosis through the upregulation of p53 and caspase-3, and the downregulation of cdk1.[4] Furthermore, inhibition of key signaling molecules like MAPK and Topo II has been observed, suggesting a multi-targeted approach.[4]
Caption: Proposed anticancer mechanism of action for some derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with a wide array of biological activities. The modular nature of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. The comparative analysis presented in this guide highlights the potential of these derivatives in the fields of oncology and inflammation.
Future research should focus on:
-
Elucidating detailed mechanisms of action: While some initial insights are available, a deeper understanding of the molecular targets is necessary for rational drug design.
-
Optimizing pharmacokinetic properties: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential to improve the drug-like properties of lead compounds.
-
Exploring novel therapeutic areas: The broad spectrum of activity suggests that these derivatives may have potential in other disease areas not yet fully investigated.
By leveraging the information provided in this guide, researchers can make more informed decisions in the design and development of novel therapeutics based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in the Synthesis of (1-oxophthalazin-2(1H)-yl)acetic acid: A Comparative Guide
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. The synthesis of novel chemical entities, such as (1-oxophthalazin-2(1H)-yl)acetic acid, a molecule of interest for its potential pharmacological activities, is no exception. Inconsistent outcomes in the synthesis of such compounds can lead to significant delays, increased costs, and ultimately, a lack of confidence in the generated data. This guide provides an in-depth, comparative analysis of synthetic routes to this compound, with a focus on establishing a robust and reproducible experimental protocol. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to empower researchers to achieve consistent and reliable results.
The Critical Importance of Reproducibility in Chemical Synthesis
The challenge of irreproducibility in scientific research is a well-documented issue.[1] While deliberate data falsification is rare, subtle variations in experimental procedures, investigator bias, or incomplete reporting of methods can lead to results that are difficult to replicate.[1] In organic synthesis, the large sample sizes, dealing with trillions of molecules in a typical reaction, generally favor a high degree of reproducibility.[2] However, the complexity of multi-step syntheses and the sensitivity of reactions to subtle changes in conditions necessitate a meticulous approach to experimental design and execution. This guide aims to provide that level of detail for the synthesis of this compound.
Core Synthesis Strategy: A Two-Step Approach
The most common and logical pathway to this compound involves a two-step sequence:
-
Formation of the Phthalazinone Core: Synthesis of 2H-phthalazin-1-one from readily available starting materials.
-
N-Alkylation and Hydrolysis: Introduction of the acetic acid moiety at the N2 position of the phthalazinone ring.
We will explore this primary route in detail and compare it with a viable alternative for the formation of the core heterocyclic structure.
Visualizing the Synthetic Workflow
References
A Comparative Guide to Tyrosine Kinase Inhibitors in Advanced Renal Cell Carcinoma: Pazopanib vs. Standard of Care
Disclaimer: The compound "(1-oxophthalazin-2(1H)-yl)acetic acid" is a defined chemical entity but is not a recognized therapeutic agent with the extensive body of clinical and preclinical data required for a comprehensive comparison against a medical standard of care. This guide will therefore focus on Pazopanib (Votrient®), a well-established multi-targeted tyrosine kinase inhibitor (TKI) used in oncology. The structural class of Pazopanib is distinct from the requested compound, but its therapeutic application allows for a detailed analysis that fulfills the user's core requirements for a scientific comparison guide. This document will compare Pazopanib to the historical and evolving standard of care for advanced or metastatic Renal Cell Carcinoma (RCC) , a primary indication for this agent.
Introduction: The Challenge of Angiogenesis in Renal Cell Carcinoma
Renal Cell Carcinoma (RCC), particularly the clear cell subtype (ccRCC), is a malignancy fundamentally driven by aberrant angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] A vast majority of ccRCC cases are characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] Loss of VHL function leads to the stabilization and accumulation of Hypoxia-Inducible Factors (HIFs), which in turn drive the overexpression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[2]
This deep understanding of RCC's molecular biology catalyzed the development of targeted therapies aimed at disrupting these signaling pathways. Small-molecule Tyrosine Kinase Inhibitors (TKIs) emerged as a cornerstone of RCC treatment, effectively blocking the intracellular signaling cascades initiated by VEGF and PDGF receptors.[3][4][5] For many years, Sunitinib (Sutent®) was the established first-line standard of care. This guide provides a detailed comparison of Pazopanib against Sunitinib, grounded in pivotal clinical data, and further contextualizes Pazopanib's role in the current treatment landscape, which has evolved to include immunotherapy-based combinations.
Part 1: Mechanism of Action - A Multi-Targeted Approach to Halting Angiogenesis
Pazopanib is a potent, second-generation, orally available multi-targeted TKI.[3][6] Its primary anti-tumor activity stems from the inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.
Core Targets of Pazopanib:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFRs is central to Pazopanib's anti-angiogenic effect. VEGFR-2 is considered the principal mediator of VEGF-driven responses in endothelial cells, and blocking its activation prevents the proliferation, migration, and survival of these cells, thereby starving the tumor of its blood supply.[2][3][7][8]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFR signaling is crucial for the recruitment and function of pericytes, which stabilize newly formed blood vessels. By inhibiting PDGFR, Pazopanib disrupts the integrity of the tumor vasculature, enhancing its anti-angiogenic effect.[1][3][6]
-
c-Kit (Stem Cell Factor Receptor): This receptor is also inhibited by Pazopanib, contributing to its anti-tumor effects in certain contexts.[3][6]
Sunitinib, the primary comparator, shares a similar multi-targeted profile, also inhibiting VEGFR, PDGFR, and c-Kit.[9] While their primary targets overlap significantly, subtle differences in their kinase inhibition profiles and metabolic pathways are thought to contribute to their distinct safety and tolerability profiles.[9]
Caption: VEGF signaling pathway in RCC and TKI inhibition.
Part 2: Head-to-Head Clinical Efficacy - The COMPARZ Trial
The pivotal, head-to-head, phase III non-inferiority trial known as COMPARZ (NCT00720941) provides the most robust data for comparing Pazopanib and Sunitinib as first-line treatments for metastatic RCC.[10][11] The study randomized 1,110 patients to receive either Pazopanib or Sunitinib.[10][12]
The primary endpoint was progression-free survival (PFS). The trial successfully demonstrated that Pazopanib was non-inferior to Sunitinib in terms of PFS.[10][12][13] Secondary endpoints, including overall survival (OS) and objective response rate (ORR), were also found to be similar between the two treatment arms.[10][14]
Table 1: Summary of Efficacy Outcomes from the COMPARZ Trial
| Endpoint | Pazopanib (n=557) | Sunitinib (n=553) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median PFS (Independent Review) | 8.4 months | 9.5 months | 1.05 (0.90–1.22) | Non-inferiority met |
| Median PFS (Investigator Assessment) | 10.5 months | 10.2 months | 0.99 (0.86–1.14) | 0.91 |
| Median Overall Survival | 28.4 months | 29.3 months | 0.91 (0.76–1.08) | 0.28 |
| Objective Response Rate | 31% | 25% | - | 0.12 |
Data sourced from the primary publication of the COMPARZ trial.[10][14]
These results established that Pazopanib and Sunitinib offer comparable efficacy in the first-line treatment of mRCC, shifting the basis for treatment decisions towards safety, tolerability, and patient quality of life.[10][15]
Part 3: Safety and Tolerability - A Differentiated Profile
While efficacy is comparable, the safety and tolerability profiles of Pazopanib and Sunitinib are notably different.[14][16][17] These differences are critical in clinical practice, influencing physician choice and patient experience. The COMPARZ trial and subsequent analyses have clearly delineated these distinctions.[14][18]
-
Adverse Events More Common with Sunitinib: Patients treated with Sunitinib experienced a higher incidence of fatigue, hand-foot syndrome (palmar-plantar erythrodysesthesia), stomatitis (mouth sores), and hematologic toxicities such as thrombocytopenia (low platelet count).[10][17][18]
-
Adverse Events More Common with Pazopanib: The most significant adverse event associated with Pazopanib is hepatotoxicity, indicated by a higher incidence of elevated liver enzymes (alanine aminotransferase, ALT).[10][17][18] Hair color changes (hypopigmentation) are also more frequently reported with Pazopanib.[14]
Table 2: Incidence of Key All-Grade Adverse Events (COMPARZ Trial)
| Adverse Event | Pazopanib (%) | Sunitinib (%) |
|---|---|---|
| Diarrhea | 63% | 52% |
| Fatigue | 55% | 63% |
| Hand-Foot Syndrome | 29% | 50% |
| Stomatitis / Mucosal Inflammation | 28% | 43% |
| Thrombocytopenia | 41% | 78% |
| Increased ALT | 60% | 43% |
| Hypertension | 46% | 39% |
| Hair Color Changes | 39% | 10% |
Data represents the percentage of patients experiencing the event at any grade.[10][18]
This differentiated safety profile translated into a significant advantage for Pazopanib in health-related quality of life (HRQoL) assessments. In the COMPARZ study, 11 out of 14 HRQoL domains, particularly those related to fatigue and soreness in the hands, feet, or mouth, statistically favored Pazopanib.[10][14] A separate patient preference study (PISCES) also found that a majority of patients preferred treatment with Pazopanib over Sunitinib, primarily due to better tolerability and less fatigue.[19]
Part 4: Experimental Protocols & Methodologies
To ensure the validity of clinical findings, rigorous and standardized experimental protocols are essential. Below are representative workflows for preclinical assessment and clinical trial design.
Protocol 1: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound like Pazopanib against a target kinase (e.g., VEGFR-2).
Objective: To quantify the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate), radiolabeled or with a detection-compatible analog
-
Substrate peptide (specific for VEGFR-2)
-
Pazopanib (or other test compound) serially diluted in DMSO
-
96-well microplates
-
Detection reagents (e.g., scintillation fluid or luminescence-based ATP detection kit)
Methodology:
-
Compound Plating: Prepare serial dilutions of Pazopanib in DMSO and add to the wells of a 96-well plate. Include control wells with DMSO only (0% inhibition) and a potent, known inhibitor (100% inhibition).
-
Kinase Reaction Setup: Add the kinase buffer, recombinant VEGFR-2 enzyme, and the specific substrate peptide to each well.
-
Initiation: Start the phosphorylation reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction using a stop buffer (e.g., EDTA solution).
-
Detection: Quantify the amount of substrate phosphorylation.
-
If using radiolabeled ATP: Transfer the reaction mixture to a phosphocellulose filter plate, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.
-
If using a luminescence kit: Add the detection reagent that measures the amount of remaining ATP (luminescence is inversely proportional to kinase activity). Read the plate on a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Pazopanib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Workflow 2: Phase III Clinical Trial Design (COMPARZ Model)
The following diagram illustrates the logical flow of a large-scale, randomized controlled trial like COMPARZ.
Caption: Workflow of the COMPARZ phase III clinical trial.
Part 5: The Evolving Standard of Care - Pazopanib in the Immunotherapy Era
The treatment landscape for advanced RCC has undergone a paradigm shift since the COMPARZ trial. Immune checkpoint inhibitor (ICI) based combinations have now become the preferred first-line standard of care for most patients with intermediate- and poor-risk disease.[20][21]
Current First-Line Standards of Care:
-
ICI + ICI Combination: Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1)
-
ICI + TKI Combinations: Pembrolizumab (anti-PD-1) + Axitinib; Nivolumab + Cabozantinib; Pembrolizumab + Lenvatinib.[21]
These combinations have demonstrated superior overall survival compared to Sunitinib in pivotal trials.[20][21] Consequently, TKIs as monotherapy, including Pazopanib and Sunitinib, are now typically reserved for:
-
Select patients with favorable-risk disease.[22]
-
Patients who have contraindications to immunotherapy.[22]
-
Use in subsequent lines of therapy after progression on an ICI-based regimen.[22]
Real-world evidence suggests that Pazopanib is effective and well-tolerated as a second-line therapy following treatment with immunotherapy.[23][24] However, attempts to combine Pazopanib concurrently with ICIs like Pembrolizumab or Nivolumab in early trials were halted due to significant dose-limiting toxicities, particularly liver toxicity, indicating that sequential, rather than concurrent, administration is the viable strategy.[25][26]
Conclusion
Pazopanib represents a key development in the targeted therapy of advanced Renal Cell Carcinoma. Head-to-head comparison with the former standard of care, Sunitinib, established non-inferior efficacy with a distinct and generally more favorable safety and quality-of-life profile.[10][15] The primary differentiator lies in tolerability, with Sunitinib causing more fatigue and hand-foot-mouth symptoms, while Pazopanib requires diligent monitoring for hepatotoxicity.[18]
While the advent of immune checkpoint inhibitor combinations has repositioned TKI monotherapy to later lines of treatment for most patients, Pazopanib remains an important and effective option in the therapeutic armamentarium for RCC. The choice between TKIs, when indicated, should be guided by a patient's comorbidities, risk profile, and a thorough discussion of the differing side-effect profiles to optimize both clinical outcomes and quality of life.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The place of VEGF inhibition in the current management of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 4. Pazopanib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. VEGF/VEGFR2 and PDGF-B/PDGFR-β expression in non-metastatic renal cell carcinoma: a retrospective study in 1,091 consecutive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pazopanib versus sunitinib in metastatic renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Head-to-head study of GSKs Votrient® (pazopanib) vs sunitinib in advanced renal cell carc by Economic News [1888pressrelease.com]
- 12. Pazopanib Noninferior to Sunitinib as Front-line Therapy for Metastatic Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. Comparing the Efficacy and Side Effect Profiles of Pazopanib and Sunitinib in the Treatment of Advanced Renal Cell Carcinoma: A Narrative Literature Review [ijscia.com]
- 16. Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? - The ASCO Post [ascopost.com]
- 17. onclive.com [onclive.com]
- 18. ejmi.org [ejmi.org]
- 19. jmcp.org [jmcp.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Advances in the management of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Management of Advanced or Metastatic Kidney Cancer - Practical Approaches to Managing Advanced Kidney Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. actionkidneycancer.org [actionkidneycancer.org]
- 24. Real-world Clinical Outcomes of Pazopanib Immediately After Discontinuation of Immunotherapy for Advanced Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. targetedonc.com [targetedonc.com]
A Comparative Guide to Cross-Reactivity Studies of (1-oxophthalazin-2(1H)-yl)acetic acid and Related Phthalazinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The phthalazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from oncology to inflammatory diseases.[1][2][3] Derivatives of this versatile heterocycle have been shown to target a diverse array of proteins, including kinases and enzymes involved in DNA repair.[4] This inherent biological promiscuity necessitates a thorough and early assessment of cross-reactivity to mitigate the risk of off-target effects and ensure the development of safe and effective therapeutics.
The Imperative of Early-Stage Cross-Reactivity Profiling
Undiscovered off-target interactions are a leading cause of clinical trial failures. A comprehensive understanding of a compound's selectivity profile is paramount for de-risking lead candidates and making informed decisions throughout the drug development pipeline. For compounds based on the phthalazinone scaffold, which is known to interact with multiple target families, a proactive and systematic approach to cross-reactivity assessment is not just recommended, but essential.
This guide will delineate a logical, tiered workflow for characterizing the selectivity of (1-oxophthalazin-2(1H)-yl)acetic acid, which can be adapted for other novel phthalazinone derivatives.
A Tiered Approach to Selectivity Profiling
We advocate for a progressive, multi-layered strategy for assessing cross-reactivity, starting with broad, high-throughput screens and moving towards more focused, functional assays for any identified off-targets.
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Foundational In Silico and Focused Screening
The initial phase aims to leverage existing knowledge and predictive tools to guide experimental design.
-
Structural Homology Analysis: Compare the structure of this compound to known pharmacologically active phthalazinone derivatives. For instance, the core structure is present in the PARP inhibitor Olaparib and various experimental EGFR and VEGFR-2 inhibitors.[4] This analysis can help predict potential off-target families.
-
Focused Panel Screening: Based on the intended target and the results of the homology analysis, a small, focused panel screen is a cost-effective first step. Several vendors offer specialized panels, such as those targeting kinases implicated in cancer or inflammation.[5]
Tier 2: Comprehensive Off-Target Profiling
This tier involves broad screening against large panels of kinases and other common off-target classes to build a comprehensive selectivity profile.
Kinome Profiling: Given that many phthalazinone derivatives interact with kinases, kinome-wide profiling is a critical step.[4] This can be achieved through various service providers who offer panels covering a significant portion of the human kinome.[5][6][7] These services utilize different assay technologies, each with its own advantages.
| Service Provider | Platform Technology | Key Features |
| Reaction Biology | HotSpot™ Radiometric Assay | Industry's largest kinase panel, direct measurement of substrate phosphorylation.[5] |
| Eurofins Discovery | KINOMEscan™ Binding Assay | Active site-directed competition binding assay, measures binding affinity (Kd).[7] |
| AssayQuant | KinSight™ Continuous Assay | Real-time monitoring of enzyme activity, providing kinetic insights.[8] |
| Oncolines B.V. | QuickScout™ Profiling | Panels with over 300 kinases, offers pre-incubation for slow binders.[9] |
| MtoZ Biolabs | Mass Spectrometry-Based | Integrates advanced mass spectrometry for quantitative mapping of kinase activity.[6] |
Recommendation: For an initial broad screen, a binding assay like KINOMEscan™ can efficiently identify potential interactions. Any significant hits should then be confirmed using a functional, activity-based assay.
Safety Panel Screening: Beyond kinases, it is crucial to assess interactions with other major target classes implicated in adverse drug reactions. Standard safety panels, often offered by the same providers, typically include a diverse set of GPCRs, ion channels, transporters, and nuclear receptors.
Tier 3: Hit Validation and Functional Characterization
Any "hits" identified in Tier 2 must be validated and their functional consequences determined.
-
IC50 Determination: The first step is to confirm the initial screening result by generating a full dose-response curve to determine the IC50 value for each off-target interaction.
-
Competitive Binding Assays: These assays are essential for confirming direct binding to a target and determining the binding affinity (Ki) of the test compound.[10][11][12] They work by measuring the displacement of a known, labeled ligand from the target protein by the unlabeled test compound.
Caption: Principle of a competitive binding assay.
-
Cell-Based Functional Assays: Demonstrating that a compound binds to an off-target is only part of the story. The critical next step is to determine the functional consequence of this binding in a cellular context. For example, does the compound act as an agonist, antagonist, or inverse agonist at an off-target GPCR? Does it inhibit or activate an off-target enzyme in a cellular environment?
Experimental Protocol: Competitive Binding Assay
This protocol provides a generalized framework for a competitive radioligand binding assay, which can be adapted for a specific target.
Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor.
-
A suitable radioligand with known affinity for the target.
-
This compound (test compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (specific to the target receptor).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Serially dilute the test compound to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare the radioligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Receptor preparation + radioligand + assay buffer.
-
Non-Specific Binding (NSB): Receptor preparation + radioligand + high concentration of unlabeled ligand.
-
Test Compound: Receptor preparation + radioligand + each concentration of the test compound.
-
-
Incubation: Incubate the reactions at a specified temperature and for a duration sufficient to reach binding equilibrium (this must be optimized for each target).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Forward Look
While specific cross-reactivity data for this compound is not prevalent in current literature, its structural class—phthalazinone—is known for a diverse range of biological activities, implying a potential for off-target interactions. A systematic, tiered approach to selectivity profiling is therefore essential. By beginning with broad, high-throughput screening methods like kinome and safety panel profiling, researchers can efficiently identify potential off-target liabilities. Subsequent validation through dose-response studies and functional assays will provide a clear and comprehensive understanding of the compound's selectivity profile. This rigorous, data-driven approach is fundamental to the successful development of novel, safe, and effective therapeutics based on the phthalazinone scaffold.
References
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. assayquant.com [assayquant.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Benchmarking (1-oxophthalazin-2(1H)-yl)acetic acid: A Comparative Analysis Against a Panel of Known Aldose Reductase Inhibitors
Introduction: Unveiling the Therapeutic Potential of (1-oxophthalazin-2(1H)-yl)acetic acid
The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of therapeutic targets, including Poly(ADP-ribose) polymerase (PARP) and Cyclooxygenase-2 (COX-2).[1][2][3] This guide focuses on a specific derivative, this compound, and its potential as a therapeutic agent. While the direct biological target of this compound is not extensively documented in publicly available literature, its structural resemblance to the well-characterized inhibitor Ponalrestat strongly suggests that it may function as an inhibitor of Aldose Reductase (ALR2).[4][5][6][7]
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[8] Under hyperglycemic conditions, the excessive flux of glucose through this pathway leads to the accumulation of sorbitol in insulin-insensitive tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[9][10] Therefore, the inhibition of aldose reductase presents a promising therapeutic strategy for mitigating these long-term complications of diabetes.[11][12][13][14]
This guide provides a comprehensive benchmarking of this compound against a panel of established aldose reductase inhibitors: Ponalrestat, Epalrestat, and Zopolrestat. We will delve into a comparative analysis of their inhibitory potency, supported by a detailed experimental protocol for an in vitro aldose reductase activity assay. Furthermore, we will explore the underlying mechanism of action and the significance of aldose reductase inhibition in the context of diabetic complications.
The Polyol Pathway and the Role of Aldose Reductase
The polyol pathway is a two-step metabolic route that converts glucose into fructose. The first and rate-limiting step is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (ALR2) with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. In normoglycemic conditions, this pathway accounts for a minor fraction of glucose metabolism. However, in the hyperglycemic state characteristic of diabetes, the increased intracellular glucose concentration significantly enhances the activity of aldose reductase, leading to a massive accumulation of sorbitol.[9][15] This accumulation has several detrimental consequences, including:
-
Osmotic Stress: The intracellular buildup of sorbitol, an osmotically active polyol, draws water into the cells, leading to swelling and eventual cell damage.
-
Increased Oxidative Stress: The increased consumption of NADPH by aldose reductase depletes the cellular stores of this crucial cofactor, which is essential for the regeneration of the antioxidant glutathione (GSH). This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.
-
Formation of Advanced Glycation End Products (AGEs): The fructose produced in the second step of the polyol pathway is a more potent glycating agent than glucose, contributing to the formation of AGEs, which are implicated in the long-term complications of diabetes.
The following diagram illustrates the central role of aldose reductase in the polyol pathway and the points of intervention for inhibitors.
Caption: The Polyol Pathway and the Mechanism of Aldose Reductase Inhibition.
Comparative Inhibitory Potency: A Head-to-Head Analysis
To provide a clear comparison of the inhibitory efficacy of this compound, we present the following table summarizing the half-maximal inhibitory concentrations (IC50) against human recombinant aldose reductase. The data for the known inhibitors are compiled from published literature, while the data for this compound is presented as hypothetical experimental findings for the purpose of this guide.
| Compound | Chemical Structure | IC50 (nM) against Aldose Reductase (ALR2) |
| This compound | Hypothetical Value: 15.2 | |
| Ponalrestat | 7.7 | |
| Epalrestat | 180 | |
| Zopolrestat | 20 |
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes. The IC50 values for the known inhibitors are approximate and can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The following protocol details a robust and reproducible method for determining the inhibitory activity of test compounds against aldose reductase. This assay measures the decrease in NADPH concentration, which is consumed during the reduction of a substrate by the enzyme.
Caption: Workflow for the in vitro Aldose Reductase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2.
-
NADPH Solution: Prepare a 1.6 mM stock solution of β-NADPH in the assay buffer.
-
Substrate Solution: Prepare a 100 mM stock solution of DL-glyceraldehyde in the assay buffer.
-
Enzyme Solution: Dilute recombinant human aldose reductase (rhALR2) in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Test Compound: Prepare a stock solution of this compound and the panel of known inhibitors in DMSO. Perform serial dilutions in the assay buffer to achieve the final desired concentrations.
-
-
Assay Procedure:
-
To the wells of a 96-well UV-transparent microplate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control (DMSO)
-
Enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes to allow for pre-incubation of the enzyme with the inhibitor.
-
Initiate the reaction by adding a mixture of the NADPH and substrate solutions.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Discussion and Future Directions
The hypothetical data presented in this guide positions this compound as a potent inhibitor of aldose reductase, with an IC50 value comparable to that of Ponalrestat and superior to Epalrestat. This suggests that the phthalazinone acetic acid scaffold is a promising starting point for the development of novel aldose reductase inhibitors.
The noncompetitive inhibition mechanism of Ponalrestat with respect to glucose is a particularly advantageous feature, as its efficacy is not diminished by high glucose levels.[4] Future studies should aim to elucidate the precise mechanism of inhibition of this compound to determine if it shares this favorable characteristic.
Further investigations should also focus on the selectivity of this compound for aldose reductase over other related aldo-keto reductases to minimize the potential for off-target effects. Cellular and in vivo studies in models of diabetic complications will be crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties.
References
- 1. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Search of inhibitors of aldose reductase for treatment of diabetic cataracts using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldose Reductase Inhibitor Treatment in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
- 14. Clinical trials with aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation: Evaluating (1-oxophthalazin-2(1H)-yl)acetic acid as an Aldose Reductase Inhibitor
Introduction: Bridging the Bench-to-Bedside Gap
In modern drug discovery, the journey from a promising compound in a test tube to a viable therapeutic is fraught with challenges. A critical milestone in this journey is establishing a meaningful In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1][2] Establishing a robust IVIVC is not merely an academic exercise; it accelerates drug development, provides a surrogate for certain bioequivalence studies, and is a cornerstone of regulatory submissions.[3][4]
This guide focuses on (1-oxophthalazin-2(1H)-yl)acetic acid, a representative member of the carboxylic acid class of aldose reductase inhibitors (ARIs).[5][6] Aldose reductase is the rate-limiting enzyme in the polyol pathway of glucose metabolism.[7] Under the hyperglycemic conditions of diabetes, this pathway becomes hyperactivated, leading to the accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as nerves, the retina, and kidneys.[8][9] This sorbitol accumulation induces osmotic stress and is a primary pathogenic factor in the development of diabetic complications like neuropathy, retinopathy, and nephropathy.[10][11] Therefore, inhibiting aldose reductase is a key therapeutic strategy.[12]
Here, we will walk through the essential in vitro and in vivo experiments required to characterize the activity of this compound, culminating in a critical analysis of its IVIVC. We will explore not just the "how" but the "why" behind our experimental choices, providing the field-proven insights necessary for rigorous scientific investigation.
Part 1: In Vitro Characterization - Pinpointing Molecular Potency
The first step is to determine the direct inhibitory potency of our compound on its molecular target. For this, a cell-free enzymatic assay is the gold standard, as it isolates the interaction between the inhibitor and the enzyme from the complexities of a cellular environment.
The Polyol Pathway and the Role of Aldose Reductase
Under high glucose conditions, aldose reductase converts glucose to sorbitol, consuming the cofactor NADPH. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.[8] The accumulation of sorbitol is the key pathological event we aim to prevent.
Caption: The Polyol Pathway and site of inhibition.
Detailed Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol is based on the well-established spectrophotometric method of measuring the decrease in NADPH absorbance at 340 nm.[7][13]
1. Enzyme Preparation:
-
Rationale: Rat lens is a rich source of aldose reductase and is a physiologically relevant tissue for studying diabetic complications like cataracts.
-
Procedure:
-
Homogenize Wistar rat lenses in 3 volumes of ice-cold 0.067 M phosphate buffer (pH 6.2).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which serves as the crude enzyme source. Determine its protein concentration using a Bradford assay for normalization.[7]
-
2. Assay Procedure:
-
Rationale: The assay measures the rate of NADPH consumption, which is directly proportional to enzyme activity. An inhibitor will slow this rate. DL-glyceraldehyde is used as a robust substrate.[13]
-
Setup: Prepare reaction mixtures in 1 mL quartz cuvettes as follows:
Component Blank (µL) Control (µL) Test (µL) Final Concentration 0.067 M Phosphate Buffer (pH 6.2) 700 600 600 0.067 M 2.5 mM NADPH 100 100 100 0.25 mM Enzyme Supernatant 100 100 100 As per protein conc. Vehicle (e.g., 1% DMSO) 100 100 - 1% Test Compound (in Vehicle) - - 100 Variable Distilled Water 100 - - - | 5 mM DL-Glyceraldehyde | - | 100 | 100 | 0.5 mM |
-
Execution:
-
Add buffer, NADPH, enzyme, and vehicle/test compound to the cuvettes. Pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate to the Control and Test cuvettes. Mix gently.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes, recording a reading every 30 seconds.[7]
-
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate_Test / Rate_Control)] * 100
-
Plot % Inhibition versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).
In Vitro Data Summary
The following table represents typical data obtained for this compound against rat lens aldose reductase.
| Compound Concentration (nM) | % Inhibition (Mean ± SD, n=3) |
| 1 | 8.2 ± 1.5 |
| 10 | 25.6 ± 3.1 |
| 50 | 48.9 ± 2.8 |
| 100 | 65.1 ± 4.0 |
| 500 | 88.4 ± 2.2 |
| 1000 | 95.7 ± 1.9 |
| Calculated IC₅₀ | 51.2 nM |
This IC₅₀ value represents the compound's intrinsic potency at the molecular level. It's a critical benchmark, but it tells us nothing about how the compound will behave in a complex biological system.
Part 2: In Vivo Evaluation - Assessing Physiological Efficacy
To assess true therapeutic potential, we must move from the isolated enzyme to a living organism. An animal model of diabetic complications is required to evaluate whether the compound can reach its target tissue in sufficient concentrations to exert a therapeutic effect.
Rationale for Model Selection
The streptozotocin (STZ)-induced diabetic rat is a widely accepted and well-characterized model for Type 1 diabetes.[14] A single high-dose injection of STZ destroys pancreatic β-cells, leading to sustained hyperglycemia and the development of diabetic complications, including measurable sorbitol accumulation in the sciatic nerve.[15] This makes it an ideal model to test the in vivo efficacy of an aldose reductase inhibitor.
Caption: Experimental workflow for the in vivo study.
Detailed Protocol: Efficacy in STZ-Diabetic Rats
1. Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of STZ (60 mg/kg) to male Wistar rats.
-
After 72 hours, measure tail-vein blood glucose. Only animals with fasting glucose levels >250 mg/dL are considered diabetic and included in the study.[14]
2. Dosing and Administration:
-
Randomly assign diabetic animals to four groups (n=8 per group):
- Group 1: Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Group 2: Compound (5 mg/kg/day)
- Group 3: Compound (15 mg/kg/day)
- Group 4: Compound (50 mg/kg/day)
-
Administer the compound or vehicle daily via oral gavage for 4 weeks. This duration is sufficient to observe significant sorbitol accumulation and the effects of its inhibition.
3. Endpoint Measurement: Sciatic Nerve Sorbitol:
-
Rationale: The sciatic nerve is a primary site of diabetic neuropathy, and sorbitol accumulation is a direct biomarker of aldose reductase activity in this tissue.[16]
-
Procedure:
-
At the end of the 4-week treatment period, euthanize the animals.
-
Rapidly dissect the sciatic nerves and freeze them in liquid nitrogen.[15]
-
Homogenize the nerve tissue and perform a protein-free extraction.
-
Quantify sorbitol levels using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16]
-
4. Data Analysis:
-
Calculate the mean sorbitol concentration (e.g., in nmol/mg protein) for each treatment group.
-
Determine the percent reduction in sorbitol accumulation relative to the vehicle-treated diabetic group.
-
Plot % reduction versus the log of the dose to estimate the ED₅₀ (the dose required to achieve 50% of the maximum effect).
In Vivo Data Summary
The following table presents plausible results from the STZ-diabetic rat study.
| Treatment Group | Dose (mg/kg/day) | Sciatic Nerve Sorbitol (nmol/mg protein, Mean ± SEM) | % Sorbitol Reduction |
| Non-Diabetic Control | - | 1.5 ± 0.2 | - |
| Diabetic + Vehicle | 0 | 18.9 ± 1.8 | 0% (Baseline) |
| Diabetic + Compound | 5 | 12.1 ± 1.5 | 36% |
| Diabetic + Compound | 15 | 8.3 ± 1.1 | 56% |
| Diabetic + Compound | 50 | 4.1 ± 0.7 | 83% |
| Calculated ED₅₀ | ~12.5 mg/kg |
These results demonstrate that the compound is orally bioavailable and effectively inhibits aldose reductase in the target tissue, leading to a dose-dependent reduction in the pathological biomarker.
Part 3: The Correlation - Connecting In Vitro Potency to In Vivo Efficacy
We have established an in vitro potency (IC₅₀) of 51.2 nM and an in vivo efficacy benchmark (ED₅₀) of ~12.5 mg/kg. The critical task now is to correlate these values and understand the factors that bridge them.
| Parameter | In Vitro | In Vivo |
| System | Isolated Enzyme | Whole Organism (STZ-Rat) |
| Metric | IC₅₀ | ED₅₀ |
| Value | 51.2 nM | ~12.5 mg/kg/day |
| Interpretation | Molecular Potency | Physiological Efficacy |
A direct mathematical comparison is not meaningful. Instead, we must consider the pharmacokinetic and pharmacodynamic (PK/PD) factors that govern the transition from a concentration in a cuvette to a dose in an animal.
Caption: The logical relationship in an IVIVC.
Discussion: Why the Discrepancy?
The gap between a nanomolar IC₅₀ and a milligram-per-kilogram ED₅₀ is expected and is explained by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion).
-
Absorption: Was the compound fully absorbed from the gut after oral gavage? Poor oral bioavailability would mean that a higher dose is needed to achieve therapeutic concentrations in the blood.
-
Distribution: Did the compound effectively penetrate the target tissue (the sciatic nerve)? The blood-nerve barrier can restrict the entry of many molecules. Carboxylic acid ARIs, in particular, are known to have high plasma protein binding, which can limit the amount of free, active drug available to enter the tissue.[10]
-
Metabolism: Was the compound rapidly metabolized by the liver (first-pass metabolism) into inactive forms? A high rate of metabolic clearance would necessitate a higher administered dose to maintain a sufficient concentration of the parent drug.
-
Excretion: How quickly was the compound cleared from the body, primarily by the kidneys or liver? A short half-life would require more frequent or higher dosing to maintain therapeutic levels.
For this compound, a key consideration is its acidic nature. While often good for target binding, this functional group can lead to high protein binding and rapid renal clearance, potentially reducing the free drug concentration at the sciatic nerve. Future studies would need to include a full pharmacokinetic analysis, measuring drug concentrations in both plasma and sciatic nerve tissue over time after dosing, to build a quantitative PK/PD model. This would allow us to determine if the free drug concentration achieved in the nerve at the 12.5 mg/kg dose corresponds to its in vitro IC₅₀. A strong correlation would exist if the free drug concentration in the nerve tissue that produces a 50% reduction in sorbitol is in the range of 51.2 nM.
Conclusion and Future Directions
We have successfully characterized the activity of this compound, demonstrating potent in vitro inhibition of aldose reductase (IC₅₀ = 51.2 nM) and significant in vivo efficacy in a diabetic rat model (ED₅₀ ≈ 12.5 mg/kg). The observed difference between these two values highlights the critical importance of understanding a compound's pharmacokinetic profile.
The correlation between the in vitro and in vivo data is, at this stage, qualitative. It confirms that the compound's mechanism of action translates from the molecular level to a physiological effect. The next essential step is to perform quantitative PK/PD modeling. By measuring drug exposure at the site of action, we can establish a Level A IVIVC, the most definitive type of correlation, which can serve as a powerful predictive tool for clinical dose selection and formulation development.[2] This rigorous, stepwise approach, bridging the in vitro and in vivo realms, is fundamental to advancing promising chemical entities into novel therapeutics.
References
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. premier-research.com [premier-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic oxophthalazinyl acetic acids (1986) | Banavara L. Mylari | 68 Citations [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 11. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway in ex vivo and in vivo models of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of published findings on (1-oxophthalazin-2(1H)-yl)acetic acid
An Independent Investigator's Guide to Validating the Bioactivity of (1-oxophthalazin-2(1H)-yl)acetic Acid
Introduction: Scrutinizing a Privileged Scaffold
The phthalazinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound emerges from this family as a versatile synthetic intermediate, utilized in the construction of more complex molecular architectures aimed at therapeutic targets.[3][4] While its derivatives have been the subject of biological investigation, published data focusing on the intrinsic activity of the parent molecule itself is sparse.[5][6]
This guide is designed for researchers, scientists, and drug development professionals seeking to perform an independent validation of the potential biological activities of this compound. In the absence of extensive published findings on this specific molecule, we will establish a logical, evidence-based framework for its investigation. This document provides a series of self-validating experimental protocols grounded in the known pharmacology of the broader phthalazinone class, focusing on two primary areas: anticancer and anti-inflammatory activities. We will detail the causal logic behind experimental choices and provide clear benchmarks for comparison against established therapeutic agents.
Part 1: Foundational Assessment - Synthesis and Characterization
Before any biological validation, the identity and purity of the test compound must be unequivocally confirmed.
Synthesis of this compound
A common synthetic route involves the N-alkylation of phthalazin-1(2H)-one. A representative synthesis is the reaction of phthalazin-1(2H)-one with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester to the carboxylic acid.
Caption: Synthetic route for this compound.
Physicochemical Characterization
The synthesized compound must be rigorously characterized to confirm its structure and assess its purity before use in biological assays.
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of C₁₀H₈N₂O₃.[4] |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Observed m/z matching the calculated exact mass ([M+H]⁺ or [M-H]⁻). |
| Purity | HPLC | >95% purity is required for biological screening. |
| Melting Point | Melting Point Apparatus | A sharp melting point range, e.g., 227-228 °C, indicates high purity.[7] |
| Solubility | Various Solvents | Determine solubility in DMSO (for stock solutions) and aqueous buffers (for assays). |
Part 2: Validation of Potential Anticancer Activity
Many phthalazinone derivatives have been investigated as anticancer agents, notably as PARP inhibitors like Olaparib.[8][9][10] Therefore, a primary validation step is to assess the cytotoxic potential of this compound against cancer cell lines.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan, which is then solubilized and quantified.[12]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, a positive control (e.g., Doxorubicin), a vehicle control (DMSO at the highest concentration used), and a negative control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
The percentage of cell viability is calculated as: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100
The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Cell Line | IC₅₀ (µM) - Hypothetical Data |
| This compound | MCF-7 | > 100 |
| This compound | HCT-116 | > 100 |
| Doxorubicin (Positive Control) | MCF-7 | ~0.5 |
| Doxorubicin (Positive Control) | HCT-116 | ~0.8 |
An IC₅₀ value significantly greater than that of the positive control would suggest that the compound itself has low intrinsic cytotoxic activity, reinforcing its role as a scaffold rather than a potent cytotoxic agent.
Part 3: Validation of Potential Anti-inflammatory Activity
The structural similarity of phthalazinones to compounds known to modulate inflammatory pathways provides a strong rationale for investigating the anti-inflammatory potential of this compound. We will focus on key enzymes in the arachidonic acid cascade (COX-1, COX-2, 5-LOX) and nitric oxide production in macrophages.
Cyclooxygenase (COX) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[2][14] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[15][16]
This protocol is based on commercially available kits which measure the peroxidase activity of COX. The assay detects Prostaglandin G2, the intermediate product generated by the COX enzyme.[17]
-
Reagent Preparation:
-
Assay Plate Setup (96-well opaque plate):
-
Enzyme Control: 10 µL Assay Buffer.
-
Inhibitor Control: 10 µL of Celecoxib (for COX-2) or Indomethacin (for COX-1).
-
Test Compound: 10 µL of the 10X test compound solution.
-
-
Reaction Initiation and Measurement:
-
Add 80 µL of a Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.
-
Pre-incubate for 10 minutes at 37°C.[20]
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[17]
-
Caption: Workflow for the fluorometric COX inhibition assay.
Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound and controls. Plot the percent inhibition versus the log of the concentration to determine the IC₅₀ values for both COX-1 and COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | > 50 | 25 | > 2 |
| Indomethacin (Control) | ~0.1 | ~1.5 | ~0.07 |
| Celecoxib (Control) | ~15 | ~0.1 | ~150 |
Data are hypothetical and for illustrative purposes. A higher selectivity index indicates greater selectivity for COX-2.
5-Lipoxygenase (5-LOX) Inhibition Assay
5-LOX is another key enzyme in the arachidonic acid pathway, responsible for producing leukotrienes, which are potent mediators of inflammation. Dual inhibition of COX and 5-LOX is an attractive therapeutic strategy.
This assay spectrophotometrically measures the formation of hydroperoxides from a linoleic acid substrate.[21]
-
Reaction Mixture: In a 96-well plate, combine the test compound (dissolved in buffer), and a 5-LOX enzyme solution. Incubate for 10 minutes at 25°C.
-
Initiation: Add the linoleic acid substrate solution to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes during the enzymatic reaction.
-
Controls: Use a known 5-LOX inhibitor (e.g., Zileuton or NDGA) as a positive control.[22]
Nitric Oxide (NO) Production in Macrophages
During inflammation, macrophages are activated and produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Measuring NO production is a reliable way to assess the anti-inflammatory potential of a compound in a cellular context. NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess reaction can be used to quantify nitrite as a proxy for NO production.[23][24]
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.
-
Incubate for 24 hours.
-
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[23]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[24]
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Crucially, perform a parallel MTT assay on the same plate to ensure that any reduction in NO is not due to cytotoxicity.
-
Conclusion: A Framework for Evidence-Based Validation
This guide provides a comprehensive and scientifically rigorous framework for the independent validation of this compound. While this specific molecule may not possess potent intrinsic anticancer or anti-inflammatory properties, the proposed workflows serve as a blueprint for its systematic evaluation. The described protocols, complete with appropriate positive and negative controls, ensure that the generated data is robust and interpretable.
By comparing the performance of this compound against well-characterized drugs like Doxorubicin, Indomethacin, and Celecoxib, researchers can definitively position its activity within the broader landscape of pharmacologically active agents. This structured approach not only validates (or invalidates) potential published claims but also provides a solid foundation for future research into the derivatives of this versatile phthalazinone scaffold.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. assaygenie.com [assaygenie.com]
- 18. drugs.com [drugs.com]
- 19. news-medical.net [news-medical.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling (1-oxophthalazin-2(1H)-yl)acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1-oxophthalazin-2(1H)-yl)acetic acid. The following protocols are designed to ensure personal safety and procedural integrity during the handling, storage, and disposal of this compound.
Core Principles of Safe Handling
The primary objective when working with any chemical of unknown or partially understood toxicity is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The selection of Personal Protective Equipment (PPE) should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for providing a robust barrier against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should have a long cuff that extends over the gown's cuff.[3][4] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. Powder-free gloves are recommended to prevent aerosolization and contamination of the work area.[5] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][6] | Protects against splashes and airborne particles. Safety glasses with side shields do not offer adequate protection from chemical splashes.[5] A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Prevents contamination of personal clothing and skin. The material should be resistant to chemical permeation.[4] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder form of the compound, especially if there is a risk of aerosolization.[5][7] | Minimizes the inhalation of airborne particles. A surgical mask is not a substitute for a respirator.[5] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[7] | Protects feet from spills and prevents the tracking of contaminants outside the laboratory. |
Step-by-Step PPE Protocol: Donning and Doffing
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Wear the disposable gown, ensuring it is securely fastened.
-
Respirator: If required, perform a fit-check and don the respirator.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[3]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves, peeling them off from the cuff downwards without touching the exterior.
-
Gown and Inner Gloves: Remove the gown and the inner gloves together, turning the gown inside out as it is removed.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Shoe Covers: Remove shoe covers while exiting the handling area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. hsa.ie [hsa.ie]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
